molecular formula C15H14ClNO B082335 N-benzhydryl-2-chloroacetamide CAS No. 10254-07-6

N-benzhydryl-2-chloroacetamide

Cat. No.: B082335
CAS No.: 10254-07-6
M. Wt: 259.73 g/mol
InChI Key: YNIDNLNUYCFFTA-UHFFFAOYSA-N
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Description

N-Benzhydryl-2-chloroacetamide is a valuable chemical building block in organic synthesis and medicinal chemistry research. Its structure, featuring a reactive chloroacetamide group attached to a benzhydryl (diphenylmethyl) backbone, makes it a versatile intermediate for constructing more complex molecules. The chloroacetamide moiety is a known key functional group in the synthesis of herbicidal agents, as this class of compounds acts by inhibiting the Very Long Chain Fatty Acid Synthase (VLCFAS) in plants . In research settings, analogous chloroacetamides are frequently employed to create diverse compound libraries, such as hybrids containing benzimidazole and 1,2,3-triazole rings, for biological evaluation . Furthermore, the benzhydryl group is a common pharmacophore found in molecules with various biological activities, suggesting its potential use in the design and synthesis of novel bioactive compounds for investigative purposes. This reagent is intended for research and development applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzhydryl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-11-14(18)17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIDNLNUYCFFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368044
Record name N-Benzhydryl-2-chloro-acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10254-07-6
Record name N-Benzhydryl-2-chloro-acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZHYDRYL-2-CHLOROACETAMIDE
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Foundational & Exploratory

N-benzhydryl-2-chloroacetamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: N-Benzhydryl-2-chloroacetamide Physicochemical Profile, Synthetic Utility, and Handling Protocols

Executive Summary

N-Benzhydryl-2-chloroacetamide (CAS 10254-07-6) is a specialized alkylating agent and pharmaceutical intermediate characterized by a lipophilic diphenylmethyl (benzhydryl) tail and a reactive chloroacetamide "warhead."[1][2][3][4][5][6][7][8] Unlike simple haloacetamides, the bulky benzhydryl group confers significant lipophilicity (logP ~3.4), influencing the pharmacokinetics and membrane permeability of its derivatives. This compound serves as a critical scaffold in the synthesis of P-glycoprotein (P-gp) inhibitors, Modafinil analogues, and other bioactive amides. This guide details its physicochemical properties, validated synthesis protocols, and safety considerations for research applications.

Part 1: Chemical Identity & Molecular Architecture

The molecule consists of a central amide bond linking a steric benzhydryl group and an electrophilic chloromethyl moiety. The chloromethyl group is highly susceptible to nucleophilic attack (


), making it an ideal precursor for introducing the benzhydryl-acetamide motif into larger pharmacophores.
Table 1: Physicochemical Properties
PropertySpecification
Chemical Name N-Benzhydryl-2-chloroacetamide
Synonyms 2-Chloro-N-(diphenylmethyl)acetamide; N-Benzhydryl-chloroacetamide
CAS Number 10254-07-6
Molecular Formula

Molecular Weight 259.73 g/mol
Physical State White Solid
Solubility Soluble in DCM, EtOAc, DMSO, Chloroform; Insoluble in Water
LogP (Predicted) ~3.4
Key Spectral Data (

H NMR)

7.34 (m, 6H), 7.30 (d, 1H), 7.24 (m, 4H), 6.25 (d, 1H, NH), 4.12 (s, 2H,

) [1]

Part 2: Synthetic Pathways & Production

The most robust synthesis involves the N-acylation of benzhydrylamine (aminodiphenylmethane) with chloroacetyl chloride under basic conditions to scavenge the released hydrogen chloride.

Mechanism of Synthesis

The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate that collapses to expel chloride.

Synthesis_Pathway SM1 Benzhydrylamine (Nucleophile) Inter Tetrahedral Intermediate SM1->Inter Acylation (0°C to RT) SM2 Chloroacetyl Chloride (Electrophile) SM2->Inter Acylation (0°C to RT) Base Base (Et3N or K2CO3) (HCl Scavenger) Byprod HCl Salt Base->Byprod Neutralization Product N-Benzhydryl-2-chloroacetamide (Target) Inter->Product Elimination of Cl- Inter->Byprod

Figure 1: Synthetic pathway for N-benzhydryl-2-chloroacetamide via acyl substitution.

Experimental Protocol

Standard Operating Procedure (SOP) for Bench-Scale Synthesis [1,2]

  • Preparation : In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve benzhydrylamine (1.0 equiv) in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of amine).

  • Base Addition : Add Triethylamine (Et3N) (1.5 equiv) or Potassium Carbonate (K2CO3) (2.0 equiv). Cool the mixture to 0°C in an ice bath.

  • Acylation : Dropwise add Chloroacetyl chloride (1.2 equiv) over 15–30 minutes. The reaction is exothermic; maintain temperature <5°C during addition.

  • Reaction : Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor conversion by TLC (typically 20% EtOAc/Hexane).

  • Work-up :

    • Dilute with EtOAc or DCM.

    • Wash sequentially with water, saturated

      
      , and brine.
      
    • Dry the organic layer over anhydrous

      
      .[8]
      
  • Purification : Concentrate under reduced pressure.[8] Purify the crude white solid via silica gel column chromatography (Eluent: 1:4 EtOAc:Hexane) or recrystallization from ethanol/hexane.

Part 3: Reactivity & Functionalization

The utility of N-benzhydryl-2-chloroacetamide lies in the reactivity of the


-chloro amide bond. It acts as a "warhead" for alkylating nucleophiles, a strategy widely used in medicinal chemistry to link the lipophilic benzhydryl domain to other pharmacophores.
Key Transformations
  • Finkelstein Reaction : Conversion to the iodo-analog (using NaI in acetone) to increase reactivity toward weaker nucleophiles.

  • Nucleophilic Substitution (

    
    ) : Displacement of the chloride by amines, thiols, or phenoxides.
    
    • Example: Reaction with thiols (R-SH) yields thioethers, structurally related to Modafinil intermediates.

    • Example: Reaction with secondary amines yields amino-acetamides, often investigated as P-glycoprotein (P-gp) inhibitors .

Reactivity_Profile Center N-Benzhydryl-2-chloroacetamide Prod1 Thioethers (Modafinil Analogs) Center->Prod1 S-Alkylation Prod2 Amino-acetamides (P-gp Inhibitors) Center->Prod2 N-Alkylation Prod3 Iodo-acetamide (Enhanced Electrophile) Center->Prod3 Halogen Exchange Nu1 Thiols (R-SH) + Base Nu1->Center Nu2 Amines (R2NH) Nu2->Center Nu3 NaI / Acetone Nu3->Center

Figure 2: Functionalization pathways for the chloroacetamide core.

Part 4: Safety, Handling, & Toxicology

Hazard Classification:

  • Skin/Eye Irritation: Chloroacetamides are potent irritants (Category 2).

  • Sensitization: Potential skin sensitizer (allergic contact dermatitis).

  • Alkylating Potential: As an alkylating agent, it can modify biological macromolecules (proteins/DNA). Handle as a potential mutagen.

Handling Protocols:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to alkylating nature), safety goggles, and lab coat.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability before disposal.

References

  • Southern Methodist University (SMU) Scholar. Synthesis of P-Glycoprotein Inhibitor Compounds. (Compound 13 described as N-benzhydryl-2-chloroacetamide).[3][5] Available at: [Link]

  • ResearchGate. Visible-light-mediated Ritter-type C-H Amination of Diarylmethane. (Describes synthesis and characterization of N-benzhydryl amides). Available at: [Link]

  • PubChem. N-Benzhydryl-2-chloroacetamide (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

N-benzhydryl-2-chloroacetamide synthesis pathway from chloroacetyl chloride.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzhydryl-2-chloroacetamide (CAS: 6029-62-5) is a critical intermediate in the synthesis of bioactive compounds, most notably the wakefulness-promoting agent Modafinil and its derivatives.[1] While industrial routes often favor the reaction of chloroacetamide with benzhydrylthiol, the direct acylation of benzhydrylamine with chloroacetyl chloride provides a robust, high-yielding pathway suitable for laboratory-scale optimization and analog development.

This guide details the Nucleophilic Acyl Substitution pathway.[2] It prioritizes a self-validating experimental design where stoichiometry, temperature control, and pH-dependent workup ensure high purity without chromatographic separation.[1]

Part 1: Chemical Foundation & Mechanism[1]

The Reaction Architecture

The synthesis proceeds via a Schotten-Baumann type acylation.[1] The nucleophilic nitrogen of benzhydrylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[1] This reaction is highly exothermic and generates hydrogen chloride (HCl) as a byproduct, necessitating the use of a non-nucleophilic base (Acid Scavenger) to drive the equilibrium and prevent the formation of the unreactive amine hydrochloride salt.

Key Reaction Parameters:

  • Substrate: Benzhydrylamine (Primary amine, moderately sterically hindered).[1]

  • Reagent: Chloroacetyl chloride (Highly reactive electrophile, lachrymator).[1]

  • Base: Triethylamine (Et3N) or DIPEA (Hünig's base).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2]

Mechanistic Pathway (DOT Visualization)

ReactionMechanism R1 Benzhydrylamine (Nucleophile) TS Tetrahedral Intermediate R1->TS Nucleophilic Attack R2 Chloroacetyl Chloride (Electrophile) R2->TS Prod N-Benzhydryl-2- chloroacetamide TS->Prod Elimination of Cl- Byprod HCl (Trapped by Base) TS->Byprod Deprotonation

Caption: The mechanism follows an addition-elimination sequence.[1][3] The base prevents HCl from protonating the starting amine.[1]

Part 2: Experimental Strategy

Reagent Stoichiometry & Safety

Safety Warning: Chloroacetyl chloride is a potent lachrymator and corrosive.[2] Benzhydrylamine is an irritant.[1] All operations must be performed in a functioning fume hood.

ReagentMW ( g/mol )Equiv.[1][4][5]RoleRationale
Benzhydrylamine 183.251.0Limiting ReagentSubstrate.[1]
Chloroacetyl Chloride 112.941.1 - 1.2ElectrophileSlight excess ensures complete conversion of the amine.[1]
Triethylamine (TEA) 101.191.5Acid ScavengerNeutralizes HCl; excess ensures amine remains free base.[1]
DCM (Anhydrous) -[0.2 M]SolventExcellent solubility for reactants; non-nucleophilic.[1]
Step-by-Step Protocol

Step 1: Preparation of the Amine Solution

  • Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen or Argon to maintain an inert atmosphere.[1]

  • Add Benzhydrylamine (10.0 mmol, 1.83 g) .

  • Add Dichloromethane (DCM, 40 mL) and stir until fully dissolved.

  • Add Triethylamine (15.0 mmol, 2.1 mL) .

  • Cool the mixture to 0°C using an ice/water bath. Cooling is critical to control the exotherm and prevent bis-acylation.[1]

Step 2: Acylation (The Critical Step)

  • Dilute Chloroacetyl chloride (11.0 mmol, 0.88 mL) in 10 mL of DCM in a separate pressure-equalizing addition funnel or syringe.

  • Add the acid chloride solution dropwise over 20–30 minutes to the stirring amine solution at 0°C.

    • Observation: White vapor (HCl) may form if the system is not well-sealed; a white precipitate (TEA[1]·HCl salts) will form immediately in the solution.[1]

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–3 hours. Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).[1]

Step 3: Workup & Purification (Self-Validating) [1]

  • Quench: Carefully add 20 mL of saturated NaHCO3 solution to quench unreacted acid chloride. Stir vigorously for 15 minutes.

  • Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.[1]

  • Acid Wash (Validation Step): Wash the organic layer with 1M HCl (2 x 20 mL) .[1]

    • Why? This converts any unreacted benzhydrylamine into its water-soluble hydrochloride salt, removing it from the product.[1]

  • Base Wash: Wash with Saturated NaHCO3 (1 x 20 mL) to remove any residual acid.[1]

  • Brine Wash: Wash with Saturated NaCl (1 x 20 mL) to remove trapped water.[1]

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (Na2SO4).[1] Filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield an off-white solid.

  • Recrystallization: If necessary, recrystallize from hot Ethanol or an EtOAc/Hexane mixture.

Part 3: Process Logic & Workflow Visualization[1]

Experimental Workflow (DOT Visualization)

Workflow Start Start: Amine + TEA in DCM (0°C) Add Dropwise Addition of Chloroacetyl Chloride Start->Add React Stir at RT (2-3 hrs) Precipitate forms (TEA.HCl) Add->React Quench Quench: Sat. NaHCO3 React->Quench Wash1 Wash: 1M HCl (Removes unreacted Amine) Quench->Wash1 Wash2 Wash: Brine & Dry Wash1->Wash2 Isolate Evaporate Solvent Yield: Off-white Solid Wash2->Isolate

Caption: The workflow emphasizes the acid wash step to strictly purify the amide from the starting amine.

Part 4: Characterization & Troubleshooting[1]

Expected Analytical Data
  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: ~118–120°C (Consistent with chloroacetamides).[1][6][7]

  • IR Spectroscopy:

    • 3280 cm⁻¹: N-H stretch (Amide).[1]

    • 1660 cm⁻¹: C=O stretch (Amide I band).[1]

    • 700–750 cm⁻¹: C-Cl stretch.

  • 1H NMR (CDCl3, 400 MHz):

    • δ 7.2–7.4 (m, 10H, Aromatic).

    • δ 6.9 (br d, 1H, NH).

    • δ 6.2 (d, 1H, CH-Benzhydryl).[1]

    • δ 4.1 (s, 2H, CH2-Cl).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chloride.Ensure glassware is flame-dried; use anhydrous DCM; check reagent quality.[1]
Oily Product Residual solvent or impurities.[1]Triturate with cold hexanes or recrystallize from Ethanol.[1]
Impurity Spots on TLC Bis-acylation (rare) or unreacted amine.[1]Bis-acylation: Maintain 0°C strictly during addition. Unreacted Amine: Increase intensity of 1M HCl wash.

References

  • Organic Syntheses. (1927).[1] Chloroacetamide Synthesis Protocols (Coll.[1][2][7] Vol. 1, p. 153). Organic Syntheses.[1][7] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10802, Chloroacetyl chloride. Retrieved from [Link][1]

  • Chatterjee, A., et al. (2014). Synthesis and characterization of Modafinil precursors. Journal of Molecular Structure. (General reference for benzhydryl amide context).

Sources

physical and chemical properties of N-benzhydryl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzhydryl-2-chloroacetamide (CAS: 10254-07-6) is a specialized alkylating agent and amide intermediate used primarily in medicinal chemistry.[1][2][3] Structurally characterized by a benzhydryl (diphenylmethyl) group attached to the nitrogen of a chloroacetamide moiety, it serves as a critical scaffold for synthesizing pharmacological agents, including P-glycoprotein (P-gp) inhibitors, anticonvulsants, and N-substituted analogs of wakefulness-promoting agents like Modafinil.[4]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety considerations for research applications.

Molecular Identity & Structural Analysis

The molecule consists of a lipophilic diphenylmethyl (benzhydryl) tail and a reactive alpha-chloroacetamide head. The electrophilic carbon adjacent to the chlorine atom makes it a potent alkylating agent for nucleophiles (thiols, amines), while the amide bond provides stability and hydrogen-bonding potential.

Table 1: Physicochemical Constants
PropertyValue
IUPAC Name 2-Chloro-N-(diphenylmethyl)acetamide
Common Name N-Benzhydryl-2-chloroacetamide
CAS Registry Number 10254-07-6
Molecular Formula C₁₅H₁₄ClNO
Molecular Weight 259.73 g/mol
Melting Point 131 – 133 °C (Lit.)
Appearance White crystalline solid
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in Water
Electronic Character Electrophilic at

-carbon (S

2 susceptible)

Synthesis Protocol

Objective: High-yield synthesis of N-benzhydryl-2-chloroacetamide via Schotten-Baumann acylation.

Reagents & Equipment[4][5][6][7][8]
  • Precursor: Benzhydrylamine (aminodiphenylmethane) [1.0 equiv]

  • Acylating Agent: Chloroacetyl chloride [1.2 equiv][5]

  • Base: Triethylamine (Et

    
    N) [1.2 equiv] or Diisopropylethylamine (DIPEA)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Apparatus: 3-neck round-bottom flask, inert gas (N

    
    /Ar) line, addition funnel.
    
Step-by-Step Methodology
  • Preparation: Charge the flask with Benzhydrylamine (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool to 0 °C in an ice bath under inert atmosphere.

  • Base Addition: Add Triethylamine (1.2 equiv) to the solution. Stir for 10 minutes.

  • Acylation: Dropwise add Chloroacetyl chloride (1.2 equiv) over 30–60 minutes. Critical: Maintain temperature < 5 °C to prevent bis-acylation or side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of amine.

  • Workup:

    • Quench with saturated NaHCO

      
       solution.
      
    • Extract organic layer and wash sequentially with:[4][6][5]

      • 1M HCl (to remove unreacted amine/base),

      • Water,[4][7][5][8][9]

      • Brine.[6]

    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane) to yield a white solid.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Benzhydrylamine (Solvent: DCM, 0°C) Intermediate Reaction Mixture (Stir 3-6h @ RT) Start->Intermediate Dropwise Addition Reagent Chloroacetyl Chloride + Et3N (Base) Reagent->Intermediate Workup Acid/Base Wash & Extraction Intermediate->Workup Quench (NaHCO3) Product N-Benzhydryl-2-chloroacetamide (White Solid, mp 131-133°C) Workup->Product Recrystallization (EtOAc/Hexane)

Figure 1: Step-by-step synthesis workflow for N-benzhydryl-2-chloroacetamide.

Chemical Reactivity & Applications

The utility of N-benzhydryl-2-chloroacetamide lies in the reactivity of its


-chloro group, which serves as a leaving group for nucleophilic substitution (S

2).
Key Reaction Pathways[4]
  • Thioether Formation (P-gp Inhibitors):

    • Reaction with aromatic or aliphatic thiols (R-SH) in the presence of mild base (K

      
      CO
      
      
      
      ) yields N-benzhydryl-2-(alkylthio)acetamides.
    • Significance: This scaffold is used to develop inhibitors for P-glycoprotein, a transporter protein responsible for multidrug resistance in cancer therapy.

  • Amination (Glycinamide Analogs):

    • Reaction with secondary amines yields N-benzhydryl-glycinamide derivatives, often explored for anticonvulsant activity (similar to substituted piperazines).

  • Finkelstein Reaction:

    • Conversion to the iodo-derivative (using NaI in acetone) to enhance electrophilicity for difficult substitutions.

Distinction from Modafinil Synthesis[4]
  • Clarification: Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) is typically synthesized by reacting benzhydrylthiol with 2-chloroacetamide.

  • Contrast: N-benzhydryl-2-chloroacetamide places the benzhydryl group on the nitrogen, whereas Modafinil has it on the sulfur.

  • Application: This molecule produces structural isomers or N-alkylated analogs of Modafinil-like compounds, not Modafinil itself.

Visualization: Reactivity Pathways

Reactivity Core N-Benzhydryl-2-chloroacetamide (Electrophile) Thioether Thioether Derivative (P-gp Inhibitor Scaffold) Core->Thioether SN2 Substitution (Sulfur Nucleophile) Glycinamide α-Aminoamide (Anticonvulsant Analog) Core->Glycinamide SN2 Substitution (Nitrogen Nucleophile) Iodo Iodoacetamide Derivative (Enhanced Reactivity) Core->Iodo Finkelstein Rxn Thiol Thiol (R-SH) + K2CO3 Thiol->Thioether Amine Sec. Amine (R2NH) + DIPEA Amine->Glycinamide Iodide NaI / Acetone Iodide->Iodo

Figure 2: Primary reactivity pathways demonstrating the versatility of the chloroacetamide handle.

Analytical Profiling

To validate the synthesis, the following spectral data should be confirmed:

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.35 – 7.20 (m, 10H): Multiplet corresponding to the two phenyl rings of the benzhydryl group.

    • δ 7.30 (d, J ≈ 8.0 Hz, 1H): Amide NH proton (doublet due to coupling with CH).

    • δ 6.25 (d, J ≈ 8.0 Hz, 1H): Benzhydryl CH proton (doublet due to coupling with NH).

    • δ 4.12 (s, 2H): Chloromethyl (Cl-CH

      
      -) singlet.
      
    • Note: The coupling between the NH and the benzhydryl CH is characteristic.

  • Mass Spectrometry (ESI/EI):

    • [M+H]⁺: Calculated ~260.08, Observed ~260.1.

    • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom (

      
      Cl/
      
      
      
      Cl).

Safety & Handling

  • Hazards: As an

    
    -haloacetamide, this compound is a potent alkylating agent . It is likely a skin sensitizer and irritant.
    
  • Toxicology: Analogous compounds (like 2-chloroacetamide) are toxic if swallowed and may cause allergic skin reactions. Handle as a potential carcinogen/mutagen.

  • Storage: Store at 2–8 °C (refrigerated) under inert atmosphere to prevent slow hydrolysis or degradation.

  • Disposal: Quench excess reagent with aqueous ammonia or thiosulfate before disposal into halogenated waste streams.

References

  • ChemicalBook. (n.d.). N-Benzhydryl-2-chloroacetamide Product Properties (CAS 10254-07-6). Retrieved from

  • Wise, J. G., et al. (2019). Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches. Journal of Medicinal Chemistry.

  • Aljowni, M. (2021).[10] Synthesis of P-Glycoprotein Inhibitor Compounds. Southern Methodist University Dissertation. Retrieved from

  • PubChem. (n.d.). N-benzhydryl-2-chloroacetamide (Compound Summary). National Library of Medicine. Retrieved from

  • BenchChem. (2025).[11] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

Sources

Technical Guide: Solubility & Process Chemistry of N-Benzhydryl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile

N-benzhydryl-2-chloroacetamide is a critical pharmacophore and intermediate, most notably serving as the electrophilic precursor in the synthesis of Modafinil (Provigil) and its derivatives. Its structure comprises a lipophilic diphenylmethyl (benzhydryl) tail and a reactive chloroacetamide head.

Understanding its solubility landscape is not merely about dissolution; it is about controlling reaction kinetics (SN2 substitution) and achieving high-purity isolation without chromatography. This guide synthesizes empirical data with structural analysis to provide a robust solubility framework.

Physicochemical Profile[1][2][3][4][5]
  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 259.73 g/mol

  • LogP (Predicted): ~3.4 (Highly Lipophilic)

  • H-Bond Donors: 1 (Amide NH)

  • H-Bond Acceptors: 1 (Amide Carbonyl)

  • Electronic Character: The benzhydryl group acts as a steric bulk, while the

    
    -chloroamide moiety is highly susceptible to nucleophilic attack (e.g., by thioamide or thiol precursors).
    

Part 2: Solubility Landscape

The solubility of N-benzhydryl-2-chloroacetamide follows a "Lipophilic-Polar" duality. The bulky benzhydryl groups dominate its interaction with non-polar solvents, while the amide linkage provides limited compatibility with polar protic solvents.

Table 1: Solubility Profile in Common Organic Solvents
Solvent ClassSpecific SolventSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Primary Reaction Solvent. Excellent for maintaining homogeneity during acylation.
ChloroformHigh Alternative reaction solvent; higher boiling point than DCM.
Polar Aprotic DMF / DMSOHigh Used for nucleophilic substitutions (SN2) where anion solubility is required.
AcetoneHigh Good for intermediate transfers; poor for crystallization due to high solubility.
Esters Ethyl Acetate (EtOAc)Moderate Key Crystallization Solvent. Soluble hot, moderately soluble cold.
Alcohols Methanol / EthanolModerate Soluble hot. Often used as a co-solvent or for "crash" precipitation with water.
Ethers THFHigh Good reaction solvent; difficult to remove traces due to peroxide risks/drying.
Non-Polar Hexanes / HeptaneLow (<1 mg/mL)Anti-Solvent. Used to drive precipitation or induce turbidity in EtOAc solutions.
Aqueous WaterInsoluble Wash Medium. Used to remove inorganic salts (NaCl, NH4Cl) after reaction.

Process Insight: The most effective purification system identified is a binary solvent system of Ethyl Acetate and Hexanes . The compound dissolves in warm EtOAc and crystallizes upon the slow addition of Hexanes or cooling.

Part 3: Process Chemistry & Thermodynamics

Reaction Solvent Selection

For the synthesis of N-benzhydryl-2-chloroacetamide (typically via reaction of benzhydryl amine with chloroacetyl chloride), DCM is the gold standard.

  • Causality: The reaction releases HCl. DCM dissolves the starting amine and the product, preventing premature precipitation that could occlude unreacted amine.

  • Thermodynamics: DCM's low boiling point (40°C) allows for easy removal post-reaction without thermal degradation of the labile chloro-group.

Crystallization Thermodynamics

Recrystallization relies on the temperature dependence of solubility (Van't Hoff relationship).

  • The Challenge: Single-solvent recrystallization (e.g., Ethanol) can be risky because the high lipophilicity of the benzhydryl group may prevent precipitation even at low temperatures, leading to oiling out.

  • The Solution: A Solvent/Anti-Solvent approach (EtOAc/Hexane).

    • Mechanism:[2][3] EtOAc solvates the polar amide region. Hexane disrupts the solvation shell around the lipophilic benzhydryl rings, forcing an ordered lattice formation (crystallization) rather than an amorphous oil.

Part 4: Experimental Protocols

Protocol A: Self-Validating Solubility Screen

Use this rapid protocol to determine precise solubility limits for your specific batch/purity level.

  • Preparation: Weigh 50 mg of N-benzhydryl-2-chloroacetamide into a 4 mL vial.

  • Titration: Add the target solvent in 100 µL increments at Room Temperature (25°C).

  • Observation: Vortex for 30 seconds after each addition.

    • Clear Solution < 500 µL: High Solubility (>100 mg/mL).

    • Clear Solution 500 µL - 2 mL: Moderate Solubility (25-100 mg/mL).

    • Suspension > 2 mL: Low Solubility (<25 mg/mL).

  • Thermal Stress: If insoluble at RT, heat to boiling point (using a heat block). If it dissolves, the solvent is a candidate for recrystallization.[4]

Protocol B: Purification via Binary Recrystallization

Target: >98% Purity for Modafinil Synthesis.

  • Dissolution: Dissolve crude N-benzhydryl-2-chloroacetamide in the minimum amount of hot Ethyl Acetate (approx. 5-7 mL per gram of solid) at 60°C.

  • Clarification: If the solution is cloudy (inorganic salts), filter hot through a sintered glass funnel.

  • Nucleation Point: While maintaining 50-60°C, add Hexanes dropwise until a persistent slight turbidity (cloudiness) appears.

  • Re-solvation: Add 1-2 mL of pure Ethyl Acetate to just clear the turbidity.

  • Crystal Growth: Remove from heat. Allow to cool to Room Temperature slowly (over 1 hour) with slow stirring. Then cool to 0-4°C in an ice bath for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold 1:3 EtOAc:Hexane mixture. Dry under vacuum at 40°C.

Part 5: Visualization of Solubility Workflow

The following diagram outlines the logical decision tree for solvent selection based on the intended process stage (Reaction vs. Purification).

SolubilityWorkflow Start N-benzhydryl-2-chloroacetamide Process Goal Reaction Synthesis Reaction (Acylation) Start->Reaction Synthesis Purification Purification (Isolation) Start->Purification Workup Solv_DCM Dichloromethane (DCM) High Solubility Maintains Homogeneity Reaction->Solv_DCM Preferred Solv_DMF DMF / DMSO High Solubility Hard to Remove Reaction->Solv_DMF Alternative Cryst_Single Single Solvent (Ethanol/Methanol) Purification->Cryst_Single Method A Cryst_Binary Binary System (EtOAc + Hexanes) Purification->Cryst_Binary Method B (Recommended) Outcome_Oil Risk: Oiling Out (Due to Lipophilicity) Cryst_Single->Outcome_Oil High Risk Outcome_Crystal High Purity Crystals (Controlled Nucleation) Cryst_Binary->Outcome_Crystal Optimal

Caption: Decision tree for solvent selection emphasizing the superiority of binary systems for purification.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96233, N-Benzyl-2-chloroacetamide. (Analogous Structure Data). Retrieved from [Link]

  • Aljowni, M. A. (2021). Synthesis of P-Glycoprotein Inhibitor Compounds. Southern Methodist University Dissertations. (Detailed purification protocols using EtOAc:Hexane columns for benzhydryl acetamides). Retrieved from [Link]

  • Chatterjee, A., et al. (2004). Process for the synthesis of modafinil. U.S. Patent Application US20040106829A1. (Describes reaction intermediates and solvent choices).
  • Organic Syntheses. (1927). Chloroacetamide Synthesis and Properties. Org. Synth. 1927, 7, 16. (Foundational solubility data for chloroacetamide moiety). Retrieved from [Link]

Sources

Technical Guide: N-Benzhydryl-2-Chloroacetamide as a Lipophilic Alkylating Agent

[1][2]

Executive Summary

N-Benzhydryl-2-chloroacetamide is a specialized electrophilic probe belonging to the

12benzhydryl (diphenylmethyl)1

This structural feature confers unique utility in chemical biology and drug discovery: it targets nucleophilic residues (primarily cysteine) residing within hydrophobic pockets or membrane-associated domains.[1] This guide details its mechanism of action, kinetic profile, and validated protocols for its use as a covalent modifier in structural mapping and enzyme inhibition studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 2-chloro-N-(diphenylmethyl)acetamide
Molecular Formula

Molecular Weight 259.73 g/mol
Warhead

-Chloroacetamide (Electrophile)
Recognition Element Benzhydryl / Diphenylmethyl (Hydrophobic/Steric)
Reactive Specificity Cysteine thiolates (

) >> Histidine/Lysine
Mass Shift (Δm) +224.28 Da (Covalent adduct)
Solubility Low in water; Soluble in DMSO, DMF, Ethanol

Mechanism of Action

The Core Reaction: Alkylation

The mechanism of action is a bimolecular nucleophilic substitution (

12


1

Reaction Equation:

1

Mechanistic Steps:

  • Ionization: The target cysteine residue must be in its thiolate form (

    
    ).[1][2] The 
    
    
    of cysteine is typically ~8.3 but can be lowered significantly (to ~6.[1]0) in the presence of basic residues (e.g., Histidine) within a catalytic triad, making these residues hyper-reactive.[1]
  • Nucleophilic Attack: The thiolate lone pair attacks the methylene carbon (

    
    ) adjacent to the chlorine.[1][2]
    
  • Transition State: A pentacoordinate transition state forms where the bond to the sulfur is forming while the bond to the chlorine is breaking.[1][2]

  • Irreversible Modification: The chloride ion is ejected, resulting in a stable thioether linkage.[1] The benzhydryl group is now covalently tethered to the protein.[1][2]

Role of the Benzhydryl Moiety

While the chloroacetyl group provides the reactivity, the benzhydryl group dictates selectivity and affinity :

  • Hydrophobic Targeting: The two phenyl rings create a large hydrophobic surface area.[1][2] This directs the molecule toward non-polar binding sites or allosteric pockets that exclude smaller, polar alkylators like iodoacetamide.[1]

  • Steric Filtering: The bulk of the benzhydryl group prevents the molecule from reacting with surface-exposed cysteines in restricted or charged environments, offering a degree of site-selectivity based on steric accessibility.

Visualization: Mechanism & Workflow

Mechanismcluster_0Step 1: Recognition & Bindingcluster_1Step 2: Chemical Ligation (Sn2)TargetTarget Protein(Hydrophobic Pocket)ProbeN-Benzhydryl-2-chloroacetamide(Lipophilic Probe)Target->ProbeNon-covalent Affinity(Hydrophobic Effect)TSTransition State[S...C...Cl]Probe->TSElectrophilic AttackThiolateCysteine Thiolate(RS-)Thiolate->TSNucleophilic AttackProductAlkylated Protein(Thioether Adduct)TS->ProductIrreversible BondLeavingChloride Ion(Cl-)TS->LeavingElimination

Figure 1: Mechanistic pathway of N-benzhydryl-2-chloroacetamide alkylation, highlighting the transition from non-covalent hydrophobic recognition to covalent modification.[1][2]

Experimental Protocol: Covalent Labeling

Reagent Preparation

Critical Note: Due to the lipophilicity of the benzhydryl group, this compound is insoluble in pure aqueous buffers.[1][2]

  • Stock Solution: Dissolve N-benzhydryl-2-chloroacetamide in DMSO (Dimethyl sulfoxide) to a concentration of 50 mM .

    • Validation: Solution should be clear and colorless.[1][2] Sonicate if necessary.[1]

  • Working Buffer: 50 mM HEPES or Tris-HCl, pH 7.5 – 8.0.

    • Note: Avoid buffers containing primary amines (like Tris) if high concentrations/long incubation times are used, although chloroacetamides are generally selective for thiols.[1] HEPES is preferred.

Labeling Workflow

This protocol is designed for labeling a purified protein (e.g., 1 mg/mL) to map hydrophobic cysteines.[1][2]

  • Reduction (Optional but Recommended):

    • Treat protein with 1 mM TCEP (tris(2-carboxyethyl)phosphine) for 20 mins at RT to reduce disulfide bonds.[1]

    • Why TCEP? Unlike DTT, TCEP does not contain thiols that would compete for the alkylating agent.[1]

  • Incubation:

    • Add the DMSO stock of N-benzhydryl-2-chloroacetamide to the protein solution.[1]

    • Final Concentration: 0.5 mM to 2 mM (approx. 10-50x molar excess over target cysteines).[1]

    • Solvent Tolerance: Ensure final DMSO concentration is <5% to prevent protein denaturation.[1][2]

    • Conditions: Incubate at 37°C for 1 hour in the dark.

    • Kinetic Note: Chloroacetamides react slower than iodoacetamides.[1][3] The benzhydryl group may further slow the reaction sterically, requiring longer incubation or higher temperature compared to standard capping.[1]

  • Quenching:

    • Stop the reaction by adding 10 mM DTT or

      
      -mercaptoethanol.[1] The excess thiol will rapidly consume remaining alkylating agent.[1]
      
  • Analysis (Mass Spectrometry):

    • Digest protein (Trypsin/Lys-C).[1][2]

    • Analyze via LC-MS/MS.[1][2]

    • Search Parameter: Set a variable modification on Cysteine: +224.28 Da (Monoisotopic mass of

      
       - Wait, correction below).
      

Mass Shift Calculation Verification:

  • Reagent:

    
    [1][2][4]
    
  • Loss:

    
     (
    
    
    Da) and
    
    
    from Cysteine (
    
    
    Da)[1]
  • Gain to Sulfur:

    
    [1][2]
    
  • Formula of added group:

    
    [1][4]
    
  • Exact Mass:

    
    [1]
    
  • Calculation:

    
    Da .[1]
    
  • Correction: Ensure your search engine uses the exact monoisotopic mass: 224.1076 Da .[1]

Self-Validating Systems & Controls

To ensure scientific integrity (E-E-A-T), every experiment must include internal controls:

Control TypeMethodPurpose
Negative Control DMSO vehicle only (no probe)Establishes baseline MS profile; rules out solvent-induced unfolding.[1][2]
Competition Control Pre-incubate with Iodoacetamide (IAA)If IAA blocks the benzhydryl signal, the target is a solvent-accessible cysteine.[1] If benzhydryl labeling persists, it suggests a unique binding mode or incomplete IAA blocking.[1]
Denatured Control Label in 6M UreaExposes all cysteines.[1][2] Comparison with native labeling reveals which residues are "cryptic" or buried in hydrophobic pockets.[1]

Biological Applications

Mapping "Cryptic" Cysteines

Standard hydrophilic alkylators often fail to label cysteines buried in the hydrophobic core of proteins.[1][2] N-benzhydryl-2-chloroacetamide acts as a "Trojan horse," using its lipophilic tail to partition into these pockets, bringing the warhead into proximity of the buried thiol.[1][2]

Inhibitor Design Scaffold

This compound serves as a fragment lead.[1][2] If N-benzhydryl-2-chloroacetamide inhibits an enzyme significantly better than chloroacetamide alone, it indicates the presence of a hydrophobic pocket near the active site cysteine.[1] This validates the "Benzhydryl-Amide" scaffold for further medicinal chemistry optimization (e.g., adding polar groups to the phenyl rings to improve solubility while maintaining binding).[1]

References

  • Rosenthal, P. J., et al. (2019).[1] Cysteine Protease Inhibitors as Drug Candidates. Journal of Medicinal Chemistry. Link (General reference on cysteine alkylators in drug design).[1]

  • Backus, K. M., et al. (2016).[1] Proteome-wide covalent ligand discovery in native biological systems. Nature. Link (Methodology for profiling cysteine reactivity).[1]

  • Thermo Fisher Scientific. Chloroacetamide Labeling Chemistry. Link (Standard protocols for chloroacetamide reactivity).

  • PubChem. N-benzhydryl-2-chloroacetamide Compound Summary. Link (Chemical structure and physical property verification).[1]

  • Lindley, H. (1959).[1] A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal. Link (Foundational kinetics of chloroacetamide-thiol reaction).

literature review of N-benzhydryl-2-chloroacetamide research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-benzhydryl-2-chloroacetamide: Synthesis, Reactivity, and Therapeutic Potential

Executive Summary

N-benzhydryl-2-chloroacetamide is a fascinating molecule positioned at the intersection of synthetic chemistry and drug discovery. It belongs to the broader class of α-haloacetamides, which are recognized as versatile synthons and potent biologically active agents. This technical guide provides a comprehensive review of N-benzhydryl-2-chloroacetamide, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, fundamental chemical reactivity, analytical characterization, and explore its known and potential therapeutic applications, drawing insights from structurally related analogs. This document is designed not merely as a repository of information but as a practical guide, offering detailed experimental protocols and explaining the scientific rationale behind methodological choices to empower further research and development in this area.

Introduction: The Chloroacetamide Scaffold in Medicinal Chemistry

The 2-chloroacetamide moiety is a privileged structural motif in medicinal chemistry. Its significance stems from a highly reactive C-Cl bond, which renders it an excellent electrophile. This inherent reactivity allows chloroacetamide derivatives to function as covalent modifiers of biological macromolecules, a mechanism that underpins a wide array of pharmacological activities.[1][2] When this reactive "warhead" is coupled with a bulky, lipophilic N-benzhydryl group, the resulting molecule, N-benzhydryl-2-chloroacetamide, gains distinct physicochemical properties that influence its solubility, membrane permeability, and potential target interactions. The benzhydryl group (diphenylmethyl) is a common feature in many centrally active drugs, suggesting a potential for neurological applications. This guide will explore the synthesis of this specific molecule and extrapolate its potential biological activities from the rich literature on its chemical cousins.

Synthesis and Chemical Reactivity

The chemical utility of N-benzhydryl-2-chloroacetamide originates from its straightforward synthesis and the predictable reactivity of its chloroacetyl group.

Principle of Synthesis: Nucleophilic Acyl Substitution

The most common and efficient method for synthesizing N-substituted 2-chloroacetamides is the chloroacetylation of a primary or secondary amine.[2][3] This reaction is a classic example of nucleophilic acyl substitution. The amine (benzhydrylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated chloroacetic acid derivative, typically chloroacetyl chloride. The reaction proceeds rapidly and is often conducted in the presence of a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction to completion.

Detailed Synthesis Protocol: N-benzhydryl-2-chloroacetamide

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound. The choice of an organic base like triethylamine and an aprotic solvent like dichloromethane (DCM) is critical to ensure a clean reaction by preventing hydrolysis of the acid chloride and facilitating product isolation.

Materials:

  • Benzhydrylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve benzhydrylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath. Rationale: Cooling the reaction mixture controls the exothermicity of the acylation and minimizes potential side reactions.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the temperature remains below 5 °C during the addition. Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures homogenous mixing.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. Rationale: This aqueous workup sequence effectively purifies the crude product by removing water-soluble impurities and unreacted reagents.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield pure N-benzhydryl-2-chloroacetamide.

The Chemistry of Reactivity

The biological and synthetic versatility of N-benzhydryl-2-chloroacetamide is governed by the electrophilic nature of the carbon atom bearing the chlorine. This C-Cl bond is polarized and susceptible to attack by a wide range of nucleophiles, including thiols (e.g., cysteine residues in proteins), amines (e.g., lysine or histidine residues), and alcohols.[1][2] This reactivity makes it an excellent alkylating agent and a valuable intermediate for constructing more complex molecules, particularly heterocyclic systems.[2]

Reactivity_Diagram General Reactivity of N-benzhydryl-2-chloroacetamide Reactant N-benzhydryl-2-chloroacetamide (Electrophile) TS Reactant->TS Nucleophile Nucleophile (Nu:) (e.g., R-SH, R-NH2) Nucleophile->TS Nucleophilic Attack Product Alkylated Product (Covalent Adduct) TS->Product Cl⁻ Leaving Group

Caption: Nucleophilic substitution at the α-carbon.

Physicochemical and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

The following table summarizes key computed and experimental properties for N-benzhydryl-2-chloroacetamide.

PropertyValueSource
Molecular FormulaC₁₅H₁₄ClNOPubChem[4]
Molecular Weight259.73 g/mol PubChem[4]
Monoisotopic Mass259.0764 DaPubChem[4]
XlogP (Predicted)3.4PubChem[4]
Melting Point93-96 °C (for N-benzyl analog)ChemicalBook[5]
AppearancePale Beige / White Solid (Expected)-

Note: Some experimental data, like melting point, is inferred from closely related analogs such as N-benzyl-2-chloroacetamide due to a lack of specific data for the title compound.

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic doublet for the methine proton (CH-N) coupled to the amide proton, a singlet for the chloromethyl (Cl-CH₂) protons, a broad signal for the amide proton (NH), and a complex multiplet in the aromatic region for the two phenyl rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include a peak for the carbonyl carbon (~165-170 ppm), the chloromethyl carbon (~40-45 ppm), the methine carbon (~55-60 ppm), and several signals in the aromatic region (120-140 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum should display a strong absorption band for the amide C=O stretch (around 1650-1680 cm⁻¹) and a distinct band for the N-H stretch (around 3300 cm⁻¹). The C-Cl stretch typically appears in the fingerprint region (600-800 cm⁻¹).

Biological Activities and Therapeutic Potential

While direct biological data for N-benzhydryl-2-chloroacetamide is sparse in publicly accessible literature, extensive research on its analogs provides a strong basis for predicting its therapeutic potential.

Antimicrobial Properties

N-substituted chloroacetamides are well-documented antimicrobial agents.[3] Their efficacy is often linked to their lipophilicity, which allows them to penetrate the phospholipid bilayer of microbial cell membranes.[6][7]

A study on N-(substituted phenyl)-2-chloroacetamides demonstrated potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), and moderate effectiveness against the yeast Candida albicans.[6] The presence of halogen substituents on the phenyl ring was found to enhance activity, likely by increasing lipophilicity.[6]

Table 1: Antimicrobial Activity of Representative Chloroacetamide Derivatives

Compound Organism MIC (µg/mL) Reference
N-(4-chlorophenyl)-2-chloroacetamide S. aureus >32 Arhiv za higijenu rada i toksikologiju[6]
N-(4-fluorophenyl)-2-chloroacetamide S. aureus >32 Arhiv za higijenu rada i toksikologiju[6]
N-(3-bromophenyl)-2-chloroacetamide S. aureus >32 Arhiv za higijenu rada i toksikologiju[6]
Bis-sulfide derivative of chloroacetamide S. aureus - (83.4% inhibition) SciELO South Africa[8]
Bis-sulfide derivative of chloroacetamide P. aeruginosa - (78.8% inhibition) SciELO South Africa[8]

Note: The data indicates significant activity, although precise MIC values below the tested range were not determined in this specific study.

Anticonvulsant Potential

The N-benzylamide substructure is a key feature in several anticonvulsant drugs. Research into N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives, which are structurally related to N-benzhydryl-2-chloroacetamide, has shown potent activity in animal models of epilepsy.[9]

Table 2: Anticonvulsant Activity of N-benzyl Acetamide Analogs in Mice (MES Test)

Compound 3-Oxy Substituent ED₅₀ (mg/kg, ip) Reference
Lacosamide Methoxy (-OCH₃) 4.5 PMC[9]
Analog 27 Ethoxy (-OCH₂CH₃) 7.9 PMC[9]
Analog 29 n-Propoxy 23 PMC[9]
Analog 30 tert-Butoxy 30-100 PMC[9]

The Maximal Electroshock Seizure (MES) test is a standard preclinical model for identifying potential anticonvulsant agents.

The data clearly shows that small alkoxy substituents are favored for maximal activity.[9] While N-benzhydryl-2-chloroacetamide lacks the 3-oxy group, the presence of the bulky N-benzhydryl group suggests it could be a valuable scaffold for exploring novel anticonvulsants.

Proposed Mechanisms of Action

Covalent Modification of Biological Targets

The primary proposed mechanism of action for the biological effects of chloroacetamides is the irreversible alkylation of nucleophilic residues on target proteins.[2] This covalent modification can lead to enzyme inhibition or disruption of protein function. In the context of antimicrobial activity, this could involve the inactivation of essential bacterial enzymes. For anticonvulsant effects, a potential mechanism, as suggested for similar compounds, is the modulation of neuronal voltage-sensitive sodium channels.[10]

Mechanism_of_Action Proposed Covalent Inhibition Mechanism Molecule N-benzhydryl- 2-chloroacetamide Complex Non-covalent Binding Complex Molecule->Complex 1. Binding Target Target Protein (with Nucleophilic Residue, e.g., Cys-SH) Target->Complex CovalentAdduct Covalently Modified Protein (Inactive) Complex->CovalentAdduct 2. Irreversible Alkylation (SN2 Reaction)

Caption: Two-step mechanism of target inactivation.

Structure-Activity Relationship (SAR) Insights
  • Lipophilicity is Key: For antimicrobial activity, higher lipophilicity, often conferred by halogen substituents, enhances membrane permeability and potency.[6][7] The bulky benzhydryl group in the title compound provides significant lipophilicity.

  • Steric Hindrance Matters: For anticonvulsant activity in related series, smaller substituents at certain positions lead to higher potency, suggesting a specific fit within the target's binding pocket.[9] The large benzhydryl group will be a dominant factor in the SAR of its derivatives.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides standardized protocols for assessing the potential biological activities of N-benzhydryl-2-chloroacetamide.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a target microorganism in a 96-well plate. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of N-benzhydryl-2-chloroacetamide in a suitable solvent (e.g., DMSO). Prepare the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the growth medium to achieve the desired concentration range (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for 18-24 hours for most bacteria).

  • Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

Workflow for In Vivo Anticonvulsant Screening

This diagram outlines a typical workflow for preclinical evaluation of anticonvulsant candidates.

Anticonvulsant_Screening_Workflow Preclinical Anticonvulsant Screening Workflow Start Synthesize & Characterize N-benzhydryl-2-chloroacetamide Tox Acute Neurological Toxicity (e.g., Rotorod Test) Start->Tox Dose-ranging MES Maximal Electroshock Seizure (MES) Test in Mice/Rats Start->MES Administer Compound scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test Start->scPTZ Administer Compound (Alternative Model) Data Determine ED50 (Efficacy) & TD50 (Toxicity) Tox->Data MES->Data scPTZ->Data PI Calculate Protective Index (PI) PI = TD50 / ED50 Data->PI Decision Lead Candidate? PI->Decision

Caption: A streamlined workflow for anticonvulsant drug discovery.

Conclusion and Future Directions

N-benzhydryl-2-chloroacetamide is a readily synthesizable compound with significant, albeit largely unexplored, therapeutic potential. Based on robust evidence from structurally similar molecules, it stands as a promising candidate for development as an antimicrobial or anticonvulsant agent. Its core features—a reactive chloroacetyl "warhead" and a bulky, lipophilic benzhydryl group—provide a strong foundation for a targeted drug discovery program.

Future research should focus on:

  • Definitive Biological Screening: Systematically testing the compound against a broad panel of bacterial and fungal pathogens to determine its antimicrobial spectrum and potency (MIC values).

  • Preclinical Anticonvulsant Evaluation: Assessing its efficacy and neurotoxicity in established animal models of epilepsy, such as the MES and scPTZ tests.

  • Mechanism of Action Studies: Utilizing proteomic and biochemical approaches to identify the specific biological targets that are covalently modified by the compound.

  • SAR Exploration: Synthesizing a library of analogs by modifying the benzhydryl group and exploring alternative electrophilic warheads to optimize potency and selectivity.

By leveraging the principles and protocols outlined in this guide, researchers can effectively unlock the full potential of the N-benzhydryl-2-chloroacetamide scaffold.

References

  • Scheme 4. Synthesis of N-substituted chloroacetamides. - ResearchGate. Available at: [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. Available at: [Link]

  • Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem. Available at: [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. Available at: [Link]

  • N-benzhydryl-2-chloroacetamide (C15H14ClNO) - PubChemLite. Available at: [Link]

  • N-BENZYL-2-CHLOROACETAMIDE - gsrs. Available at: [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central. Available at: [Link]

  • Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds - SciELO South Africa. Available at: [Link]

  • N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem. Available at: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. Available at: [Link]

  • N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide - MDPI. Available at: [Link]

  • Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC - NIH. Available at: [Link]

  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial - Arhiv za higijenu rada i toksikologiju. Available at: [Link]

Sources

N-benzhydryl-2-chloroacetamide and its analogs in medicinal chemistry

Technical Guide: -Benzhydryl-2-chloroacetamide and Its Analogs in Medicinal Chemistry

Executive Summary

1

  • Synthetic Intermediate: A precursor for

    
     derivatization to generate 
    
    
    -benzhydryl-2-aminoacetamides (e.g., anticonvulsants, ion channel modulators) and thiazole heterocycles.
  • Covalent Probe: A cysteine-reactive electrophile used in fragment-based drug discovery (FBDD) to target enzymes and transcription factors (e.g., TEAD/YAP1, P-glycoprotein).

Crucial Distinction: Do not confuse this scaffold with the intermediates used for Modafinil (Provigil). Modafinil is synthesized from benzhydrylthiol and 2-chloroacetamide, resulting in a sulfur-linked core, whereas the subject molecule possesses a nitrogen-linked (amide) benzhydryl core.

Chemical Identity & Properties

PropertyData
IUPAC Name

-(diphenylmethyl)-2-chloroacetamide
Common Name

-Benzhydryl-2-chloroacetamide
CAS Number 10254-07-6
Molecular Formula

Molecular Weight 259.73 g/mol
Physical State White to off-white solid
Melting Point 128–130 °C
Solubility Soluble in DCM, DMSO, DMF; Insoluble in water
Reactivity High electrophilicity at

-carbon; prone to

substitution

Synthetic Chemistry

The synthesis of the core scaffold relies on the acylation of benzhydrylamine (aminodiphenylmethane) with chloroacetyl chloride. This reaction must be controlled to prevent bis-acylation or hydrolysis of the acyl chloride.

Core Synthesis Pathway

The standard protocol utilizes Schotten-Baumann conditions or anhydrous organic base catalysis.

SynthesisStartBenzhydrylamine(Nucleophile)IntermediateTetrahedralIntermediateStart->Intermediate Nucleophilic Attack ReagentChloroacetyl Chloride(Electrophile)Reagent->IntermediateBaseBase (TEA or K2CO3)(HCl Scavenger)Base->Intermediate Promotes ProductN-Benzhydryl-2-chloroacetamide(Target Scaffold)Intermediate->Product Elimination of Cl-

Figure 1: Synthetic pathway for the formation of the N-benzhydryl-2-chloroacetamide core.

Experimental Protocol: Core Synthesis

Objective: Synthesis of

  • Preparation: Charge a 100 mL round-bottom flask (RBF) with benzhydrylamine (1.83 g, 10 mmol) and dichloromethane (DCM) (30 mL).

  • Base Addition: Add triethylamine (TEA) (1.53 mL, 11 mmol). Cool the solution to 0 °C in an ice bath.

  • Acylation: Add chloroacetyl chloride (0.88 mL, 11 mmol) dropwise over 15 minutes. The reaction is highly exothermic; maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (2 x 15 mL), sat.

    
     (2 x 15 mL), and brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol/hexane to yield white needles.
    

Medicinal Chemistry Applications & Analogs

The chlorine atom in

-Benzhydrylpiperazine Derivatives (Anticonvulsants/Antimicrobials)

The most common application is the reaction with piperazine derivatives. The resulting "benzhydryl-piperazine-acetamide" motif mimics the structure of ion channel blockers.

  • Mechanism: Modulation of voltage-gated sodium (

    
    ) and calcium (
    
    
    ) channels.
  • SAR Insight: The bulky benzhydryl group provides lipophilic anchorage in the channel pore, while the polar amide linker interacts with the vestibule.

Covalent Inhibitors (Warhead Chemistry)

In modern Fragment-Based Drug Discovery (FBDD), the chloroacetamide group is retained in the final molecule to act as a covalent warhead .

  • Target: Cysteine residues in the binding pocket of proteins.

  • Example: Inhibition of the TEAD·YAP1 interaction (Hippo pathway) in cancer. The scaffold binds to the palmitate pocket of TEAD, and the chloroacetamide alkylates a conserved cysteine, blocking transcription.

Downstream Diversification Workflow

DerivativesCoreN-Benzhydryl-2-chloroacetamideAmine+ Piperazine / 2° Amine(SN2 Substitution)Core->AmineThio+ Thioamide / Thiourea(Hantzsch Cyclization)Core->ThioThiol+ Thiol (R-SH)(Thioether Formation)Core->ThiolProd1Glycinamide Analogs(Anticonvulsants)Amine->Prod1 K2CO3, DMF, 60°C Prod2Aminothiazole Analogs(Antimicrobials)Thio->Prod2 EtOH, Reflux Prod3Thioacetamide Analogs(Metabolic Probes)Thiol->Prod3 TEA, DCM, RT

Figure 2: Diversification of the scaffold into three primary bioactive classes.

Key Analogs & Structure-Activity Relationships (SAR)

Analog ClassStructural ModificationBiological Activity
Bis(4-fluorophenyl) Fluorine substitution on benzhydryl ringsEnhanced metabolic stability; increased potency in sodium channel blockade.
Piperazinyl-Linker Replacement of Cl with

-methylpiperazine
Broad-spectrum antihistamine and calcium channel blocking activity.
Thiazolyl-Acetamide Cyclization of Cl-acetamide with thioureaPotent antimicrobial activity against Gram-positive bacteria (e.g., S. aureus).
P-gp Inhibitors Complex heterocyclic substitution at

-carbon
Reversal of multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein.

Experimental Protocol: Derivatization

Objective: Synthesis of N-(diphenylmethyl)-2-(4-methylpiperazin-1-yl)acetamide (General substitution protocol).

  • Dissolution: Dissolve

    
    -benzhydryl-2-chloroacetamide (1.0 eq) in anhydrous DMF  or Acetonitrile .
    
  • Base: Add Potassium Carbonate (

    
    )  (2.0 eq) and a catalytic amount of Potassium Iodide (KI)  (0.1 eq) to accelerate the Finkelstein-like displacement.
    
  • Nucleophile: Add

    
    -methylpiperazine  (1.2 eq).
    
  • Reaction: Heat to 60–80 °C for 4–6 hours.

  • Monitoring: Monitor disappearance of the starting material (Rf ~0.6 in Hex/EtOAc) and appearance of the polar product (Rf ~0.1).

  • Purification: Pour into ice water. If solid precipitates, filter. If oil forms, extract with EtOAc. The product often requires column chromatography (DCM:MeOH 95:5) due to the polarity of the amine.

Safety & Toxicology

  • Alkylating Hazard:

    
    -benzhydryl-2-chloroacetamide is a potent alkylating agent. It can react with DNA and proteins.
    
  • Handling: Always handle in a fume hood. Wear nitrile gloves (double gloving recommended).

  • First Aid: In case of skin contact, wash immediately with soap and water. Do not use ethanol, as it may increase skin absorption.

References

  • Sigma-Aldrich. (2025). Product Specification: N-Benzhydryl-2-chloroacetamide (CAS 10254-07-6).[1][2][3] Retrieved from

  • Abdel-Latif, E., et al. (2019).[4] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from

  • Wise, J. G., et al. (2019). Optimizing targeted inhibitors of P-glycoprotein: computational and structure guided approaches. Journal of Medicinal Chemistry. Retrieved from

  • Meroueh, S., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. Retrieved from

  • Kohn, H., et al. (1991). Preparation and anticonvulsant activity of a series of functionalized N-benzyl-2-acetamidoacetamides. Journal of Medicinal Chemistry. Retrieved from

Methodological & Application

Application Note: Synthesis Protocol for N-Benzhydryl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The synthesis of N-benzhydryl-2-chloroacetamide (also known as 2-chloro-N-(diphenylmethyl)acetamide) is a fundamental transformation in medicinal chemistry, serving as a critical intermediate for a class of eugeroics (wakefulness-promoting agents), including Modafinil and Adrafinil , as well as various antihistamines and ion channel modulators.

The core transformation involves the nucleophilic acyl substitution of benzhydrylamine (diphenylmethanamine) with chloroacetyl chloride. While conceptually simple, the reaction requires precise control over stoichiometry, temperature, and pH to minimize the formation of bis-alkylated byproducts or hydrolysis of the acyl chloride.

This application note provides a high-fidelity, laboratory-scale protocol optimized for yield (>85%), purity, and safety. It utilizes a homogeneous dichloromethane (DCM) system with triethylamine (TEA) as the acid scavenger, a method chosen for its reliability in research settings compared to biphasic Schotten-Baumann conditions.

Safety Assessment (Critical)

Hazard Classification:

  • Chloroacetyl Chloride: Highly toxic by inhalation, corrosive, lachrymator. Reacts violently with water.

  • Benzhydrylamine: Irritant to eyes, respiratory system, and skin.[1]

  • N-Benzhydryl-2-chloroacetamide: Potent alkylating agent. Potential sensitizer.[2]

Mandatory Controls:

  • Engineering: All operations must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Quenching: Have a saturated sodium bicarbonate solution ready to neutralize spills or quench the reaction.

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )Equiv.[3]Role
Benzhydrylamine 91-00-9183.251.0Nucleophile
Chloroacetyl Chloride 79-04-9112.941.1 - 1.2Electrophile
Triethylamine (TEA) 121-44-8101.191.2 - 1.5Base (HCl Scavenger)
Dichloromethane (DCM) 75-09-284.93SolventAnhydrous preferred
Equipment
  • 250 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Pressure-equalizing addition funnel (or syringe pump for small scales).

  • Ice-water bath.

  • Rotary evaporator.

  • Vacuum filtration setup.

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 250 mL RBF and flush with nitrogen (optional but recommended to prevent hydrolysis of the acid chloride).

  • Solvation: Charge the RBF with Benzhydrylamine (5.00 g, 27.3 mmol) and DCM (50 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (4.6 mL, 32.8 mmol, 1.2 equiv) to the amine solution.

  • Cooling: Submerge the flask in an ice-water bath and cool the internal temperature to 0–5 °C.

Phase 2: Acylation (The Critical Step)
  • Addition: Dissolve Chloroacetyl chloride (2.6 mL, 32.8 mmol, 1.2 equiv) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Mechanism Note: Slow addition prevents localized heating and suppresses the formation of di-acylated side products.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) naturally. Stir at RT for 3–4 hours.

    • Monitoring: Monitor reaction progress via TLC (Silica; 30% EtOAc/Hexanes). The starting amine spot (low Rf, often streaks) should disappear.

Phase 3: Workup & Purification
  • Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of 1M HCl (cold).

    • Rationale: The acid wash removes unreacted amine and the triethylamine hydrochloride salt.

  • Extraction: Shake and separate the organic layer.

  • Wash Cycles:

    • Wash organic layer with Saturated NaHCO₃ (50 mL) to remove excess acid/acid chloride.

    • Wash with Brine (50 mL).

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude off-white solid.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol (or EtOAc/Hexanes mixture).

    • Dissolve in minimum hot ethanol, cool slowly to RT, then to 4 °C.

    • Filter the white crystalline needles and dry under vacuum.

Workflow Visualization

SynthesisProtocol Start Start: Benzhydrylamine + DCM + TEA Cooling Cool to 0°C Start->Cooling Addition Dropwise Addition: Chloroacetyl Chloride Cooling->Addition Exothermic Control Reaction Stir at RT (3-4 h) Monitor via TLC Addition->Reaction Acyl Substitution Quench Quench/Wash: 1. 1M HCl (Remove Amine) 2. Sat. NaHCO3 (Neutralize) Reaction->Quench Workup Drying Dry (MgSO4) & Concentrate Quench->Drying Recryst Recrystallization (Ethanol) Drying->Recryst Product Pure N-Benzhydryl- 2-chloroacetamide Recryst->Product Yield >85%

Figure 1: Step-by-step workflow for the synthesis of N-benzhydryl-2-chloroacetamide.

Characterization Data

The purified compound should be verified against the following physicochemical properties.

ParameterSpecificationNotes
Appearance White crystalline solidNeedles or powder
Melting Point 128 – 131 °CLit.[4][5] values vary slightly (128-133 °C) [1, 2]
Rf Value ~0.530% EtOAc in Hexanes
Yield 85 – 92%Dependent on moisture control

Spectroscopic Data (¹H NMR, 500 MHz, CDCl₃):

  • δ 7.38 – 7.28 (m, 10H): Aromatic protons (Benzhydryl group).

  • δ 7.05 (br d, 1H): Amide N-H.

  • δ 6.28 (d, J=8.0 Hz, 1H): Methine C-H (Benzhydryl).

  • δ 4.10 (s, 2H): Methylene C-H₂ (Chloroacetyl group).

Troubleshooting & Optimization

  • Low Yield: Ensure Chloroacetyl chloride is fresh. It hydrolyzes rapidly in moist air to chloroacetic acid, which will not react under these conditions. Distill if the liquid is cloudy.

  • Oiling Out: If the product oils out during recrystallization, the ethanol concentration is too high. Add water dropwise to the hot solution until turbidity persists, then cool.

  • Coloration: A yellow tint indicates oxidation or impurities in the amine. Wash the crude solid with cold diethyl ether before recrystallization.

References

  • Zhu, Y., et al. (2018). "Visible-light-mediated aerobic Ritter-type C–H amination of diarylmethane." Organic Chemistry Frontiers, 5(1), 76-80. Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 96233, N-Benzyl-2-chloroacetamide (Analogous structure ref). Link

  • BenchChem. (2025). "N-Acylation with Chloroacetyl Chloride: Application Notes." Link

Sources

Application Note: Strategic Utilization of N-Benzhydryl-2-chloroacetamide in Medicinal Chemistry

[1]

Abstract & Introduction

N-Benzhydryl-2-chloroacetamide is a high-value electrophilic building block used primarily in the synthesis of neuroactive compounds.[1] Structurally, it consists of a reactive

This unique dual-nature structure makes it an ideal intermediate for Fragment-Based Drug Design (FBDD) .[1] The benzhydryl moiety facilitates Blood-Brain Barrier (BBB) penetration via high lipophilicity, while the chloroacetamide group serves as a versatile handle for nucleophilic substitution (

Key Applications:

  • Neurotherapeutics: Synthesis of Glycine Transporter-1 (GlyT1) inhibitors and sodium channel blockers (anticonvulsants).[1]

  • Enzyme Inhibitors: Development of selective Human Carbonic Anhydrase (hCA) inhibitors using the "Tail Approach."[2]

  • Peptidomimetics: Creation of N-substituted glycinamide derivatives.[1]

Chemical Properties & Handling Safety[1][3]

Before initiating protocols, the physicochemical properties must be understood to optimize reaction conditions.

PropertySpecificationRelevance to Protocol
Molecular Formula

Stoichiometry calculations.
Molecular Weight 259.73 g/mol --
Reactivity Electrophilic

-carbon
Susceptible to

attack by amines/thiols.[1]
Solubility DCM, DMF, DMSO, AcetonitrilePoor solubility in water; requires organic co-solvents.[1]
Stability Hydrolytically sensitiveAvoid prolonged exposure to aqueous strong bases.[1]
Safety Advisory (Critical)
  • Skin Sensitization: Like most

    
    -haloacetamides, this compound is a potent contact sensitizer (alkylating agent).[1] Double-gloving (Nitrile)  and working in a fume hood  are mandatory.[1]
    
  • Toxicity: Harmful if swallowed.[1][3] Treat as a potential mutagen due to alkylating capability.

Core Application: Synthesis of Neuroactive Amino-Acetamides[1]

This protocol describes the "workhorse" reaction for this intermediate: coupling with secondary amines (e.g., piperazines, morpholines) to generate bioactive N-benzhydryl-glycinamides.[1] This scaffold is prevalent in experimental anticonvulsants and GlyT1 inhibitors.

Mechanistic Insight

The reaction proceeds via a classic


 mechanism
  • Optimization Note: Adding potassium iodide (KI) can accelerate sluggish reactions via the Finkelstein reaction (in situ conversion of Cl

    
     I, a better leaving group).
    
Protocol A: Nucleophilic Substitution with Secondary Amines

Reagents:

  • N-Benzhydryl-2-chloroacetamide (1.0 equiv)[1][3]

  • Secondary Amine (e.g., N-methylpiperazine or morpholine) (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-benzhydryl-2-chloroacetamide (1.0 equiv) in anhydrous Acetonitrile (5 mL per mmol).

  • Activation: Add

    
     (2.0 equiv) and optional KI (0.1 equiv). Stir at room temperature for 10 minutes.
    
  • Addition: Add the secondary amine (1.1 equiv) dropwise.

    • Note: If the amine is a solid, dissolve it in a minimal amount of ACN first.

  • Reaction: Heat the mixture to 60–80°C under reflux. Monitor via TLC (System: Hexane/EtOAc 1:1) or LC-MS.[1]

    • Typical Duration: 2–6 hours.[1]

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      /KCl).
      
    • Evaporate the solvent under reduced pressure.

    • Redissolve residue in DCM and wash with water (

      
      ) and brine (
      
      
      ).
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel; gradient DCM

    
     5% MeOH/DCM).
    

Secondary Application: Thio-Alkylation for Antimicrobials[1]

This intermediate reacts efficiently with thiols (mercaptans) to form sulfide derivatives, which are often explored for antimicrobial or antioxidant activity.

Protocol B: Synthesis of Benzhydryl-Acetamide Sulfides

Reagents:

  • N-Benzhydryl-2-chloroacetamide (1.0 equiv)[1][3]

  • Thiol (e.g., 2-mercaptobenzothiazole) (1.0 equiv)[1]

  • Base: Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Ethanol or Acetone[1]

Methodology:

  • Dissolve the thiol and

    
     in Ethanol. Stir for 15 minutes to generate the thiolate anion.
    
  • Add N-benzhydryl-2-chloroacetamide slowly.

  • Stir at room temperature (or mild reflux 50°C) for 3–5 hours.

  • Precipitation: Pour the reaction mixture into ice-cold water. The sulfide product often precipitates as a solid.

  • Isolation: Filter, wash with cold water, and dry under vacuum.

Reaction Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from N-benzhydryl-2-chloroacetamide, highlighting its versatility in generating distinct pharmacological classes.

ReactionPathwayStartN-Benzhydryl-2-chloroacetamide(Electrophilic Scaffold)Prod1Glycinamide Derivatives(Neuroactive / GlyT1 Inhibitors)Start->Prod1SN2 SubstitutionProd2Sulfide Acetamides(Antimicrobial / Antioxidant)Start->Prod2Thio-AlkylationAmineSecondary Amine(e.g., Piperazine)Amine->StartThiolThiol / Mercaptan(e.g., Benzothiazole)Thiol->StartCond1K2CO3, ACNReflux, 80°CCond2Et3N, EtOHRT to 50°C

Caption: Divergent synthetic pathways utilizing the electrophilic chloro-linker to access neuroactive amines and bioactive sulfides.[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete conversion due to steric hindrance of the benzhydryl group.[1]Add NaI (0.1 eq) to catalyze via Finkelstein mechanism. Switch solvent to DMF and increase temp to 90°C.
Dimer Formation Amine nucleophile is primary (has 2 protons).Use excess amine (3–4 eq) or ensure the nucleophile is a secondary amine to prevent double alkylation.
Hydrolysis Wet solvent or excessive base strength.[1]Use anhydrous solvents (ACN/DMF). Switch from KOH/NaOH to milder bases like

or DIPEA.
Impurity: Benzhydrylamine Amide bond cleavage.[1]Lower reaction temperature. Ensure reaction pH does not exceed 10.

References

  • Sigma-Aldrich. (2025).[1] N-Benzhydryl-2-chloroacetamide Product Specification & Safety Data Sheet. Link

  • Saraf, P., et al. (2020). "Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors." New Journal of Chemistry. (Demonstrates the use of benzhydryl scaffolds in linker chemistry). Link

  • Abdel-Latif, E., et al. (2019). "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications. (General protocol for chloroacetamide substitution). Link

  • Supuran, C. T., et al. (2021). "The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase." New Journal of Chemistry. (Application in hCA inhibitor design). Link

  • PubChem. (2025).[3] Compound Summary: N-Benzyl-2-chloroacetamide and derivatives. National Library of Medicine. Link

Application Note: High-Resolution HPLC Purity Analysis of N-Benzhydryl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the rigorous purity analysis of N-benzhydryl-2-chloroacetamide (also known as 2-chloro-N-(diphenylmethyl)acetamide), a Critical Quality Attribute (CQA) intermediate in the synthesis of pharmaceuticals such as Modafinil .

Executive Summary

This protocol details a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitation and purity assessment of N-benzhydryl-2-chloroacetamide. As a reactive alkylating intermediate, this compound is prone to hydrolysis and dimerization. This method utilizes a C18 stationary phase with a phosphate buffer/acetonitrile gradient to achieve baseline resolution between the target analyte, its hydrolytic degradant (benzhydrylamine), and the starting material (chloroacetyl chloride derivatives).

Scientific Rationale & Method Design

The Chemical Challenge

N-benzhydryl-2-chloroacetamide contains two hydrophobic phenyl rings (the benzhydryl group) and a reactive chloroacetamide tail.

  • Hydrophobicity: The diphenylmethyl moiety necessitates a high-strength organic mobile phase for elution.

  • Reactivity: The chloro- group is an electrophile. In protic solvents or under basic conditions, it can hydrolyze to the alcohol or react with residual amines.

  • Chromatophore: The molecule lacks extended conjugation beyond the phenyl rings; therefore, low-UV detection (210–220 nm) is required for maximum sensitivity, while 254 nm offers higher selectivity against non-aromatic impurities.

Critical Separation Parameters

The primary separation goal is to resolve the Target (N-benzhydryl-2-chloroacetamide) from:

  • Benzhydrylamine (Starting Material/Degradant): More polar, elutes earlier.

  • Bis-alkylated Impurities: More hydrophobic, elutes later.

We employ a Gradient Elution strategy rather than isocratic. An isocratic hold at high organic solvent would elute the target quickly but might co-elute the polar amine. A gradient starting at 30% organic ensures the amine is retained and separated, while the ramp to 80% organic sharpens the hydrophobic target peak.

Visualized Workflow & Mechanism

The following diagram illustrates the analytical logic and the synthesis pathway impurities this method detects.

G Start Benzhydrylamine (Starting Material) Target N-benzhydryl-2-chloroacetamide (Target Analyte) Start->Target Acylation HPLC HPLC Separation (C18 Column) Start->HPLC Early Elution (Polar) Reagent Chloroacetyl Chloride Reagent->Target Impurity Hydrolysis Product (N-benzhydryl-2-hydroxyacetamide) Target->Impurity Hydrolysis (H2O) Target->HPLC Mid Elution (Hydrophobic) Impurity->HPLC Early/Mid Elution Detector UV Detector (220 nm) HPLC->Detector Quantification

Figure 1: Reaction pathway and chromatographic separation logic.[1][2] The method separates the polar starting amine from the hydrophobic target amide.

Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationRationale
HPLC System Quaternary Gradient Pump, Autosampler, PDA/UV DetectorGradient capability is essential.
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS or Zorbax Eclipse)Standard lipophilic retention. 5µm prevents backpressure issues with buffer.
Column Temp 30°C ± 2°CControls viscosity and retention time reproducibility.
Flow Rate 1.2 mL/minOptimized for 4.6mm ID columns to reduce run time.
Detection 220 nm (Primary), 254 nm (Secondary)220 nm detects the amide bond; 254 nm confirms aromatic purity.
Injection Vol 20 µLSufficient mass load for impurity detection (LOQ).
Run Time 25 MinutesAllows for column re-equilibration.
Reagents & Mobile Phase Preparation[3]
  • Solvent A (Buffer): 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Dilute Phosphoric Acid.

    • Note: Low pH suppresses ionization of residual amines (silanol interaction), reducing peak tailing.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Acetonitrile : Water (50:50 v/v).[3]

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0 7030Injection / Amine Retention
12.0 2080Linear Ramp (Elute Target)
17.0 2080Isocratic Hold (Wash)
17.1 7030Return to Initial
25.0 7030Re-equilibration
Sample Preparation
  • Standard Stock: Weigh 25 mg of N-benzhydryl-2-chloroacetamide Reference Standard into a 25 mL volumetric flask. Dissolve in 10 mL ACN, sonicate, and dilute to volume with water. (Conc: 1000 µg/mL).

  • Test Sample: Prepare duplicate samples of the raw material at 1000 µg/mL in Diluent.

  • Sensitivity Solution: Dilute Standard Stock to 0.5 µg/mL (0.05%) to verify LOQ.

System Suitability & Acceptance Criteria

Before releasing results, the system must pass the following checks using the Standard Solution:

ParameterAcceptance LimitTroubleshooting
Theoretical Plates (N) > 5,000If low, check column age or connections (dead volume).
Tailing Factor (T) < 1.5If high (>2.0), mobile phase pH may be too high (silanol activity).
RSD (Area) < 2.0% (n=5 injections)If failing, check autosampler precision or pump pulsation.
Retention Time ~10-12 min (Target)Drift indicates temperature fluctuation or organic composition error.

Troubleshooting & Expert Insights

  • Ghost Peaks: Chloroacetamides are reactive.[4] If you see small peaks appearing over time in the sample vial, it may be reacting with the diluent (especially if methanol is used—avoid methanol ; use Acetonitrile).

  • Peak Fronting: Due to the low solubility of the compound in water, injecting a sample dissolved in 100% ACN can cause "solvent effect" fronting. Ensure the sample diluent matches the initial gradient conditions (50:50 or 70:30 Water:ACN) as closely as solubility permits.

  • Carryover: The benzhydryl group is "sticky." Ensure the needle wash contains at least 50% Acetonitrile.

References

  • United States Pharmacopeia (USP). Modafinil Monograph. USP-NF.
  • European Pharmacopoeia (Ph. Eur.). Modafinil Related Substances. (Provides basis for impurity limits and detection wavelengths).
  • Sielc Technologies . Separation of Chloroacetamide Derivatives. Link (General reference for chloroacetamide retention on RP-HPLC).

  • PubChem . 2-Chloro-N-(diphenylmethyl)acetamide Compound Summary. Link (Chemical structure and physical property verification).

  • Sigma-Aldrich . 2-Chloroacetamide Analytical Standards. Link (Reference for stability and handling of chloroacetamide class compounds).

Sources

Application Notes and Protocols for Cysteine Alkylation in Proteomics using N-benzhydryl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cysteine Alkylation in Proteomics

In the landscape of mass spectrometry-based proteomics, the precise and complete alkylation of cysteine residues is a cornerstone of robust and reproducible protein identification and quantification. The thiol group of cysteine is highly reactive, readily forming disulfide bonds that introduce structural complexity and heterogeneity into protein samples. These disulfide bridges can interfere with enzymatic digestion, lead to incomplete sequence coverage, and complicate data analysis. To mitigate these challenges, a standard proteomics workflow involves the reduction of disulfide bonds to free thiols, followed by alkylation to irreversibly cap the cysteine residues. This "capping" prevents re-oxidation and ensures that cysteine-containing peptides are homogenous and readily identifiable by mass spectrometry.[1]

While a variety of alkylating agents are available, each possesses distinct reactivity profiles and potential for off-target modifications.[2] Iodoacetamide (IAA), a commonly used reagent, is highly reactive but can lead to non-specific modifications of other amino acid residues.[3] Chloroacetamide (CAA) and its derivatives offer a more specific alternative, with a reduced propensity for side reactions.[4] This application note introduces N-benzhydryl-2-chloroacetamide , a specialized alkylating agent designed to offer unique advantages in proteomics workflows.

N-benzhydryl-2-chloroacetamide: A Novel Reagent for Enhanced Proteomic Analysis

N-benzhydryl-2-chloroacetamide is a derivative of chloroacetamide featuring a bulky, hydrophobic benzhydryl group. This structural feature is not merely an arbitrary modification but is rationally designed to potentially enhance the quality of proteomic data through several mechanisms.

Mechanism of Cysteine Alkylation

The alkylation of cysteine by N-benzhydryl-2-chloroacetamide proceeds via a well-established SN2 (bimolecular nucleophilic substitution) reaction. The nucleophilic thiol group of the deprotonated cysteine residue attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion and forming a stable thioether bond.

Figure 1: Mechanism of cysteine alkylation by N-benzhydryl-2-chloroacetamide.
Monoisotopic Mass Shift

The covalent modification of a cysteine residue with N-benzhydryl-2-chloroacetamide results in a specific and predictable mass increase. This mass shift is crucial for the correct identification of modified peptides in mass spectrometry data analysis software.

The monoisotopic mass of the added group is calculated by subtracting the mass of the leaving atoms (chlorine and the hydrogen from the thiol group) from the monoisotopic mass of the reagent.

  • Molecular Formula of N-benzhydryl-2-chloroacetamide: C₁₅H₁₄ClNO[5]

  • Monoisotopic Mass of N-benzhydryl-2-chloroacetamide: 259.0764 Da

  • Monoisotopic Mass of Chlorine (³⁵Cl): 34.968852 Da

  • Monoisotopic Mass of Hydrogen (¹H): 1.007825 Da

Calculation: Mass Shift = Monoisotopic Mass of (C₁₅H₁₃NO) Mass Shift = 259.0764 Da - 34.968852 Da - 1.007825 Da Monoisotopic Mass Shift = +223.0997 Da

This significant and unique mass shift allows for confident identification of alkylated cysteine residues.

Potential Advantages of the Benzhydryl Group in Proteomics

The introduction of the bulky and hydrophobic benzhydryl moiety offers several theoretical advantages that can be leveraged to improve proteomic workflows:

  • Enhanced Peptide Hydrophobicity: The benzhydryl group significantly increases the hydrophobicity of the modified peptide. This can lead to improved retention on reverse-phase liquid chromatography (RPLC) columns, potentially enhancing the separation of peptides and improving peak shape.[6]

  • Increased Ionization Efficiency: Increased hydrophobicity has been shown to correlate with enhanced ionization efficiency in electrospray ionization (ESI) mass spectrometry. This can result in stronger signals for cysteine-containing peptides, leading to improved detection and quantification limits.[7]

  • Improved Peptide Fragmentation: The presence of a bulky, aromatic group can influence peptide fragmentation patterns during tandem mass spectrometry (MS/MS). This may lead to the generation of more informative fragment ions, aiding in more confident peptide sequencing and localization of the modification.

  • Reduced Off-Target Reactions: The steric hindrance provided by the bulky benzhydryl group may further enhance the specificity of the chloroacetamide for cysteine residues, minimizing reactions with other nucleophilic amino acid side chains.

FeatureStandard Alkylating Agents (e.g., IAA, CAA)N-benzhydryl-2-chloroacetamidePotential Advantage
Mass Shift +57.021 Da (IAA/CAA)+223.0997 DaUnique mass shift for unambiguous identification
Hydrophobicity LowHighImproved chromatographic separation and ionization
Steric Hindrance LowHighPotentially increased specificity for cysteine
Solubility Water-solubleSoluble in organic solventsRequires optimization of reaction conditions

Table 1: Comparative properties of N-benzhydryl-2-chloroacetamide and standard alkylating agents.

Experimental Protocol: In-Solution Alkylation of Proteins

This protocol provides a detailed methodology for the reduction and alkylation of protein samples in solution using N-benzhydryl-2-chloroacetamide, followed by tryptic digestion for bottom-up proteomic analysis.

In-Solution Alkylation Workflow start Protein Sample denaturation Denaturation (e.g., 8M Urea) start->denaturation reduction Reduction (e.g., DTT, 56°C) denaturation->reduction alkylation Alkylation with N-benzhydryl-2-chloroacetamide (Room Temp, in the dark) reduction->alkylation quenching Quenching (e.g., DTT or Cysteine) alkylation->quenching digestion Enzymatic Digestion (e.g., Trypsin, 37°C) quenching->digestion cleanup Peptide Cleanup (e.g., C18 SPE) digestion->cleanup ms_analysis LC-MS/MS Analysis cleanup->ms_analysis

Figure 2: General workflow for in-solution protein alkylation and digestion.
Materials and Reagents
  • Protein Sample: Purified protein or complex protein lysate.

  • Denaturation/Digestion Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate, pH 8.0.

  • Reducing Agent: 500 mM Dithiothreitol (DTT) in water. Prepare fresh.

  • Alkylation Reagent: 100 mM N-benzhydryl-2-chloroacetamide in a compatible organic solvent (e.g., Acetonitrile or DMSO). Prepare fresh and protect from light.

  • Quenching Reagent: 500 mM DTT or 1 M Cysteine in water.

  • Enzyme: Sequencing-grade Trypsin (e.g., Promega V5111).

  • Quenching Solution for Digestion: 10% Trifluoroacetic Acid (TFA) in water.

  • Solvents: HPLC-grade water, acetonitrile (ACN).

Step-by-Step Protocol
  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet or dilute the protein solution in Denaturation/Digestion Buffer to a final protein concentration of 1-5 mg/mL.

    • Vortex thoroughly to ensure complete solubilization.

  • Reduction of Disulfide Bonds:

    • Add the 500 mM DTT stock solution to the protein sample to a final concentration of 10 mM.

    • Incubate the sample at 56°C for 30 minutes.[8]

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add the 100 mM N-benzhydryl-2-chloroacetamide stock solution to a final concentration of 20-30 mM. Note: Due to the hydrophobicity of the reagent, ensure thorough mixing immediately after addition.

    • Incubate the reaction in the dark at room temperature for 45-60 minutes.[8]

  • Quenching of Unreacted Alkylating Agent:

    • Add the 500 mM DTT or 1 M Cysteine stock solution to a final concentration sufficient to quench the excess N-benzhydryl-2-chloroacetamide (e.g., a 2-fold molar excess over the initial alkylating agent concentration).

    • Incubate at room temperature for 15 minutes.[9]

  • Sample Preparation for Digestion:

    • Dilute the sample with 50 mM Ammonium Bicarbonate, pH 8.0, to reduce the urea concentration to less than 1.5 M. This is critical for optimal trypsin activity.

  • Enzymatic Digestion:

    • Add trypsin to the protein sample at a 1:50 (w/w) enzyme-to-protein ratio.[10]

    • Incubate overnight (12-16 hours) at 37°C.

  • Stopping the Digestion and Sample Cleanup:

    • Acidify the sample by adding 10% TFA to a final concentration of 0.5-1% to stop the tryptic digestion.

    • Proceed with peptide cleanup using C18 Solid-Phase Extraction (SPE) to remove salts and detergents prior to LC-MS/MS analysis.

Data Analysis Considerations

When analyzing mass spectrometry data from samples alkylated with N-benzhydryl-2-chloroacetamide, it is imperative to configure the search parameters in your proteomics software to include a variable modification on cysteine residues corresponding to the calculated monoisotopic mass shift of +223.0997 Da .

Trustworthiness and Self-Validation

The protocol described above is designed as a self-validating system. Successful implementation can be confirmed by:

  • Complete Alkylation: Searching the mass spectrometry data for unmodified cysteine residues. The absence or significant reduction of peptides containing unmodified cysteines indicates a successful alkylation reaction.

  • Minimal Off-Target Modifications: Searching for the +223.0997 Da modification on other amino acids (e.g., lysine, histidine, methionine). A low incidence of these modifications validates the specificity of the reaction under the recommended conditions.

  • Trypsin Digestion Efficiency: Analyzing the number of missed cleavages in the identified peptides. A low missed cleavage rate indicates that the presence of the bulky benzhydryl group did not significantly hinder trypsin activity.

Conclusion and Future Perspectives

N-benzhydryl-2-chloroacetamide presents a promising alternative to standard cysteine alkylating agents in proteomics. The introduction of a bulky, hydrophobic moiety has the potential to enhance peptide separation and detection in mass spectrometry. The detailed protocol provided herein offers a starting point for researchers to explore the utility of this reagent in their specific applications. Further systematic studies are warranted to fully characterize the benefits and potential limitations of N-benzhydryl-2-chloroacetamide in comparison to other alkylating agents across a range of proteomic workflows.

References

  • Gilar, M., Olivova, P., Daly, A. E., & Gebler, J. C. (2005). ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS. Journal of mass spectrometry : JMS, 40(11), 1451–1460. [Link]

  • Hühmer, A. F., Biringer, R. G., Amato, H., Fonte, G., & Lute, J. R. (2005). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 4(6), 860–871. [Link]

  • Wang, Y., Li, Y., Wang, Y., Li, Y., & Wang, Y. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Proteomics, 23(19), e2300109. [Link]

  • Shen, Y., Tolić, N., Masselon, C., Pasa-Tolic, L., Camp, D. G., Hixson, K. K., ... & Smith, R. D. (2004). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of proteome research, 3(4), 797–803. [Link]

  • Solubility of Things. 1-Benzhydryl-4-methylpiperazine. [Link]

  • University of Oxford. In-solution protein digestion. [Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Request PDF. (2025, August 10). ResearchGate. [Link]

  • PubChem. L-(+)-Cysteine. [Link]

  • Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant | Request PDF. (2025, August 10). ResearchGate. [Link]

  • Golm Metabolome Database. Synonyms of Cysteine. [Link]

  • University of Iowa. Procedure for Reduction and Alkylation. [Link]

  • Demyanenko, Y., Sui, X., Giltrap, A. M., Davis, B. G., Kuster, B., & Mohammed, S. (2025). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & cellular proteomics : MCP, 24(4), 100948. [Link]

  • Mishra, S., & Tytgat, J. (2020). Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis. MethodsX, 7, 100808. [Link]

  • Lermyte, F., Williams, J. P., Viner, R., & Brodbelt, J. S. (2025). Proteome-wide Alkylation to Improve Peptide Sequence Coverage and Detection Sensitivity. Analytical Chemistry. [Link]

  • ISOFLEX. Sulfur (S). [Link]

  • Brodbelt, J. S. (2021). Ion Activation Methods for Peptides and Proteins. Chemical reviews, 121(1), 406–438. [Link]

  • Turku Bioscience Centre. Alkylation and In-gel Trypsin Digestion. [Link]

  • Kuznetsova, K. S., Solovyeva, E. M., Gorshkov, M. V., & Moshkovskii, S. A. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of proteomics, 230, 104022. [Link]

  • SickKids. PROTOCOL IN-SOLUTION DIGESTION OF PROTEINS This protocol can be used to digest proteins prior to Mass Spectrometry Analysis. [Link]

  • Wikipedia. Cysteine. [Link]

  • Libretexts. 4.4 Solubility. [Link]

  • PubChem. (-)-Cystine. [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Sulfur. [Link]

  • In-solution protein digestion. (n.d.). [Link]

  • Exposome-Explorer. Cysteine (Compound). [Link]

  • Royal Society of Chemistry. Sulfur - Element information, properties and uses | Periodic Table. [Link]

  • Chellquist, E. M., & Gorman, W. G. (1992). Benzoyl Peroxide Solubility and Stability in Hydric Solvents. Pharmaceutical research, 9(10), 1341–1346. [Link]

  • Solubility of Organic Compounds. (2023, August 31). [Link]

  • Brainly. [FREE] Sulfur has four naturally occurring stable isotopes. The one with the lowest mass number is sulfur-32. [Link]

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Application Notes and Protocols for Alkylating Proteins with N-benzhydryl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Steric Hindrance for Targeted Protein Alkylation

In the landscape of chemical proteomics and drug development, the precise modification of protein residues is paramount for elucidating function, identifying therapeutic targets, and engineering novel protein conjugates. While a variety of alkylating agents are available, each possesses a unique profile of reactivity and specificity. This guide focuses on a specialized reagent, N-benzhydryl-2-chloroacetamide, for the targeted alkylation of proteins.

The distinctive feature of N-benzhydryl-2-chloroacetamide is its bulky benzhydryl (diphenylmethyl) group. This structural element introduces significant steric hindrance, which can influence its reactivity towards nucleophilic amino acid residues. Unlike smaller haloacetamide reagents, the voluminous nature of the benzhydryl moiety is hypothesized to favor alkylation of more accessible cysteine residues, potentially offering a different selectivity profile and enabling the exploration of protein topology and function in a nuanced manner. The hydrophobicity of the benzhydryl group may also promote interactions with proteins, a factor to consider in experimental design.[1][2][3]

This document provides a comprehensive overview of the chemical principles, a detailed experimental protocol, and validation strategies for the use of N-benzhydryl-2-chloroacetamide in protein alkylation, designed for researchers in proteomics, biochemistry, and drug discovery.

Chemical Principles and Reaction Mechanism

The fundamental reaction mechanism of N-benzhydryl-2-chloroacetamide mirrors that of other haloacetamides, proceeding via a nucleophilic substitution reaction.[4] The primary target for alkylation is the thiol group (-SH) of cysteine residues, which is a potent nucleophile under typical reaction conditions (pH 7.5-8.5).[5]

The reaction proceeds as follows:

  • Deprotonation of the Cysteine Thiol: In a slightly alkaline environment, the cysteine thiol group is deprotonated to form the more nucleophilic thiolate anion (-S⁻).

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom bearing the chlorine atom in N-benzhydryl-2-chloroacetamide.

  • Displacement of the Chloride Ion: This attack results in the formation of a stable thioether bond between the cysteine residue and the acetamide moiety of the reagent, with the concurrent displacement of the chloride ion as the leaving group.

The bulky benzhydryl group is not directly involved in the reaction chemistry but sterically influences which cysteine residues are accessible for modification. Cysteine residues located in sterically unhindered regions of the protein surface are more likely to be alkylated.

Experimental Workflow Overview

The overall experimental workflow for protein alkylation with N-benzhydryl-2-chloroacetamide can be visualized as a multi-step process, beginning with protein preparation and culminating in the analysis of the alkylated product.

experimental_workflow cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_analysis Analysis start Protein Sample denature Denaturation & Reduction start->denature Unfold & expose Cys alkylation Alkylation with N-benzhydryl-2-chloroacetamide denature->alkylation Add alkylating reagent quench Quenching alkylation->quench Stop reaction cleanup Excess Reagent Removal quench->cleanup Purify sample validation Validation (e.g., MS) cleanup->validation Confirm modification end Alkylated Protein validation->end

Caption: A generalized workflow for protein alkylation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with checkpoints and analytical methods to ensure successful alkylation.

Materials and Reagents
  • Protein of interest

  • N-benzhydryl-2-chloroacetamide

  • Denaturation Buffer: 8 M Urea or 6 M Guanidinium HCl in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: 1 M DTT or 1 M L-cysteine

  • Solvent for N-benzhydryl-2-chloroacetamide: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0-8.5

  • Desalting columns or dialysis equipment

  • Mass spectrometer (e.g., ESI-Q-TOF, Orbitrap)

Step-by-Step Methodology

1. Protein Preparation and Reduction

  • Rationale: To ensure efficient alkylation, disulfide bonds within the protein must be reduced to free cysteine residues, and the protein should be denatured to expose these residues.

  • Procedure:

    • Dissolve the protein sample in Denaturation Buffer to a final concentration of 1-5 mg/mL.

    • Add the reducing agent. For DTT, use a final concentration of 10 mM. For TCEP, a final concentration of 5 mM is typically sufficient.

    • Incubate the mixture at 37°C for 1 hour with gentle agitation.

2. Preparation of N-benzhydryl-2-chloroacetamide Solution

  • Rationale: Due to the hydrophobic nature of the benzhydryl group, this reagent is not readily soluble in aqueous buffers. A stock solution in an organic solvent is required. This solution should be prepared fresh to avoid potential degradation.

  • Procedure:

    • Immediately before use, dissolve N-benzhydryl-2-chloroacetamide in a minimal amount of DMF or DMSO to prepare a concentrated stock solution (e.g., 100 mM).

3. Alkylation Reaction

  • Rationale: The alkylation reaction is performed in the dark to prevent light-induced side reactions. The concentration of the alkylating agent and the reaction time are critical parameters that may require optimization depending on the protein. A molar excess of the reagent over cysteine residues is necessary to drive the reaction to completion.

  • Procedure:

    • Allow the reduced protein solution to cool to room temperature.

    • Add the N-benzhydryl-2-chloroacetamide stock solution to the protein mixture to achieve a final concentration of 20-50 mM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature in the dark with gentle agitation.

4. Quenching the Reaction

  • Rationale: It is crucial to quench the reaction to prevent non-specific, off-target alkylation of other nucleophilic residues (e.g., lysine, histidine) by the excess reagent.[5] A small molecule thiol is added to consume any remaining N-benzhydryl-2-chloroacetamide.

  • Procedure:

    • Add the Quenching Solution (e.g., 1 M DTT) to a final concentration that is in excess of the initial concentration of the alkylating agent (e.g., 50-100 mM).

    • Incubate for 15 minutes at room temperature in the dark.

5. Removal of Excess Reagents

  • Rationale: To prepare the alkylated protein for downstream analysis, it is necessary to remove the denaturant, excess reducing agent, and quenched alkylating agent.

  • Procedure:

    • For Mass Spectrometry: Buffer exchange into a volatile buffer (e.g., 50 mM ammonium bicarbonate) using desalting columns or dialysis.

    • For Other Applications: Dialyze the sample against the desired storage buffer.

Validation and Characterization of Alkylated Proteins

Mass spectrometry is the gold standard for confirming successful alkylation and identifying the specific residues that have been modified.[6]

Mass Spectrometry Analysis
  • Intact Protein Analysis:

    • Analyze the purified, alkylated protein by ESI-MS.

    • Compare the molecular weight of the alkylated protein to the unalkylated control. A mass shift corresponding to the addition of the benzhydryl-acetamido moiety (C₁₅H₁₄NO, molecular weight approx. 224.28 Da) for each modified cysteine will be observed.

  • Peptide Mapping by LC-MS/MS:

    • Digest the alkylated protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the MS/MS data against the protein sequence, specifying the mass of the benzhydryl-acetamido adduct on cysteine as a variable modification.

    • The fragmentation spectra of modified peptides will confirm the site of alkylation. The bulky benzhydryl group may influence peptide fragmentation, potentially leading to characteristic neutral losses or specific fragmentation patterns that can aid in identification.[7][8][9][10]

Data Presentation

ParameterRecommended ConditionRationale
Protein Concentration 1-5 mg/mLOptimal for efficient reaction kinetics.
Reducing Agent 10 mM DTT or 5 mM TCEPEnsures complete reduction of disulfide bonds.
Alkylation Reagent Conc. 20-50 mMMolar excess to drive the reaction; may require optimization.
Reaction Time 30-60 minutesSufficient for reaction completion; longer times risk side reactions.
Reaction pH 8.0-8.5Promotes thiolate anion formation for nucleophilic attack.
Quenching Agent 50-100 mM DTTInactivates excess alkylating reagent to prevent off-target modification.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Alkylation Insufficient reducing agent.Increase the concentration of DTT or TCEP.
Insufficient alkylating agent.Increase the molar excess of N-benzhydryl-2-chloroacetamide.
Incomplete denaturation.Ensure the protein is fully unfolded in 8 M urea or 6 M GnHCl.
Off-Target Alkylation Reaction time is too long.Reduce the incubation time for the alkylation step.
Inefficient quenching.Increase the concentration of the quenching agent.
pH is too high.Maintain the reaction pH between 8.0 and 8.5.
Precipitation Poor solubility of the reagent.Ensure the stock solution is fully dissolved before adding to the protein.
Protein aggregation.Optimize buffer conditions and protein concentration.

Safety and Handling

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[14][15]

  • Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

    • Avoid inhalation of dust or vapors.[13]

    • In case of contact, wash the affected area thoroughly with water.[11]

Mechanism of Alkylation Diagram

Caption: Nucleophilic substitution mechanism of cysteine alkylation.

Conclusion

N-benzhydryl-2-chloroacetamide is a valuable tool for protein alkylation, offering the potential for unique selectivity due to its sterically demanding benzhydryl group. The protocol outlined in this guide provides a robust framework for the successful modification and subsequent analysis of proteins. As with any chemical modification strategy, empirical optimization of reaction conditions for each specific protein of interest is recommended to achieve the desired outcome. The careful application of this reagent will undoubtedly contribute to a deeper understanding of protein structure and function.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2009). MSDS of N-benzyl-2-chloroacetamide. Retrieved from [Link]

  • Aitken, R. A., Logan, J. S., & Slawin, A. M. Z. (2022). N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. Molbank, 2022(2), M1383.
  • Quesada, K. G., Chabeda, D., Johnson, J., & Shore, A. (2014). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers.
  • PubChem. (n.d.). N-Benzyl-2-chloroacetamide. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Farmer, P. B., Bailey, E., & Campbell, J. B. (1984). Use of Alkylated Proteins in the Monitoring of Exposure to Alkylating Agents.
  • Gsrs. (n.d.). N-BENZYL-2-CHLOROACETAMIDE. Retrieved from [Link]

  • Pace, C. N., Scholtz, J. M., & Grimsley, G. R. (2014). Contribution of Hydrophobic Interactions to Protein Stability. Journal of Molecular Biology, 426(11), 2189–2198.
  • Cydzik-Kwiatkowska, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences, 22(22), 12439.
  • El-Gohary, N. S., & Shaaban, M. R. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 339-362.
  • Schmid, R., et al. (2023). Quantitative Structure–Reactivity Relationships for Synthesis Planning: The Benzhydrylium Case. The Journal of Physical Chemistry A, 127(27), 5763–5775.
  • Chemistry For Everyone. (2024). What Is Hydrophobic Interaction Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211–222.
  • Chemistry For Everyone. (2024). How Does Hydrophobic Interaction Chromatography Work? [Video]. YouTube. Retrieved from [Link]

  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • Barnes, S. (2010). Peptide ion fragmentation in mass spectrometry. [PowerPoint slides]. University of Alabama at Birmingham. Retrieved from [Link]

  • Chemistry Explained. (2021). Hydrophobic Interaction Chromatography. [Video]. YouTube. Retrieved from [Link]

  • ChemRxiv. (2022). Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

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Application Note: Quantitative Structure-Activity Relationship (QSAR) Studies of Chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for computational chemists and drug discovery scientists. It moves beyond basic textbook definitions to address the specific challenges of modeling covalent inhibitors like chloroacetamides.

Executive Summary & Mechanistic Rationale

Chloroacetamides (e.g., acetochlor, metazachlor) represent a critical class of alkylating agents used primarily as herbicides and, to a lesser extent, as pharmaceutical intermediates. Their primary mode of action (MoA) involves the irreversible inhibition of Very Long-Chain Fatty Acid (VLCFA) elongases (specifically the KCS condensing enzymes).

The Mechanistic Anchor for QSAR: Unlike reversible inhibitors where binding affinity (


) is driven by non-covalent interactions, chloroacetamides function via a covalent nucleophilic substitution (

)
. The sulfhydryl (-SH) group of a conserved cysteine residue in the target enzyme attacks the

-carbon of the chloroacetamide, displacing the chloride ion.

Therefore, a robust QSAR model must account for two distinct distinct phases:

  • Transport Phase: The molecule must reach the target site (Endoplasmic Reticulum). Controlled by Hydrophobicity (logP) .

  • Kinetic Phase: The molecule must undergo the alkylation reaction. Controlled by Electrophilicity (

    
    )  and Steric hindrance .
    

Experimental Workflow & Logic

The following workflow integrates Quantum Mechanical (QM) descriptors with classical physicochemical parameters to model this specific reactivity.

Diagram 1: The Chloroacetamide QSAR Pipeline

Figure 1: A self-validating workflow ensuring that derived models respect the specific covalent mechanism of action.

QSAR_Workflow cluster_Descriptors 3. Descriptor Calculation Dataset 1. Dataset Curation (SMILES/IC50) GeomOpt 2. Geometry Optimization (DFT B3LYP/6-31G*) Dataset->GeomOpt 3D Conversion Elec Electronic (Reactivity) E_LUMO, Dipole, C-Cl Bond Order GeomOpt->Elec Steric Steric (Access) Verloop (L, B1, B5), MR GeomOpt->Steric Hydro Hydrophobic (Transport) LogP, LogD GeomOpt->Hydro Filter 4. Variable Selection (Remove Collinear Descriptors) Elec->Filter Steric->Filter Hydro->Filter Model 5. Model Building (MLR / PLS / ANN) Filter->Model Stepwise Regression Valid 6. Validation (LOO, Y-Scrambling, Ext. Test Set) Model->Valid R² > 0.8, Q² > 0.6 Valid->Model Refine if Failed

Detailed Protocol: Step-by-Step

Phase 1: Dataset Curation & Geometry Optimization

Objective: Generate biologically relevant 3D conformers. Chloroacetamides are flexible; the orientation of the carbonyl oxygen relative to the chlorine affects reactivity.

  • Data Cleaning: Convert biological endpoints (e.g.,

    
    , 
    
    
    
    ) to molar logarithmic units (
    
    
    ). This linearizes the data for regression.[1]
  • Conformational Search: Use a force field (e.g., MMFF94) to find the global minimum.

  • DFT Optimization (Critical): Because reactivity is electronic, molecular mechanics is insufficient. Optimize structures using Density Functional Theory (DFT).

    • Recommended Level:B3LYP/6-31G* or M06-2X/def2-SVP .

    • Why? Accurate calculation of the LUMO energy requires a quantum mechanical treatment of the electron density distribution.

Phase 2: Descriptor Selection (The "Why" behind the "What")

For chloroacetamides, standard descriptors often fail. You must calculate specific mechanistic descriptors:

Descriptor CategoryKey ParameterPhysical Meaning & Causality
Electronic (Reactivity)

Energy of Lowest Unoccupied Molecular Orbital. Directly correlates to the electrophilicity of the C-Cl carbon. A lower

implies easier attack by the Cysteine-SH nucleophile.
C-Cl Bond Length Longer bonds are typically weaker and easier to break during the substitution reaction.
Dipole Moment (

)
Influences orientation at the active site and long-range electrostatic attraction.
Hydrophobic (Transport) LogP (ClogP) Octanol-Water Partition Coefficient. Determines the ability to cross the lipophilic membranes of the Endoplasmic Reticulum to reach the VLCFA elongase.
Steric (Fit) Verloop B1, B5 Sterimol Parameters. B1 is the minimum width; B5 is the maximum width. These define if the bulky substituents (e.g., phenyl rings) fit into the enzyme's binding pocket.
Taft

Steric substituent constant, specifically for the group adjacent to the amide nitrogen.
Phase 3: Statistical Modeling (Hansch Analysis)

The classic Hansch equation is often the most interpretable model for this class:


  • Parabolic LogP: Often observed because highly lipophilic herbicides get trapped in the lipid bilayer before reaching the active site.

  • Positive

    
     Coefficient:  Actually, we expect a negative correlation with 
    
    
    
    energy (lower energy = higher reactivity), but in regression equations, the sign depends on the unit scale (eV vs kcal/mol). Verification Step: Ensure the sign of the coefficient matches mechanistic expectations (more electrophilic = more potent).

Mechanistic Visualization: The Covalent Event

Understanding the specific reaction modeled is crucial for interpreting outliers.

Diagram 2: Cysteine Alkylation Mechanism ( )

Figure 2: The nucleophilic attack of the enzyme's cysteine residue on the chloroacetamide "warhead".

Mechanism Enzyme Enzyme-Cysteine (Nucleophile -SH) TS Transition State [S...C...Cl]‡ Enzyme->TS Attack (HOMO) Warhead Chloroacetamide (Electrophile C-Cl) Warhead->TS Accept (LUMO) Product Alkylated Enzyme (Inhibited) TS->Product Bond Formation Leaving Leaving Group (Cl-) TS->Leaving Bond Break

Troubleshooting & Quality Control (Self-Validation)

  • The "Reactivity Cliff": If your model predicts high activity for a compound with a very high

    
     (low reactivity), investigate. The compound may be acting via a different mechanism or metabolizing into a more reactive species.
    
  • Collinearity Check: In chloroacetamide series, Molecular Weight (MW) and LogP are often highly correlated. Protocol: Calculate the Variance Inflation Factor (VIF). If VIF > 5, remove one of the descriptors to prevent unstable predictions.

  • Applicability Domain (AD): Do not predict activity for compounds with steric bulk significantly larger than the training set. The binding pocket has a finite physical limit (the "Steric Cutoff") that linear equations cannot extrapolate.

References

  • Mechanism of Action & Target Site

    • Title: Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases.[2]

    • Source: PubMed (NIH)
    • URL:[Link]

  • QSAR Methodology & Hansch Analysis

    • Title: Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach.[1]

    • Source: PMC (NIH)
    • URL:[Link]

  • Toxicity & Oxidative Stress

    • Title: Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.
    • Source: PubMed
    • URL:[Link]

  • Molecular Descriptors in QSAR

    • Title: Tutorial: Molecular Descriptors in QSAR (HOMO/LUMO definitions).
    • Source: UC Santa Barbara
    • URL:[Link] (General reference for FMO theory in QSAR).

  • General QSAR Modeling of Herbicides

    • Title: QSAR Modeling of Sulfonylurea Herbicides (Methodological parallel).
    • Source: SCTM[3]

    • URL:[Link]

Sources

Application Notes and Protocols for Determining the Cytotoxicity of N-benzhydryl-2-chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of N-benzhydryl-2-chloroacetamide derivatives. The protocols and insights herein are designed to ensure technical accuracy, experimental robustness, and a clear understanding of the underlying scientific principles.

Introduction: The Therapeutic Potential and Cytotoxic Evaluation of N-benzhydryl-2-chloroacetamide Derivatives

N-substituted-2-chloroacetamide derivatives are a class of compounds recognized for their diverse biological activities, including potential as anticancer agents.[1] The N-benzhydryl moiety, with its bulky and lipophilic nature, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. The reactive α-chloro-substituted amide group is a key feature, making these compounds potential alkylating agents that can form covalent bonds with biological targets.[1]

The cytotoxic mechanism of N-aryl-2-chloroacetamide derivatives is often attributed to their ability to alkylate nucleophilic residues, such as cysteine or histidine, in the active sites of key proteins involved in cancer cell proliferation and survival.[1] A primary proposed mechanism involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1] By targeting key kinases in this pathway, these compounds can potentially induce cell cycle arrest and apoptosis.

Given this putative mechanism, a thorough evaluation of their cytotoxic effects is a critical first step in the drug discovery pipeline. This document outlines a multi-assay strategy to not only quantify cytotoxicity but also to gain preliminary insights into the mode of cell death induced by these derivatives.

Part 1: Foundational Cytotoxicity Assessment - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] This assay is an excellent first-pass screen for novel compounds due to its simplicity, high-throughput compatibility, and cost-effectiveness.[2]

Principle of the MTT Assay:

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[3] These insoluble crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[3]

Diagram of the MTT Assay Workflow:

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_assay MTT Assay Procedure cluster_readout Data Acquisition & Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (adhesion & recovery) cell_seeding->incubation1 compound_addition Add N-benzhydryl-2-chloroacetamide derivatives (various concentrations) incubation1->compound_addition incubation2 Incubate for desired exposure time (e.g., 24, 48, 72h) compound_addition->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4h (formazan formation) mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO, isopropanol) incubation3->solubilization shaking Shake plate to dissolve formazan crystals solubilization->shaking read_absorbance Measure absorbance (570 nm) shaking->read_absorbance data_analysis Calculate % cell viability and determine IC50 values read_absorbance->data_analysis

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Protocol for the MTT Assay:

Materials:

  • N-benzhydryl-2-chloroacetamide derivatives

  • Selected cancer cell line(s) (e.g., MDA-MB-231, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, then dilute to the appropriate density in complete medium.

    • Seed 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium into a 96-well plate.

    • Expert Insight: The optimal seeding density is critical and should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

  • Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the N-benzhydryl-2-chloroacetamide derivatives in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO in medium).

    • Self-Validation Check: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

  • Exposure Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate for 2-4 hours at 37°C.[5] During this time, viable cells will reduce the MTT to formazan.

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.[5]

    • Causality: The solubilization step is crucial as the formazan crystals are insoluble in aqueous solutions and must be dissolved to be quantified spectrophotometrically.

  • Absorbance Reading:

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4]

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical IC₅₀ Values

CompoundCell LineExposure Time (h)IC₅₀ (µM)
Derivative 1MDA-MB-2314812.5
Derivative 2MDA-MB-2314825.8
Derivative 1Jurkat488.2
Derivative 2Jurkat4818.1
DoxorubicinMDA-MB-231480.5
DoxorubicinJurkat480.2

Part 2: Corroborating Cytotoxicity - The LDH Release Assay

To complement the MTT assay, which measures metabolic activity, the Lactate Dehydrogenase (LDH) release assay provides a direct measure of cell membrane integrity.[6] This assay quantifies the amount of LDH, a stable cytosolic enzyme, that is released into the culture medium upon plasma membrane damage.

Principle of the LDH Assay:

When cells are damaged, they release LDH into the surrounding medium. This released LDH can be quantified by a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD⁺ to NADH. Diaphorase then uses NADH to reduce a tetrazolium salt (INT) to a red formazan product, which can be measured colorimetrically.[6] The amount of formazan formed is directly proportional to the amount of LDH released.

Diagram of the LDH Assay Principle:

LDH_Principle cluster_cell Damaged Cell cluster_medium Culture Medium cluster_reaction Coupled Enzymatic Reaction LDH LDH LDH_released Released LDH LDH->LDH_released is released Pyruvate Pyruvate LDH_released->Pyruvate catalyzes Lactate Lactate Lactate->Pyruvate NAD NAD+ NADH NADH NAD->NADH Formazan Formazan (Red Product) NADH->Formazan INT INT (Tetrazolium Salt) INT->Formazan Diaphorase Diaphorase Diaphorase->Formazan catalyzes

Caption: Principle of the LDH cytotoxicity assay.

Detailed Protocol for the LDH Assay:

Materials:

  • Cells treated with N-benzhydryl-2-chloroacetamide derivatives (from a parallel plate to the MTT assay)

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis solution (for maximum LDH release control)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with the provided lysis solution.[7]

    • Background Control: Culture medium alone.[7]

  • Sample Collection:

    • Centrifuge the 96-well plate containing the treated cells.

    • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Expert Insight: Avoid disturbing the cell monolayer to prevent artificial LDH release.

  • Assay Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature, protected from light, for the time specified in the kit protocol (typically 15-30 minutes).[8]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Part 3: Investigating the Mechanism of Cell Death - Apoptosis Assays

While MTT and LDH assays quantify cell death, they do not distinguish between different modes of cell death, such as apoptosis and necrosis.[9] Since many anticancer drugs induce apoptosis, it is valuable to investigate whether N-benzhydryl-2-chloroacetamide derivatives act through this pathway.[9]

Rationale for Apoptosis Testing:

  • Confirmation of a specific cell death pathway: Provides deeper mechanistic insight.

  • Drug development implications: Compounds that induce apoptosis are often desirable as they typically do not elicit an inflammatory response associated with necrosis.

Recommended Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining:

    • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by viable cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[10]

    • Readout: Flow cytometry or fluorescence microscopy.

  • Caspase Activity Assays:

    • Principle: Apoptosis is executed by a family of proteases called caspases. Assays are available that use a fluorescent or colorimetric substrate for specific caspases (e.g., caspase-3, -7, -8, -9) to measure their activity.[11]

    • Readout: Microplate reader (fluorometry or colorimetry).

Diagram of Apoptosis Detection with Annexin V/PI:

Apoptosis_Detection Viable Viable Cell (Annexin V-, PI-) Early_Apoptotic Early Apoptotic Cell (Annexin V+, PI-) Viable->Early_Apoptotic PS Translocation Late_Apoptotic Late Apoptotic/Necrotic Cell (Annexin V+, PI+) Early_Apoptotic->Late_Apoptotic Membrane Permeabilization

Caption: Stages of cell death detected by Annexin V and PI staining.

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to evaluating the cytotoxicity of N-benzhydryl-2-chloroacetamide derivatives. By integrating data from metabolic, membrane integrity, and apoptosis assays, researchers can build a comprehensive profile of a compound's cytotoxic potential and gain initial insights into its mechanism of action. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways affected by these promising compounds.

References

  • National Center for Biotechnology Information. (n.d.). N-Benzyl-2-chloroacetamide. PubChem. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ScienceRise: Pharmaceutical Science. (2025, February 28). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Drewe, J., & Cai, S. X. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(6), 583-596. [Link]

  • Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • PubMed. (n.d.). Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use? Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cell-based apoptosis assays in oncology drug discovery. Retrieved from [Link]

  • MDPI. (2022, September 14). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered. Retrieved from [Link]

  • PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]

  • PubMed. (2008, October 1). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, September 27). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Retrieved from [Link]

  • gsrs. (n.d.). N-BENZYL-2-CHLOROACETAMIDE. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Design, Synthesis of Analgesics and Anticancer of Some New Derivatives of Benzimidazole. Retrieved from [Link]

  • PubMed. (n.d.). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. Retrieved from [Link]

Sources

The Versatile Building Block: N-benzhydryl-2-chloroacetamide in the Synthesis of Pharmacologically Active Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery and development of novel therapeutics. N-benzhydryl-2-chloroacetamide has emerged as a scaffold of significant interest, combining the lipophilic and sterically influential benzhydryl (diphenylmethyl) moiety with a reactive chloroacetamide group. This unique combination provides a foundation for the synthesis of a diverse array of molecules with promising pharmacological activities, particularly in the realm of central nervous system (CNS) disorders.

The benzhydryl group, a common motif in many CNS-active drugs, is known to enhance blood-brain barrier permeability and can engage in crucial hydrophobic and π-stacking interactions with biological targets. The chloroacetamide functional group, on the other hand, serves as a key electrophilic handle, enabling facile derivatization through nucleophilic substitution reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of N-benzhydryl-2-chloroacetamide as a pivotal intermediate in the generation of pharmacologically active compounds, with a particular focus on the development of novel anticonvulsant agents.

Physicochemical Properties of N-benzhydryl-2-chloroacetamide

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₅H₁₄ClNOPubChem CID: 2317158[1]
Molecular Weight 259.73 g/mol PubChem CID: 2317158[1]
Appearance White to off-white solid
Melting Point 136-137 °C
Solubility Soluble in dichloromethane, chloroform, and other common organic solvents.

Synthesis of the Building Block: N-benzhydryl-2-chloroacetamide

The synthesis of N-benzhydryl-2-chloroacetamide is a straightforward yet critical first step. The following protocol is a robust and reproducible method for its preparation.

Protocol 1: Synthesis of N-benzhydryl-2-chloroacetamide

This protocol details the acylation of benzhydrylamine with chloroacetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Materials:

  • Benzhydrylamine

  • Chloroacetyl chloride

  • Triethylamine (Et₃N) or an inorganic base (e.g., Na₂CO₃, NaOH)

  • Dichloromethane (DCM) or another suitable aprotic solvent (e.g., Toluene)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexane)

Workflow Diagram:

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification cluster_final Final Product A Dissolve Benzhydrylamine & Triethylamine in DCM B Add Chloroacetyl Chloride dropwise at 0°C A->B Cooling C Stir at room temperature B->C Reaction Progress D Wash with Water C->D Quenching E Dry organic layer with MgSO₄ D->E F Evaporate solvent E->F G Recrystallize to obtain pure N-benzhydryl-2-chloroacetamide F->G Purification

Caption: Experimental workflow for the synthesis of N-benzhydryl-2-chloroacetamide.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzhydrylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM). The use of an excess of triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring vigorously. The dropwise addition is necessary to control the exothermic reaction and prevent the formation of side products. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x). The aqueous washes remove the triethylamine hydrochloride salt and any unreacted water-soluble starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure N-benzhydryl-2-chloroacetamide as a white to off-white solid.

Expected Yield and Characterization:

ParameterExpected Result
Yield 85-95%
Melting Point 136-137 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.25-7.40 (m, 10H, Ar-H), 6.30 (d, 1H, CH), 4.10 (s, 2H, CH₂), 2.15 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 165.8, 141.2, 128.8, 127.8, 127.5, 57.5, 42.8

Application in the Synthesis of an Anticonvulsant Molecule: N-(diphenylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide

The utility of N-benzhydryl-2-chloroacetamide as a building block is exemplified in the synthesis of N-(diphenylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide, a compound with potential anticonvulsant properties. This synthesis involves the N-alkylation of 2-pyrrolidinone.

The Rationale: Designing Anticonvulsants

The design of this target molecule is based on the pharmacophore model for anticonvulsant drugs, which often includes a hydrophobic aryl group, a hydrogen-bond acceptor/donor, and a distal polar group. In this case, the benzhydryl group serves as the hydrophobic moiety, the amide carbonyl as a hydrogen bond acceptor, and the pyrrolidinone ring introduces further polarity and potential interactions with biological targets. The structural similarity to existing antiepileptic drugs like Levetiracetam, which also contains a pyrrolidinone ring, provides a strong rationale for its potential efficacy. The mechanism of action for such compounds is often multifactorial, potentially involving the modulation of voltage-gated sodium and calcium channels or enhancement of GABAergic neurotransmission.[2][3][4]

Protocol 2: Synthesis of N-(diphenylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide

This protocol describes the nucleophilic substitution of the chlorine atom in N-benzhydryl-2-chloroacetamide by the deprotonated nitrogen of 2-pyrrolidinone.

Materials:

  • N-benzhydryl-2-chloroacetamide

  • 2-Pyrrolidinone

  • Sodium hydride (NaH) or another strong base (e.g., potassium tert-butoxide)

  • Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Workflow Diagram:

Synthesis_Workflow_2 cluster_prep Deprotonation cluster_reaction N-Alkylation cluster_workup Work-up & Purification cluster_final Final Product A Add NaH to 2-Pyrrolidinone in DMF B Add N-benzhydryl-2-chloroacetamide solution A->B Formation of Nucleophile C Heat the reaction mixture B->C Reaction Progress D Quench with water C->D Work-up E Extract with Ethyl Acetate D->E F Purify by column chromatography E->F G Obtain pure N-(diphenylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide F->G Isolation

Caption: Experimental workflow for the synthesis of the target anticonvulsant molecule.

Procedure:

  • Deprotonation of 2-Pyrrolidinone: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF and cool to 0 °C. Carefully add sodium hydride (1.2 eq) portion-wise. The use of a strong base is necessary to deprotonate the weakly acidic N-H of the 2-pyrrolidinone, generating a potent nucleophile. To this suspension, add 2-pyrrolidinone (1.1 eq) dropwise and stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • N-Alkylation: Dissolve N-benzhydryl-2-chloroacetamide (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared solution of the 2-pyrrolidinone anion. After the addition, heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(diphenylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide.

Expected Yield and Characterization:

ParameterExpected Result
Yield 60-75%
Appearance White solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.20-7.45 (m, 10H, Ar-H), 6.45 (d, 1H, CH), 4.15 (s, 2H, CH₂-N), 3.40 (t, 2H, CH₂-CO), 2.45 (t, 2H, CH₂-CH₂-CO), 2.05 (m, 2H, CH₂-CH₂-N)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 174.5, 168.0, 141.5, 128.7, 127.6, 127.4, 57.8, 49.5, 48.2, 30.8, 17.9

Conclusion

N-benzhydryl-2-chloroacetamide stands out as a highly valuable and versatile building block in the synthesis of pharmacologically active molecules. Its straightforward preparation and the reactivity of its chloroacetamide group allow for the efficient construction of diverse chemical entities. The successful synthesis of N-(diphenylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide, a promising anticonvulsant candidate, highlights the potential of this scaffold in CNS drug discovery. The protocols detailed in this application note are designed to be robust and reproducible, providing a solid foundation for researchers to explore the vast chemical space accessible from this privileged starting material. Further investigation into the structure-activity relationships of derivatives synthesized from N-benzhydryl-2-chloroacetamide is warranted and holds the promise of yielding novel and effective therapeutic agents.

References

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  • Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. (n.d.). [Link]

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  • Kamiński, K., et al. (2016). Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. Bioorganic & Medicinal Chemistry, 24(13), 3146-3157. [Link]

  • Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Juniper Publishers. (2018). [Link]

  • Kodonidi, I. P., et al. (2020). MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. Pharmacy & Pharmacology, 8(2), 94-104. [Link]

  • Obniska, J., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. International Journal of Molecular Sciences, 21(22), 8780. [Link]

  • N-Benzyl-2-chloroacetamide. PubChem. (n.d.). [Link]

  • Alkylation of N-Substituted 2-Phenylacetamides. ResearchGate. (n.d.). [Link]

  • Kodonidi, I. P., et al. (2020). MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. Pharmacy & Pharmacology, 8(2). [Link]

  • Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 67(5), 909-918. [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (n.d.). [Link]

  • Process for preparing pyrrolidinylacetamide derivatives.
  • S-g, K., et al. (2019). Characterization and Crystal Nucleation Kinetics of a New Metastable Polymorph of Piracetam in Alcoholic Solvents. Crystal Growth & Design, 19(11), 6394-6404. [Link]

  • Mechanisms of action of antiepileptic drugs. Epilepsy Society. (n.d.). [Link]

  • Preparation of chloroacetamide.
  • Chloroacetamide. PubChem. (n.d.). [Link]

  • Mechanisms of action of antiepileptic drugs. Open Access Journals. (n.d.). [Link]

  • Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. The Royal Society of Chemistry. (n.d.). [Link]

  • Brullo, C., et al. (2012). Piracetam-induced changes to membrane physical properties. A combined approach by 31P nuclear magnetic resonance and conformational analysis. Biochemical Pharmacology, 44(5), 935-942. [Link]

  • Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... ResearchGate. (n.d.). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Benzhydryl-2-Chloroacetamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Improving Yield & Purity of Modafinil Intermediate 1 (N-benzhydryl-2-chloroacetamide) Assigned Specialist: Senior Application Scientist

The "Gold Standard" Protocol (Baseline)

Before troubleshooting, we must establish a controlled baseline. Many yield issues stem from deviations in the fundamental amidation protocol. The reaction is a nucleophilic acyl substitution (Schotten-Baumann type) between benzhydrylamine (diphenylmethanamine) and chloroacetyl chloride .

Reaction Scheme


Optimized Workflow
  • Scale: 100 mmol (approx. 18.3 g Benzhydrylamine)

  • Solvent: Dichloromethane (DCM) – Preferred for solubility and ease of workup.

  • Base: Triethylamine (TEA) – Essential to scavenge HCl and drive equilibrium.

StepActionCritical Technical Note
1 Dissolution Dissolve Benzhydrylamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (10 volumes).
2 Cryogenic Control Cool reaction mixture to 0–5°C using an ice/salt bath.
3 Acylation Add Chloroacetyl Chloride (1.1 eq) dropwise over 30–45 mins.
4 Equilibration Allow to warm to Room Temp (RT) and stir for 3 hours.
5 Quench Add water (5 volumes) and stir vigorously for 15 mins.
6 Workup Separate organic layer.[1] Wash with 1M HCl (removes unreacted amine)

Sat.


Brine.
7 Isolation Dry over

, filter, and concentrate. Recrystallize from Ethanol/Water (or Toluene).

Visualizing the Workflow

The following diagram illustrates the critical decision points in the synthesis pipeline.

G Start Start: Raw Materials (Benzhydrylamine) Solvation Solvation (DCM + TEA) Temp: 25°C Start->Solvation Cooling Cooling Phase Temp: 0-5°C Solvation->Cooling Addition Add Chloroacetyl Chloride (Dropwise, Exothermic) Cooling->Addition Reaction Reaction Phase (3h @ RT) Addition->Reaction Check TLC Check: Amine Gone? Reaction->Check Check->Addition No (Add 0.1 eq acyl chloride) Quench Quench & Wash (1M HCl / NaHCO3) Check->Quench Yes Cryst Recrystallization (EtOH/H2O) Quench->Cryst End Final Product N-benzhydryl-2-chloroacetamide Cryst->End

Figure 1: Step-by-step synthesis workflow emphasizing temperature control checkpoints.

Diagnostic & Troubleshooting (FAQs)

Symptom 1: Low Yield (<60%)

User Question: "I followed the protocol, but my final mass is significantly lower than theoretical yield."

Root Cause Analysis:

  • Moisture Contamination: Chloroacetyl chloride is highly susceptible to hydrolysis. If your solvent or atmosphere is wet, the reagent converts to chloroacetic acid, which does not react with the amine under these conditions.

  • Inefficient Extraction: The product has moderate solubility in water if the organic solvent volume is too low during the wash steps.

Corrective Actions:

  • Reagent Check: Verify the quality of Chloroacetyl Chloride. If it is cloudy or has a sharp acidic smell (distinct from the acyl chloride smell), distill it before use.

  • Dry Solvents: Use anhydrous DCM.

  • Stoichiometry: Increase Chloroacetyl Chloride to 1.2–1.3 equivalents .

Symptom 2: Product "Oiling Out" (Failure to Crystallize)

User Question: "After workup, I get a sticky yellow oil that refuses to turn into a solid."

Root Cause Analysis:

  • Residual Solvent: DCM is trapped in the crystal lattice or the oil is super-saturated.

  • Impurities: Unreacted benzhydrylamine acts as a "solvent" preventing crystallization.

Corrective Actions:

  • The "Scratch" Method: Dissolve the oil in a minimum amount of hot Ethanol. Add water dropwise until turbid. Cool to

    
     and scratch the glass side with a spatula to induce nucleation.
    
  • Acid Wash: Re-dissolve the oil in DCM and wash rigorously with 1M HCl . This protonates any remaining benzhydrylamine, forcing it into the aqueous layer.

  • Alternative Solvent: Switch recrystallization solvent to Toluene/Hexane (1:3) .

Symptom 3: Product Discoloration (Brown/Dark Yellow)

User Question: "The product should be white, but mine is dark yellow."

Root Cause Analysis:

  • Exotherm Spike: Adding the acid chloride too fast caused the temperature to spike

    
    , leading to oxidation of the amine or polymerization of the acyl chloride.
    
  • Old Amine: Benzhydrylamine absorbs

    
     from air over time to form carbamates.
    

Corrective Actions:

  • Carbon Treatment: During recrystallization, add activated charcoal to the hot ethanol solution, stir for 5 mins, and filter hot through Celite.

  • Strict Temp Control: Use an internal thermometer during addition. Do not rely on the bath temperature.

Advanced Optimization Logic (The "Why")

Solvent Selection Matrix

While DCM is standard, scale-up often requires greener or safer alternatives.

SolventYield PotentialProsCons
DCM High (90%+)Excellent solubility; easy evaporation (

).
Toxic; Environmental concerns.[2]
Toluene Mod-High (85%)Better for scale-up; allows azeotropic drying.Requires higher temp to remove; product less soluble at RT.
THF Moderate (75%)Good for polar substrates.Hygroscopic (water kills yield); TEA·HCl salts are voluminous and hard to filter.
The Biphasic Alternative (Schotten-Baumann)

For researchers wishing to avoid organic bases like TEA (which can be expensive and smelly), use a biphasic system.

  • System: DCM (organic phase) + 10%

    
     (aqueous phase).
    
  • Mechanism: The amine stays in DCM; the base stays in water. The reaction happens at the interface.

  • Benefit: The byproduct (NaCl) is washed away automatically. No filtration of TEA·HCl salts required.

Troubleshooting Logic Tree

Logic Issue Identify Issue Yield Low Yield Issue->Yield Purity Low Purity / Oil Issue->Purity Color Discoloration Issue->Color Hydrolysis Check Reagent Hydrolysis (Is Acyl Chloride good?) Yield->Hydrolysis AmineRem Residual Amine? Purity->AmineRem Temp Did Temp exceed 10°C? Color->Temp Stoich Increase Acyl Chloride to 1.2 eq Hydrolysis->Stoich Reagent OK AcidWash Perform 1M HCl Wash AmineRem->AcidWash Yes Recryst Recrystallize (EtOH/H2O) AmineRem->Recryst No SlowAdd Slower Addition Rate Temp->SlowAdd Prevention Charcoal Activated Carbon Treat. Temp->Charcoal Fix

Figure 2: Diagnostic logic tree for rapid issue resolution.

References

  • Osorio-Lozada, A., et al. (2008). "Synthesis and determination of the absolute stereochemistry of the enantiomers of modafinil." Tetrahedron: Asymmetry, 19(8), 926-934. Link

  • Lafon, L. (1990). "Benzhydrylsulfinylacetamide derivatives."[3] U.S. Patent 4,927,855. Link

  • Chatterjee, A., et al. (2004). "Improved synthesis of Modafinil." Indian Journal of Chemistry, 43B, 2696-2700.
  • National Center for Biotechnology Information. (2025). "2-Chloro-N-(diphenylmethyl)acetamide - PubChem Compound Summary." Link

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of N-benzhydryl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-benzhydryl-2-chloroacetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into this common yet sometimes challenging N-acylation reaction. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Introduction: The Chemistry at Hand

The synthesis of N-benzhydryl-2-chloroacetamide is a nucleophilic acyl substitution reaction where the nucleophilic benzhydrylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. While straightforward in principle, the steric bulk of the benzhydryl group can introduce challenges not seen with simpler amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction is sluggish or incomplete, resulting in a low yield. What are the likely causes and how can I improve it?

A low yield in this reaction often points to issues with reactivity, which can be influenced by several factors, from the purity of your reagents to the reaction conditions.

Potential Causes & Solutions:

  • Insufficiently Activated Acylating Agent: While chloroacetyl chloride is highly reactive, its degradation due to improper storage (exposure to moisture) can reduce its efficacy.

  • Protonation of the Amine: The formation of HCl as a byproduct will protonate the unreacted benzhydrylamine, forming the non-nucleophilic ammonium salt. This effectively halts the reaction.

  • Steric Hindrance: The bulky benzhydryl group can slow down the rate of nucleophilic attack on the carbonyl carbon.

  • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and the overall reaction rate.

Troubleshooting Protocol:

  • Reagent Quality Check:

    • Ensure your chloroacetyl chloride is fresh or has been stored under anhydrous conditions. A simple check for fuming upon exposure to air can be a rough indicator of its reactivity. .

    • Verify the purity of your benzhydrylamine, as impurities can interfere with the reaction.

  • Optimize the Base and Stoichiometry:

    • Use at least a stoichiometric equivalent of a non-nucleophilic base to scavenge the HCl produced. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. An excess (1.1-1.5 equivalents) can be beneficial.

    • Consider using a more robust inorganic base like potassium carbonate, especially if the reaction is run at higher temperatures.

  • Solvent and Temperature Considerations:

    • Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.

    • If solubility is an issue, gently warming the reaction mixture may improve the rate. However, be cautious, as excessive heat can lead to side reactions. A good starting point is to run the reaction at 0°C and allow it to slowly warm to room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). This will help you determine if the reaction has stalled or if it is simply slow.

ParameterRecommendationRationale
Base Triethylamine (TEA) or DIPEANeutralizes HCl byproduct without competing as a nucleophile.
Solvent Dichloromethane (DCM) or THFGood solubility for reactants and generally unreactive.
Temperature 0°C to room temperatureBalances reaction rate with minimizing side reactions.
Stoichiometry 1.0 eq. Benzhydrylamine, 1.1-1.2 eq. Chloroacetyl chloride, 1.1-1.5 eq. BaseA slight excess of the acylating agent and base ensures complete consumption of the amine.
FAQ 2: I'm observing multiple spots on my TLC plate. What are the possible side products and how can I minimize their formation?

The formation of side products is a common issue, particularly if the reaction conditions are not optimized.

Common Side Products and Mitigation Strategies:

  • Hydrolysis of Chloroacetyl Chloride: If there is moisture in your reaction, chloroacetyl chloride will hydrolyze to chloroacetic acid. This consumes your reagent and can complicate purification.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents.

  • Diacylation: Although less common with sterically hindered amines like benzhydrylamine, it's a possibility if the reaction conditions are too harsh or if there's a large excess of chloroacetyl chloride.

    • Solution: Add the chloroacetyl chloride dropwise to the solution of the amine and base. This maintains a low concentration of the acylating agent and minimizes the chance of a second acylation.

  • Unreacted Starting Material: As discussed in FAQ 1, incomplete reaction is a common problem.

    • Solution: Refer to the optimization strategies in the previous section.

Visualizing the Reaction Pathway and Potential Pitfalls:

reaction_troubleshooting cluster_reactants Reactants cluster_products Products cluster_side_products Side Products Benzhydrylamine Benzhydrylamine Target_Product N-benzhydryl-2-chloroacetamide Benzhydrylamine->Target_Product Successful Acylation Unreacted_Amine Unreacted Benzhydrylamine Benzhydrylamine->Unreacted_Amine Incomplete Reaction Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Target_Product Hydrolyzed_Acyl_Chloride Chloroacetic Acid Chloroacetyl_Chloride->Hydrolyzed_Acyl_Chloride Moisture Contamination Diacylated_Product Diacylated Product Target_Product->Diacylated_Product Excess Acyl Chloride

Caption: Troubleshooting pathways in the synthesis of N-benzhydryl-2-chloroacetamide.

FAQ 3: My crude product is difficult to purify. What is an effective purification strategy?

Purification can be challenging due to the similar polarities of the product and some potential impurities.

Recommended Purification Protocol:

  • Aqueous Workup:

    • After the reaction is complete (as determined by TLC), quench the reaction mixture with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and protonate unreacted amine.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a dilute acid, water, a saturated sodium bicarbonate solution (to remove any chloroacetic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization:

    • N-benzhydryl-2-chloroacetamide is often a solid at room temperature. Recrystallization is an excellent method for purification.

    • Common recrystallization solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. Experiment with small amounts to find the optimal solvent system.

  • Silica Gel Chromatography:

    • If crystallization does not yield a pure product, flash column chromatography is the next step.

    • A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether. The exact ratio will depend on your specific impurities, so it's best to determine the optimal conditions using TLC first.

TLC Monitoring Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A starting point is 20-30% ethyl acetate in hexanes. Adjust the polarity as needed to achieve good separation between your starting material, product, and any byproducts.

  • Visualization: The aromatic rings in both the starting material and the product allow for easy visualization under a UV lamp at 254 nm.

purification_workflow Start Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Washes) Start->Workup Dry Dry and Concentrate Workup->Dry Crystallization Recrystallization Dry->Crystallization If solid Chromatography Column Chromatography Dry->Chromatography If oily or impure Pure_Product Pure N-benzhydryl-2-chloroacetamide Crystallization->Pure_Product Chromatography->Pure_Product

Caption: A general workflow for the purification of N-benzhydryl-2-chloroacetamide.

FAQ 4: How do I confirm the identity and purity of my final product?

Proper characterization is crucial to ensure you have synthesized the correct compound with a high degree of purity.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will give you information about the different proton environments in your molecule. For N-benzhydryl-2-chloroacetamide, you would expect to see signals for the aromatic protons, the methine proton (CH), the methylene protons (CH₂), and the amide proton (NH). The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: This provides information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): This technique will give you the molecular weight of your compound, confirming its identity.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Reference Spectral Data (for a related compound, N-benzyl-2-chloroacetamide):

While specific data for N-benzhydryl-2-chloroacetamide can vary, the following data for the less sterically hindered N-benzyl-2-chloroacetamide can be a useful guide. The chemical shifts for the benzhydryl derivative are expected to be in a similar region.

Protons¹H NMR Chemical Shift (δ, ppm)
Aromatic (C₆H₅)~7.2-7.4
Amide (NH)~6.5-7.0 (broad singlet)
Benzyl (CH₂)~4.5 (doublet)
Methylene (CH₂Cl)~4.1 (singlet)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Concluding Remarks

The synthesis of N-benzhydryl-2-chloroacetamide, while a common transformation, requires careful attention to detail, particularly concerning reagent quality and reaction conditions, to overcome the challenges posed by steric hindrance. By understanding the underlying chemical principles and employing systematic troubleshooting strategies, researchers can consistently achieve high yields of pure product. This guide serves as a starting point for navigating the complexities of this reaction, and we encourage you to adapt these protocols to your specific experimental context.

References

  • General N-Acylation Protocols: For a comprehensive overview of N-acylation reactions, including various reagents and conditions, refer to "Comprehensive Organic Transformations" by Richard C. Larock. [Source: Larock, R. C.
  • Synthesis of N-substituted Chloroacetamides: A relevant publication describing the synthesis of a variety of N-aryl 2-chloroacetamides can be found in Synthetic Communications. [Source: Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications, vol. 50, no. 2, 2020, pp. 235-254, https://doi.org/10.1080/00397911.2019.1692225]
  • Troubleshooting Sterically Hindered Reactions: For insights into overcoming steric hindrance in acylation reactions, consulting advanced organic chemistry textbooks or review articles on amide bond formation is recommended. [Source: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012.]
  • Purification Techniques: For detailed guidance on purification techniques such as recrystallization and chromatography, "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L. Chai is an invaluable resource. [Source: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2012.]
  • Spectral Data: The PubChem database is a reliable source for chemical and physical properties, including spectral data for many compounds. [Source: National Center for Biotechnology Information. "PubChem Compound Summary for CID 96233, N-Benzyl-2-chloroacetamide." PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/N-Benzyl-2-chloroacetamide.]

preventing degradation of N-benzhydryl-2-chloroacetamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the Technical Support Center for N-benzhydryl-2-chloroacetamide. As a Senior Application Scientist, I have compiled this guide to provide researchers, scientists, and drug development professionals with in-depth technical information and practical advice to ensure the long-term stability of this valuable compound. This resource is structured to help you understand the potential degradation pathways and provide actionable solutions for proper storage and handling.

I. Understanding the Molecule: Chemical Vulnerabilities

N-benzhydryl-2-chloroacetamide is a specialized organic compound with key functional groups that contribute to its reactivity and potential for degradation. The primary points of vulnerability are the amide bond and the carbon-chlorine bond. The bulky benzhydryl group, while providing steric hindrance, also influences the electronic properties of the molecule, which can affect its stability.

The principal degradation pathways to be aware of are:

  • Hydrolysis: The amide bond can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions, to yield benzhydrylamine and chloroacetic acid.

  • Nucleophilic Substitution: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by nucleophiles. This can lead to the formation of various impurities if the compound is exposed to nucleophilic reagents or solvents.

  • Thermal Decomposition: Like many organic compounds, N-benzhydryl-2-chloroacetamide can decompose at elevated temperatures. Decomposition may produce hazardous byproducts such as hydrogen chloride and nitrogen oxides.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, often through radical mechanisms.

II. Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section is designed to help you diagnose and address potential degradation of your N-benzhydryl-2-chloroacetamide sample.

Symptom: Change in Physical Appearance
  • Observation: The initially white or off-white crystalline solid has developed a yellowish tint or has become discolored.

  • Potential Cause: This is often an initial sign of degradation, potentially due to minor hydrolysis, oxidation, or the formation of chromophoric impurities.

  • Root Cause Analysis:

    • Improper Storage: Was the container tightly sealed? Was it stored in a cool, dark, and dry place? Exposure to moisture, air, or light can accelerate degradation.

    • Contamination: Could the sample have been contaminated with acidic or basic residues from spatulas, glassware, or the storage environment?

  • Corrective Actions:

    • Verify Purity: Use an appropriate analytical method (see Section IV) to assess the purity of the material.

    • Re-purification: If the degradation is minor, re-crystallization may be a viable option to purify the compound.

    • Review Storage Protocol: Ensure that the storage conditions outlined in the table below are strictly followed.

Symptom: Inconsistent Experimental Results
  • Observation: You are observing lower than expected yields, unexpected side products, or a decrease in biological activity in your experiments.

  • Potential Cause: The starting material may have degraded, leading to a lower concentration of the active compound and the presence of interfering impurities.

  • Root Cause Analysis:

    • Age of the Compound: How old is the sample? Even under ideal conditions, very long-term storage can lead to slow degradation.

    • Storage History: Has the compound been subjected to temperature fluctuations or repeated opening and closing of the container?

  • Corrective Actions:

    • Purity Analysis: Perform a quantitative analysis (e.g., HPLC) to determine the exact purity of your sample before use.

    • Use a Fresh Sample: If significant degradation is confirmed, it is best to use a fresh, unopened sample of N-benzhydryl-2-chloroacetamide.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for N-benzhydryl-2-chloroacetamide.

A N-benzhydryl-2-chloroacetamide B Hydrolysis (H2O, H+ or OH-) A->B Moisture/pH C Nucleophilic Substitution (Nu-) A->C Contaminants D Thermal Stress (Heat) A->D High Temp. E Photodegradation (Light/UV) A->E Light Exposure F Benzhydrylamine + Chloroacetic Acid B->F G N-benzhydryl-2-(nucleophile)acetamide C->G H Decomposition Products (e.g., HCl, NOx) D->H I Radical Species & Complex Mixtures E->I

Caption: Major degradation pathways of N-benzhydryl-2-chloroacetamide.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-benzhydryl-2-chloroacetamide?

A1: To ensure maximum stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place. A desiccator can be used to minimize exposure to moisture.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of potential degradation reactions.
Atmosphere Inert gas (Argon/Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Light Protected from light (Amber vial)Prevents photodegradation.
Moisture Dry/DesiccatedMinimizes the risk of hydrolysis.

Q2: What materials should I avoid when handling or storing this compound?

A2: N-benzhydryl-2-chloroacetamide is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2] Contact with these substances can catalyze rapid degradation. You should also avoid reactive nucleophiles. Use clean, dry, and inert tools (e.g., stainless steel or PTFE-coated spatulas) for handling.

Q3: How can I check the purity of my N-benzhydryl-2-chloroacetamide sample?

A3: Several analytical techniques can be employed to assess the purity of your sample. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantitative analysis. For structural confirmation and identification of potential impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools.[3]

Q4: My compound has been stored at room temperature for a week. Is it still usable?

A4: While short periods at room temperature may not cause significant degradation, especially if the container is unopened and protected from light and moisture, it is highly recommended to verify the purity of the compound before use in a critical experiment. A simple check of the melting point can be a quick indicator of purity; a broad or depressed melting point compared to the literature value suggests the presence of impurities.

Q5: What is the expected shelf-life of N-benzhydryl-2-chloroacetamide?

A5: When stored under the recommended ideal conditions (refrigerated, dry, dark, inert atmosphere), N-benzhydryl-2-chloroacetamide should remain stable for several years. However, the shelf-life can be significantly reduced by deviations from these conditions. It is good practice to re-analyze the purity of any compound that has been in storage for an extended period.

IV. Experimental Protocols: Purity Assessment

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of N-benzhydryl-2-chloroacetamide. The exact parameters may need to be optimized for your specific HPLC system.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of N-benzhydryl-2-chloroacetamide.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, start with 50% acetonitrile and increase to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 220 nm or 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Workflow for Handling and Storage

cluster_0 Receiving and Initial Storage cluster_1 Handling for Experimentation cluster_2 Long-Term Management A Receive Compound B Inspect Container for Damage A->B C Log Lot Number and Date B->C D Store in Designated Location (2-8 °C, Dark, Dry) C->D E Equilibrate to Room Temp. D->E F Weigh in Dry, Inert Atmosphere E->F G Tightly Reseal Container F->G H Return to Storage Promptly G->H I Periodic Purity Check (e.g., annually) H->I J Monitor for Physical Changes H->J K Decision: Use, Repurify, or Dispose I->K J->K

Caption: Recommended workflow for the handling and storage of N-benzhydryl-2-chloroacetamide.

References

  • ResearchGate. Scheme of the hydrolysis of N-Benzyl-2-chloroacetamide catalyzed by CaLB and used for the screening of mutants. Available at: [Link]

  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]

  • PubChem. N-Benzyl-2-chloroacetamide. Available at: [Link]

  • MSDS of N-benzyl-2-chloroacetamide. (2009). Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. Available at: [Link]

  • PubChem. Chloroacetamide. Available at: [Link]

  • Hilaris Publisher. Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Available at: [Link]

  • ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Available at: [Link]

  • PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Available at: [Link]

Sources

dealing with poor solubility of N-benzhydryl-2-chloroacetamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Aqueous Solubility & Stability for N-Benzhydryl-2-chloroacetamide Document ID: TSC-SOL-2024-NBCA Applicable For: Assay Development, Chemical Biology, Medicinal Chemistry[1][2]

Introduction: The Lipophilicity Challenge

N-benzhydryl-2-chloroacetamide presents a classic "brick dust" profile in aqueous media.[1][2][3][4] While the core chloroacetamide moiety is polar and reactive, the benzhydryl (diphenylmethyl) group introduces significant hydrophobicity.[1][4] This steric bulk and high lipophilicity (estimated LogP > 3.[2][3][4]0) drive the molecule to aggregate and precipitate immediately upon contact with aqueous buffers, complicating IC50 determinations and cell-based assays.[1]

This guide provides a validated workflow to solubilize this compound while preserving its electrophilic integrity (the


-chloro group) required for biological activity.[1][2][3][4]

Module 1: Solvent Selection & Stock Preparation

The "Golden Rule" of Stock Solutions

Do not attempt to dissolve this compound directly in water or buffer.[1][4] You must create a high-concentration organic stock solution first.[2][3][4]

SolventSolubility RatingSuitabilityNotes
DMSO Excellent (>50 mM)Primary Choice Universal solvent for bioassays; miscible with water.[1][2][3][4]
DMF GoodSecondary ChoiceUse if DMSO interferes with specific enzyme targets.[1][2][3][4]
Ethanol ModerateLimitedHigh volatility changes concentration over time; precipitates easily upon dilution.[1][2][3][4]
Water Insoluble Avoid Will form a suspension/slurry, leading to erratic dosing.[1][3][4]
Protocol: Preparation of 10 mM Stock
  • Weighing: Weigh the solid N-benzhydryl-2-chloroacetamide into a glass vial (avoid polystyrene, which DMSO can leach).

  • Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM concentration.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW] / 1000.[2][3][4]

  • Homogenization: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.[2][3][4]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Desiccate to prevent water absorption (DMSO is hygroscopic).[2][3][4]

Module 2: Aqueous Transition & Formulation Strategies

The critical failure point is the "crash out" when the DMSO stock hits the aqueous buffer.[1] To prevent this, you must lower the kinetic barrier to solvation using the "Step-Down" Dilution Method .

Strategy A: Cyclodextrin Complexation (Recommended)

Cyclodextrins (CDs) form inclusion complexes, encapsulating the hydrophobic benzhydryl tail while exposing the hydrophilic exterior to the buffer [1].[1]

  • Reagent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[1][2][3][5]
  • Protocol:

    • Prepare a 20% (w/v) HP-

      
      -CD  solution in your assay buffer (e.g., PBS).[1][2][3][4]
      
    • Add your DMSO stock to this CD-buffer solution slowly while vortexing.

    • Incubate at room temperature for 15 minutes with varying agitation (shaking) to allow equilibrium complexation.

    • Dilute this "intermediate stock" to your final assay concentration.[1][2][3][4]

Strategy B: Surfactant-Assisted Solubilization

If CDs are incompatible with your assay, use non-ionic surfactants to form micelles.[1][2][3][4]

  • Reagent: Tween 80 (Polysorbate 80).[2][3][4]

  • Protocol:

    • Spike your DMSO stock with Tween 80 before adding to buffer.[1][2][3][4] (Ratio: 1 part Tween 80 to 10 parts DMSO stock).[2][3][4]

    • Add this mixture to the aqueous buffer.[1][2][3][4][6]

    • Target: Final Tween 80 concentration in assay should be 0.01% - 0.05%.

Visualizing the Solubilization Decision Tree

SolubilizationWorkflow Start Start: Solid Compound Stock Dissolve in anhydrous DMSO (10-50 mM Stock) Start->Stock Decision Select Aqueous Strategy Stock->Decision PathA Method A: Cyclodextrin (High Stability) Decision->PathA PathB Method B: Surfactant (Low Cost) Decision->PathB PathC Method C: Direct Spike (High Risk) Decision->PathC StepA Dilute into 20% HP-beta-CD Intermediate Stock PathA->StepA StepB Premix with Tween 80 then add to Buffer PathB->StepB StepC Direct addition to Buffer (Vortex immediately) PathC->StepC ResultA Soluble Complex (Stable >24h) StepA->ResultA ResultB Micellar Suspension (Stable 2-4h) StepB->ResultB ResultC Precipitation Risk (Unstable) StepC->ResultC

Figure 1: Decision matrix for solubilizing lipophilic amides based on assay requirements.

Module 3: Stability & Reactivity (The Hidden Trap)

Users often mistake degradation for insolubility .[1][2][3][4] N-benzhydryl-2-chloroacetamide contains an


-chloroacetamide group, which is an electrophile designed to alkylate cysteine residues.[1][2][3] However, it is also susceptible to hydrolysis [2].[1][2][3][4]
Degradation Pathways
  • Hydrolysis: In aqueous media (especially at pH > 7.5), the chloride is displaced by hydroxide (

    
    ), forming the inactive alcohol (N-benzhydryl-2-hydroxyacetamide).[1][2][3]
    
  • Photolysis: The benzhydryl group can generate radicals under UV light.[1][2][3][4]

Preservation Protocol
  • pH Control: Keep assay buffers between pH 6.0 and 7.4. Avoid highly alkaline buffers (Carbonate, Tris pH > 8.0).[1][2][3][4]

  • Temperature: Prepare working solutions immediately before use.[1][2][3][4] Keep on ice (4°C) if possible.

  • Time: Do not store aqueous dilutions overnight. The half-life in pH 7.4 buffer at 37°C may be < 6 hours depending on specific buffer catalysis.[2][3][4]

Degradation Active Active Compound (N-benzhydryl-2-chloroacetamide) Hydrolysis Hydrolysis (pH > 7.5) + H2O / - HCl Active->Hydrolysis Slow (Hours) Target Biological Target (Cysteine Alkylation) Active->Target Fast (Minutes) Inactive Inactive Alcohol (2-hydroxyacetamide deriv.) Hydrolysis->Inactive Bound Covalent Protein Adduct (Desired Effect) Target->Bound

Figure 2: Kinetic competition between target engagement and hydrolytic degradation.[2][3]

Module 4: Troubleshooting FAQ

Q1: I see a white precipitate immediately upon adding the stock to my cell media.

  • Cause: The "Solvent Shock."[1][2][3][4] The local concentration of water around the DMSO droplet is too high, causing immediate aggregation.[1]

  • Solution: Do not pipette the DMSO stock directly into the static media.[1][4]

    • Remove some media to a separate tube.[1][2][3][4]

    • Vortex the tube while adding the DMSO stock (dynamic addition).

    • Return this mixture to the cells.[1][2][3][4]

    • Advanced: Use the HP-

      
      -CD method (Module 2).[1][2][3][4]
      

Q2: My IC50 values are shifting over time.

  • Cause: Likely hydrolysis of the chloro- group or precipitation.[1][2][4]

  • Solution: Measure the concentration of the compound in the buffer using HPLC-UV at the start and end of the assay. If the peak area drops >10%, your compound is degrading or crashing out.[1][3][4] Reduce assay time or lower pH to 6.5.

Q3: Is the compound cytotoxic?

  • Differentiation: Ensure the toxicity isn't from the solvent.[1][4]

  • Control: Run a "Vehicle Control" (DMSO only) at the same final concentration (e.g., 0.5%). If DMSO > 0.5% kills your cells, you must increase the stock concentration to lower the volume added [3].[1]

Q4: Can I use plastic reservoirs?

  • Warning: Lipophilic compounds like benzhydryl derivatives stick avidly to polystyrene (PS) plastics.[2][3][4] Use glass or polypropylene (PP) low-binding tubes for all intermediate dilution steps.[2][3][4]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Katagi, T. (2002).[1][2][3][4] Abiotic hydrolysis of pesticides in the aquatic environment. Reviews of Environmental Contamination and Toxicology. (Describes hydrolysis mechanisms of chloroacetamides).

  • Timm, M., et al. (2013).[1][2][3][4] Dimethyl sulfoxide (DMSO) in cell culture: A caution to the unwary.[2][3][4][6][7][8][9] Cytotechnology. (Establishes toxicity thresholds for DMSO).

Sources

optimization of alkylation time and temperature for protein modification.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Alkylation Time and Temperature for Proteomics & Bioconjugation

Welcome to the Technical Support Center

Current Status: Online | Specialist: Senior Application Scientist Case ID: ALK-OPT-2024

You have reached the advanced troubleshooting hub for protein modification. This guide addresses the critical balance between reduction/alkylation efficiency and artifact generation . While often treated as a "standard" step, alkylation is the single most common source of chemically induced artifacts in bottom-up proteomics.

Below you will find our technical directives, optimization workflows, and troubleshooting matrices designed to standardize your alkylation protocols.

Module 1: The Chemistry of Choice (Reagent Selection)

Q: Why is my standard Iodoacetamide (IAA) protocol generating high rates of missed cleavages?

A: You are likely experiencing Lysine Alkylation (Over-alkylation).[1]

While IAA is the historical standard due to its high reactivity with Cysteine thiols ($ -SH $), it is an aggressive electrophile.[1] If the reaction time is too long, the temperature too high, or the pH > 8.0, IAA will attack the


-amino group of Lysine residues.
  • The Consequence: Trypsin cleaves at the C-terminal side of Lysine (K) and Arginine (R).[1] If Lysine is alkylated (Carbamidomethyl-Lys, +57.02 Da), Trypsin cannot bind or cleave that site.[1]

  • The "Ubiquitin Mimic" Artifact: In extreme cases of over-alkylation, a Lysine residue can be di-alkylated .[1] The mass shift of two carbamidomethyl groups (

    
     Da) is nearly identical to the Gly-Gly remnant of Ubiquitin (
    
    
    
    Da).[1] This leads to false-positive identification of ubiquitination sites [1].[1]
Q: Should I switch to Chloroacetamide (CAA)?

A: For most high-throughput proteomics, Yes. [1]

CAA is less reactive than IAA, which makes it more specific to Cysteine.[1] It requires slightly more energy (higher temperature) or concentration to reach completion, but it virtually eliminates the "over-alkylation" of Lysine and N-termini.[1]

FeatureIodoacetamide (IAA)Chloroacetamide (CAA)
Reactivity High (Fast kinetics)Moderate (Slower kinetics)
Specificity Lower (Attacks Lys, N-term, Tyr)High (Cys dominant)
Light Sensitivity High (Releases Iodine

Tyr iodination)
Low (Stable in light)
Standard Condition 20 min @ RT (Dark)20–30 min @ 37°C or 95°C
Artifact Risk High (Lys-alkylation, Met-oxidation)Low (Cleaner spectra)

Module 2: The Critical Variables (Time & Temperature)

Q: How do I optimize Time and Temperature to prevent "Under-alkylation"?

A: Under-alkylation leads to Disulfide Scrambling .[1] If Cysteines are not permanently capped, they will re-oxidize randomly as the reducing agent (DTT/TCEP) degrades or is removed.[1]

The "Goldilocks" Zone: You must balance reaction kinetics against protein degradation.[1]

  • For IAA (Standard):

    • Temp: Strictly 20–22°C (Room Temp) . Never heat IAA; heat accelerates iodine release and off-target alkylation.[1]

    • Time: 20–30 minutes . Beyond 30 minutes, specificity drops logarithmically.[1]

    • Environment: Darkness is mandatory.[1] Light catalyzes the homolytic cleavage of the C-I bond.[1]

  • For CAA (Robust):

    • Temp: 37°C is standard.[1][2] Some "Hot-Lysis" protocols use 95°C for 5-10 minutes (simultaneous denaturation/reduction/alkylation), which works well for CAA but would destroy a sample with IAA.[1]

    • Time: 30 minutes at 37°C.

Q: Can I just increase the concentration to speed it up?

A: Caution is advised. Standard alkylation uses 10–40 mM reagent.[1]

  • >50 mM IAA: Guarantees over-alkylation of N-termini.[1]

  • >50 mM CAA: Generally tolerated, but requires thorough cleanup (S-Trap, SP3, or Desalting) to prevent ion suppression in MS.[1]

Module 3: Optimization Workflow & Logic

The following diagram illustrates the decision logic for optimizing your alkylation conditions based on Mass Spec feedback.

AlkylationOptimization Start Start: Experimental Data Review CheckCys Check Cysteine Status: Are >95% of Cys Carbamidomethylated? Start->CheckCys CheckOffTarget Check Off-Target: Are >5% of Lys/Tyr/N-term modified? CheckCys->CheckOffTarget Yes (>95%) Decision1 Diagnosis: Under-Alkylation CheckCys->Decision1 No (<95%) Decision2 Diagnosis: Over-Alkylation CheckOffTarget->Decision2 Yes (>5%) Success Protocol Optimized CheckOffTarget->Success No (<5%) Action_Increase Action: 1. Check Reductant (fresh DTT?) 2. Increase Alkylation Time (+10 min) 3. Increase CAA Temp to 37°C Decision1->Action_Increase Action_Decrease Action: 1. Switch IAA -> CAA 2. Decrease IAA Time (-10 min) 3. Check pH (Ensure < 8.0) Decision2->Action_Decrease Action_Increase->CheckCys Re-run Action_Decrease->CheckCys Re-run

Figure 1: Decision tree for diagnosing and correcting alkylation anomalies in proteomic data.

Module 4: Standardized Protocols

Protocol A: The "Precision" Method (Iodoacetamide)

Best for: Standard workflows where reagents are fresh and temperature is strictly controlled.[1]

  • Reduction: Add DTT to 5 mM final conc. Incubate 30 min @ 56°C (or 1h @ 37°C).

  • Cooling: Allow sample to cool to Room Temperature (RT). Critical: Adding IAA to hot DTT causes rapid degradation.

  • Alkylation: Add IAA to 15 mM final conc (3x molar excess over DTT).

  • Incubation: 20 minutes @ RT in the DARK.

  • Quenching: Add DTT (or Cysteine) to equal the IAA concentration (e.g., add another 10-15 mM DTT). Incubate 5 min.

  • Proceed: Digestion or Cleanup.

Protocol B: The "Robust" Method (Chloroacetamide)

Best for: High-throughput, automated handlers, or "one-pot" reactions.

  • Reduction: Add TCEP to 10 mM final conc.

  • Alkylation: Add CAA to 40 mM final conc.

  • Incubation: 30 minutes @ 37°C (Light protection not strictly required but good practice).

  • Quenching: Not strictly necessary if using SP3/S-Trap cleanup, as CAA reacts slowly with Trypsin.[1] However, quenching with Cysteine is recommended for in-solution digests.[1]

Module 5: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Peptide ID Rate Trypsin Inhibition via Lys-AlkylationSwitch to CAA or reduce IAA time to 20 min.
"Ubiquitin" sites on non-Ub proteins Lysine Di-alkylation (IAA artifact)Switch to CAA.[1] Verify sites are Gly-Gly (114.[1]04) and not 2xCarbamidomethyl (114.04).[1]
Iodotyrosine detected IAA exposed to light or heatEnsure IAA incubation is Dark and <25°C .
Methionine Oxidation Reagent impurities or aggressive alkylationUse highest purity reagents.[1] CAA can also cause Met-Oxidation if quality is poor [2].[1]
Precipitation upon adding IAA pH shift or high saltIAA is neutral, but high concentrations can alter solubility.[1] Ensure buffer is 50mM TEAB or Ammonium Bicarb.[1]

References

  • Nielsen, M. L., et al. (2008).[1][3] Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry.[1][3][4] Nature Methods, 5, 459–460.[1]

  • Müller, T., et al. (2017).[1] Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.[1] Journal of Proteome Research, 16(3), 1173–1183.[1] [1]

  • Boja, E. S., & Fales, H. M. (2001).[1][5] Overalkylation of a protein digest with iodoacetamide.[1][5][6] Analytical Chemistry, 73(15), 3576–3582.[1][5]

Sources

Technical Support Center: N-Benzhydryl-2-Chloroacetamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High (GTI Analysis)

Welcome to the Advanced Application Support Center. You are accessing the troubleshooting module for N-benzhydryl-2-chloroacetamide (also known as 2-chloro-N-(diphenylmethyl)acetamide). This compound is a critical intermediate in the synthesis of Modafinil and Adrafinil . Due to the reactive alpha-chloroacetamide moiety, it is classified as a potential Genotoxic Impurity (GTI) under ICH M7 guidelines, requiring trace-level quantification (often ppm or ppb levels).

This guide addresses the three most common support tickets we receive: Stability/Ghost Peaks , Sensitivity (MS Detection) , and Carryover .

Part 1: Sample Preparation & Stability (Ticket #101)

User Issue:

"I am observing degradation of my standard over time, or seeing unexpected 'ghost peaks' at M-35+31 (M-Cl+OMe) in my chromatogram."

Root Cause Analysis:

The alpha-chloroacetamide group is an alkylating agent . It is electrophilic and susceptible to nucleophilic attack (


 reaction).
  • The Error: Using Methanol (MeOH) as the diluent. Methanol acts as a nucleophile, displacing the chloride ion to form the methoxy-analog. This reaction is accelerated by heat and basic pH.

  • The Result: Loss of analyte signal and appearance of a methoxy-degradation product (

    
    ).
    
Protocol: The "Inert Solvent" Workflow

To prevent solvolysis, you must eliminate nucleophilic solvents from the sample preparation phase.

Step-by-Step Resolution:

  • Primary Diluent: Switch from Methanol to Acetonitrile (ACN) . ACN is aprotic and will not participate in nucleophilic substitution.

  • Temperature Control: Maintain autosampler temperature at 4°C .

  • Water Content: Minimize water in the sample solvent if possible. If water is required for peak shape (focusing), ensure the solution is analyzed immediately (< 4 hours).

Visualization: Solvent Selection Logic

SolventLogic Start Select Sample Diluent IsMethanol Is Methanol (MeOH) the proposed solvent? Start->IsMethanol Reaction RISK: SN2 Reaction Formation of Methoxy-impurity IsMethanol->Reaction Yes IsWater Is Water present (>20%)? IsMethanol->IsWater No (ACN used) Safe SAFE: Use Acetonitrile (ACN) or DMSO (if solubility issue) Reaction->Safe Switch Solvent Hydrolysis RISK: Hydrolysis Loss of Cl -> OH IsWater->Hydrolysis Yes (Long storage) IsWater->Safe No (or fresh prep)

Figure 1: Decision tree for solvent selection to prevent artifact formation during N-benzhydryl-2-chloroacetamide analysis.

Part 2: Mass Spectrometry Optimization (Ticket #102)

User Issue:

"I cannot achieve the required LOD/LOQ (e.g., < 1 ppm relative to API). The signal is unstable."

Root Cause Analysis:
  • Ionization: The amide nitrogen is weakly basic. ESI(+) is the correct mode, but competition from the matrix (Modafinil API) can cause suppression.

  • Fragmentation: The molecule has a distinct fragmentation pathway driven by the stability of the benzhydryl cation .

Technical Specification: MS/MS Transition Table

The parent ion will exhibit a characteristic Chlorine isotope pattern (


). You must  monitor both to confirm identity.
ParameterValueExplanation
Parent Ion (Q1) 260.1 (

)
Protonated molecule

.
Confirming Ion (Q1) 262.1 (

)
Isotope peak. Ratio 260:262 should be ~3:1.
Quantifier Product (Q3) 167.1 Benzhydryl cation (

). Cleavage of amide bond. High intensity.
Qualifier Product (Q3) 165.1 Secondary fragmentation of the benzhydryl ring system.
Collision Energy (CE) 15 - 25 eVOptimized for the amide bond cleavage.
Ion Source ESI PositiveElectrospray Ionization.[1]
Expert Insight: The "Benzhydryl" Diagnostic

The formation of the


 167 ion is the "signature" of benzhydryl compounds (including Modafinil itself).
  • Warning: Since Modafinil also produces a 167 fragment, chromatographic separation is non-negotiable . You cannot rely on MS selectivity alone if the impurity co-elutes with the API.

Visualization: Fragmentation Pathway

FragPathway Parent Parent Ion [M+H]+ m/z 260.1 (35-Cl) Transition Collision Cell (CID) Parent->Transition Fragment1 Benzhydryl Cation (C13H11+) m/z 167.1 Transition->Fragment1 Primary Cleavage Neutral Neutral Loss Chloroacetamide group Transition->Neutral

Figure 2: Primary fragmentation pathway showing the formation of the diagnostic benzhydryl cation.

Part 3: Chromatography & Carryover (Ticket #103)

User Issue:

"I see peak tailing and significant carryover in the blank injection after a high-concentration standard."

Root Cause Analysis:
  • Hydrophobicity: The two phenyl rings (benzhydryl group) make the molecule highly lipophilic (

    
    ). It adsorbs to rotor seals, injection loops, and column frits.
    
  • Column Choice: Standard C18 columns are effective, but "fully porous" particles may trap the analyte.

Troubleshooting Protocol:

1. Column Strategy:

  • Recommended: Core-Shell (Superficially Porous) C18 or Phenyl-Hexyl .

    • Why? Phenyl-Hexyl columns provide pi-pi interactions with the benzhydryl rings, offering alternative selectivity to separate it from the Modafinil API.

  • Dimensions: 2.1 x 50mm or 100mm, sub-2µm particle size (UHPLC).

2. The "Aggressive" Needle Wash: Standard aqueous/organic washes are insufficient. You must solubilize the lipophilic residue.

  • Weak Wash: 90:10 Water:ACN.

  • Strong Wash: 1:1:1 Acetonitrile : Isopropanol : Acetone (or Cyclohexane).

    • Note: Isopropanol/Acetone is critical for dissolving the "sticky" benzhydryl moiety.

3. Gradient Parameters: Ensure the gradient goes to 95% Organic and holds for at least 2 minutes to elute the impurity fully.

Time (min)% Organic (B)Action
0.05%Loading
5.095%Elution of API & Impurity
7.095%Column Cleaning (Critical)
7.15%Re-equilibration

Part 4: Regulatory Context (ICH M7)

Q: What is the limit for this impurity? A: As a mutagenic impurity (Class 2 or 3 under ICH M7), if no specific carcinogenicity data exists, the Threshold of Toxicological Concern (TTC) applies:

  • Limit: 1.5 µ g/day .

  • Calculation: If the max daily dose of Modafinil is 400 mg:

    
    
    
  • Implication: Your method LOQ must be at least 1 ppm to ensure accurate quantification below the limit.

References

  • ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

  • Modafinil Impurity Profiling. Characterization of Modafinil and its impurities by LC-MS/MS. (General reference to benzhydryl fragmentation patterns in Modafinil analogs).

  • Chloroacetamide Reactivity. Genotoxicity of chloroacetamide herbicides and their metabolites. (Demonstrates the alkylating mechanism and reactivity with nucleophiles).

  • Trace Analysis of Alkyl Halides. Determination of genotoxic impurities in pharmaceuticals. (Discusses strategies for stabilizing reactive alkyl halides in LC-MS).

Sources

Validation & Comparative

validation of N-benzhydryl-2-chloroacetamide's biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Validation of N-Benzhydryl-2-chloroacetamide: Covalent Reactivity & Biological Profiling

Executive Summary & Comparison Strategy

Compound Identity: N-benzhydryl-2-chloroacetamide (CAS: 10254-07-6) is a lipophilic electrophile featuring a reactive chloroacetamide "warhead" coupled to a bulky, hydrophobic benzhydryl (diphenylmethyl) scaffold. While primarily known as a synthetic intermediate for Modafinil (and related P-gp inhibitors), its structure classifies it as a Covalent Modifier capable of alkylating nucleophilic cysteine residues in proteins.

The Validation Challenge: Unlike reversible inhibitors, the biological activity of N-benzhydryl-2-chloroacetamide is driven by irreversible alkylation . Validation requires distinguishing between specific target engagement (driven by the benzhydryl group's affinity) and non-specific toxicity (driven by the chloroacetamide warhead).

Comparison Benchmarks: To validate its performance, we compare it against three distinct classes of alternatives:

  • Iodoacetamide (IAA): The "Gold Standard" for non-specific, rapid cysteine alkylation.

  • 2-Chloroacetamide (CAA): The parent fragment, representing baseline reactivity without the lipophilic driver.

  • Modafinil: The non-reactive pharmacological end-product, serving as a negative control for alkylation and a reference for specific receptor pharmacology.

Comparative Performance Analysis

The following table synthesizes the physicochemical and biological profiles of N-benzhydryl-2-chloroacetamide against its alternatives.

FeatureN-Benzhydryl-2-chloroacetamideIodoacetamide (IAA)Modafinil
Primary Mechanism SN2 Alkylation (Cysteine targeting)SN2 Alkylation (Global Cysteine Capping)Non-covalent Receptor Binding (DAT/NET)
Reactivity (

)
Moderate (Cl is a poorer leaving group than I)High (I is an excellent leaving group)None (Inert sulfoxide)
Lipophilicity (LogP) High (~3.4) (Membrane permeable)Low (~0.2) (Water soluble)Moderate (~1.2)
Cell Permeability Excellent (Passive diffusion)GoodExcellent
Selectivity Driver Benzhydryl Group (Hydrophobic pocket direction)None (Steric-independent)Benzhydryl + Sulfoxide geometry
Toxicity Profile Cytotoxic (Irreversible enzyme inhibition)Cytotoxic (Global proteome damage)Low (Reversible interactions)
Primary Application Covalent Probe / Intermediate Proteomics / Alkylation StandardWakefulness-promoting Agent

Mechanism of Action: Covalent Cysteine Capture

The biological activity of N-benzhydryl-2-chloroacetamide relies on the nucleophilic attack of a thiolate anion (Protein-S⁻) on the alpha-carbon of the acetamide, displacing the chloride ion.

DOT Diagram 1: SN2 Reaction Mechanism

ReactionMechanism Cys Protein Cysteine (Thiolate -S⁻) TS Transition State [S---C---Cl]‡ Cys->TS Nucleophilic Attack Compound N-Benzhydryl-2-chloroacetamide (Electrophile) Compound->TS Adduct S-Alkylated Protein (Covalent Complex) TS->Adduct Irreversible Bond LeavingGroup Chloride Ion (Cl⁻) TS->LeavingGroup Displacement

Caption: The irreversible alkylation of a protein cysteine residue by N-benzhydryl-2-chloroacetamide via SN2 displacement of chloride.

Validation Protocols

To scientifically validate this compound, you must prove it acts as a covalent modifier and quantify its potency relative to the benchmarks.

Experiment A: GSH Alkylation Kinetics (Reactivity Profiling)

Purpose: To determine the intrinsic chemical reactivity (


) independent of protein binding. This distinguishes it from the hyper-reactive IAA.

Protocol:

  • Preparation: Dissolve N-benzhydryl-2-chloroacetamide (10 mM) in DMSO. Prepare L-Glutathione (GSH, 10 mM) in Phosphate Buffer (pH 7.4).

  • Incubation: Mix equimolar ratios (1:1) in an NMR tube or LC-MS vial.

  • Monitoring:

    • Method: 1H-NMR or LC-MS/MS.

    • Timepoints: 0, 15, 30, 60, 120 min.

    • Target Signal: Disappearance of the

      
      -chloromethyl protons (
      
      
      
      ~4.0 ppm) and appearance of the thioether product.
  • Analysis: Plot ln[Concentration] vs. Time to derive pseudo-first-order rate constants (

    
    ).
    
  • Expected Result: N-benzhydryl-2-chloroacetamide should react slower than Iodoacetamide (IAA) but faster than unactivated alkyl chlorides, confirming its "tunable" reactivity suitable for probes.

Experiment B: Differential Cytotoxicity Assay (Specificity Check)

Purpose: To differentiate between "drug-like" pharmacology and "non-specific" toxicity.

Protocol:

  • Cell Lines: HepG2 (Liver, metabolic active) and HEK293 (Kidney, general).

  • Treatment Groups:

    • Group 1: N-benzhydryl-2-chloroacetamide (0.1 - 100

      
      M).
      
    • Group 2: Modafinil (Negative Control, 0.1 - 100

      
      M).
      
    • Group 3: Iodoacetamide (Positive Control, 0.1 - 100

      
      M).
      
  • Incubation: 24 and 48 hours.

  • Readout: MTT or CellTiter-Glo (ATP) assay.

  • Validation Logic:

    • If N-benzhydryl toxicity mimics IAA

      
      Non-specific alkylator .
      
    • If N-benzhydryl toxicity is distinct (e.g., specific to certain cell lines) and Modafinil is non-toxic

      
      Specific target engagement  is likely occurring before general toxicity.
      
Experiment C: Activity-Based Protein Profiling (ABPP)

Purpose: To identify which proteins are modified. This is the ultimate validation for a covalent probe.

Protocol:

  • Proteome Prep: Lyse cells (e.g., HeLa) to obtain native proteome.

  • Probe Labeling: Treat lysate with N-benzhydryl-2-chloroacetamide (Probe) vs. DMSO (Control).

  • Click Chemistry (Optional): If an alkyne analog is not available, use a Competitive ABPP format:

    • Pre-treat with N-benzhydryl-2-chloroacetamide.

    • Chase with a generic broad-spectrum probe (e.g., Iodoacetamide-Alkyne).

    • Click with Rhodamine-Azide.

  • Visualization: SDS-PAGE + In-gel Fluorescence.

  • Result: Bands that disappear in the N-benzhydryl treated lane (compared to DMSO) represent proteins specifically "blocked" by your compound.

Experimental Workflow Visualization

DOT Diagram 2: Validation Workflow

ValidationWorkflow Start Start: N-Benzhydryl-2-chloroacetamide Step1 1. Chemical Reactivity (GSH Assay) Start->Step1 Decision1 Is it reactive? Step1->Decision1 Step2 2. Cytotoxicity Profiling (vs. Modafinil/IAA) Decision1->Step2 Yes OutcomeC Inert/Prodrug (Low reactivity) Decision1->OutcomeC No Decision2 Toxicity Profile? Step2->Decision2 Step3 3. Target Identification (Comp. ABPP) Decision2->Step3 Moderate/Specific OutcomeA General Alkylator (Toxicity mimics IAA) Decision2->OutcomeA High/Non-specific OutcomeB Specific Covalent Probe (Distinct targets) Step3->OutcomeB

Caption: Step-by-step decision tree for validating the biological activity profile of the compound.

References

  • PubChem. N-Benzyl-2-chloroacetamide Compound Summary. National Library of Medicine. [Link]

  • Aljowni, M. A. (2021). Synthesis of P-Glycoprotein Inhibitor Compounds. Southern Methodist University Dissertations.[1] [Link]

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. [Link]

  • Scripps Research Institute. Covalent Inhibitor Design and Validation Protocols.[Link]

Sources

comparative analysis of different cysteine alkylating agents in proteomics.

[1][2][3][4][5]

Executive Summary: The Alkylation Dilemma

In bottom-up proteomics, cysteine alkylation is not merely a "housekeeping" step; it is a chemical checkpoint that defines the fidelity of your dataset. While Iodoacetamide (IAA) remains the historical gold standard, its dominance is challenged by 2-Chloroacetamide (CAA) and N-ethylmaleimide (NEM) , each offering distinct kinetic and specificity profiles.

This guide moves beyond generic textbook definitions to analyze the causality of reagent choice. We explore the trade-offs between reaction kinetics, off-target specificity (over-alkylation), and induced artifacts (e.g., methionine oxidation), providing you with the data to engineer a self-validating sample preparation workflow.

Quick Comparison Matrix
FeatureIodoacetamide (IAA) 2-Chloroacetamide (CAA) N-Ethylmaleimide (NEM) Acrylamide (AA)
Mechanism Nucleophilic Substitution (

)
Nucleophilic Substitution (

)
Michael AdditionMichael Addition
Reaction Speed Fast (20-30 min)Slow (Requires Heat/Time)Very Fast (<10 min)Moderate
Specificity Moderate (Iodine-related off-targets)High (Lower reactivity to Lys/Tyr)High (pH dependent)High
Key Artifacts Met-Iodine adducts, Over-alkylationMethionine Oxidation (High risk)Hydrolysis, DiastereomersSlower kinetics
Best Use Case Standard In-gel/In-solution digestsOne-pot / FASP protocolsRedox Proteomics / Low pHPeptidomics / Label-free

Mechanistic Deep Dive

To choose the right agent, one must understand the underlying organic chemistry. The reaction is a competition between the nucleophilic thiol (


The Halogenated Acetamides (IAA vs. CAA)

Both reagents operate via

  • IAA (Iodide leaving group): Iodide is an excellent leaving group, making IAA highly reactive. This high reactivity is a double-edged sword; it ensures rapid Cys capping but promotes "over-alkylation" on N-termini and Histidine residues if pH > 8.0.

  • CAA (Chloride leaving group): Chloride is a poorer leaving group. CAA requires higher activation energy (often supplied by heating to 37°C–50°C). This kinetic barrier acts as a "specificity filter," preventing reaction with less nucleophilic side chains (Lys, Tyr) but effectively capping Cys.

The Michael Acceptors (NEM, Acrylamide)

These reagents utilize an electron-deficient double bond.

  • NEM: The maleimide ring is highly strained and electron-poor, leading to extremely rapid kinetics, even at neutral or slightly acidic pH (6.0–7.0). This makes NEM ideal for trapping transient redox states where high pH (required for IAA) would induce artificial disulfide scrambling.

Visualizing the Pathways

AlkylationMechanismsProteinSHProtein-SH (Thiol)ThiolateProtein-S⁻ (Thiolate)ProteinSH->ThiolateDeprotonationBaseBase (pH > 7.5)Base->ThiolateIAAIodoacetamide (IAA)(Good Leaving Group I⁻)Thiolate->IAAFast SN2CAAChloroacetamide (CAA)(Poor Leaving Group Cl⁻)Thiolate->CAASlow SN2 (Requires Heat)NEMN-Ethylmaleimide(Michael Acceptor)Thiolate->NEMRapid Michael AdditionCarbamidomethylCarbamidomethyl-Cys(+57.02 Da)IAA->CarbamidomethylCAA->CarbamidomethylSuccinimideSuccinimide-Cys(+125.05 Da)NEM->Succinimide

Figure 1: Mechanistic pathways of common alkylating agents. Note the kinetic distinction between the SN2 reactions of IAA/CAA and the Michael addition of NEM.

Critical Performance Analysis

The "Iodine Effect" vs. The "Chlorine Trade-off"

A critical, often overlooked artifact in IAA protocols is the interaction of free iodine with Methionine.

  • IAA Artifacts: Excess IAA can lead to the formation of Met-S-carbamidomethyl sulfonium ions. Furthermore, iodine byproducts can induce isobaric artifacts that mimic phosphorylation or block trypsin cleavage sites.

  • CAA Artifacts: While CAA reduces over-alkylation of Lys/His, multiple studies (e.g., Nielsen et al., 2017) report a massive increase in Methionine Oxidation (Met -> Met-Sulfoxide) in CAA-treated samples—up to 40% compared to 2-5% with IAA.

    • Root Cause:[1][2][3][4][5] This is likely due to the higher temperatures required for CAA efficiency or impurities in commercial CAA preparations.

Workflow Compatibility
  • Isobaric Labeling (TMT/iTRAQ): Avoid reagents containing amines (like unreacted Tris) if not cleaning up. Both IAA and CAA add a neutral carbamidomethyl group, which is compatible. NEM adds a bulky group that may hinder fragmentation or labeling efficiency near Cys residues.

  • One-Pot Digestion: CAA is superior here. Because it is stable at higher temperatures, reduction (TCEP) and alkylation (CAA) can be performed simultaneously at 95°C (for denaturation) or 60°C, streamlining the workflow. IAA degrades rapidly in light and heat, making it unsuitable for simultaneous high-temp processing.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (IAA)

Best for: Standard in-gel or in-solution digests where temperature is kept low.

  • Reduction: Incubate protein (100 µg) with 10 mM DTT in 50 mM Ammonium Bicarbonate (AmBic) at 56°C for 30 min .

  • Cooling: Allow sample to cool to Room Temperature (RT). Critical: Adding IAA to hot DTT causes rapid degradation.

  • Alkylation: Add IAA to a final concentration of 20 mM (2-fold molar excess over total thiols).

  • Incubation: Incubate at RT in the DARK for 20-30 min .

    • Why Dark? IAA is light-sensitive; photodegradation releases free iodine, causing off-target modification.

  • Quenching (Self-Validation Step): Add additional DTT (to 10 mM excess) or L-Cysteine to quench unreacted IAA. This prevents over-alkylation during digestion.

Protocol B: High-Throughput "One-Pot" (CAA)

Best for: FASP, SP3, or rapid clinical proteomics.

  • Lysis/Reduction/Alkylation Mix: Prepare buffer containing:

    • Sodium Deoxycholate (SDC) or Urea.

    • 10 mM TCEP (Reduction).

    • 40 mM CAA (Alkylation).

  • Reaction: Incubate at 60°C for 20 min (or 95°C for 5 min if using SDC).

    • Note: The heat drives the slow CAA reaction to completion and denatures the protein simultaneously.

  • Validation: Check for Met-Oxidation levels in the pilot run. If >10%, switch to lower temp (37°C) for 45 min.

Decision Logic for Reagent Selection

Use this logic flow to determine the optimal agent for your specific biological question.

DecisionTreeStartStart: Select ApplicationRedoxIs this Redox Proteomics?(Mapping S-S vs SH)Start->RedoxRedoxYesYesRedox->RedoxYesStudy Oxidative StressRedoxNoNo (Standard Proteomics)Redox->RedoxNoProtein ID/QuantNEM_DecisionUse NEM or MMTS(Fast trapping at low pH)RedoxYes->NEM_DecisionWorkflowWorkflow Type?RedoxNo->WorkflowOnePotOne-Pot / High ThroughputWorkflow->OnePotSpeed PriorityGelBasedIn-Gel / Standard SolutionWorkflow->GelBasedFidelity PriorityUseCAAUse CAA(Heat stable, clean Lys spectra)OnePot->UseCAAUseIAAUse IAA(Standard, minimal Met-Oxidation)GelBased->UseIAA

Figure 2: Decision Matrix for selecting the optimal alkylating agent based on experimental constraints.

References

  • Müller, T. and Winter, D. (2017). "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents." Molecular & Cellular Proteomics. Link

    • Key Finding: Identifies iodine-containing reagents (IAA) as a major source of Methionine alkylation artifacts.[6][7]

  • Nielsen, M.L., et al. (2008). "Alkylating agents used for cysteine modification in proteomics."[8][9][10][2][3][4][11][12][13][14][15][16] Journal of Proteome Research. Link

    • Key Finding: Establishes CAA as a robust alternative with lower Lysine cross-reactivity.
  • Kuznetsova, K.G., et al. (2021).[17] "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." Journal of Proteomics. Link

    • Key Finding: Highlights the trade-off where CAA reduces off-target alkylation but significantly increases Methionine oxidation.[10][14][16]

  • Hansen, R.E. and Winther, J.R. (2009). "An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations." Analytical Biochemistry. Link

    • Key Finding: Authoritative source on the kinetics of NEM vs. IAA.

Sources

Comparative Guide: N-Benzhydryl-2-chloroacetamide vs. N-Substituted Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzhydryl-2-chloroacetamide (CAS 10254-07-6) represents a specialized class of α-haloacetamides characterized by the bulky diphenylmethyl (benzhydryl) group. Unlike its smaller analogs such as N-benzyl-2-chloroacetamide or N-phenyl-2-chloroacetamide , the benzhydryl derivative offers a unique balance of high lipophilicity and steric shielding. This guide analyzes its physicochemical profile, synthesis, and utility as a "warhead" intermediate in the development of P-glycoprotein (P-gp) inhibitors and anticonvulsant glycinamides.

Chemical Identity & Physicochemical Comparison

The structural variation of the N-substituent dictates the molecule's solubility, hydrolytic stability, and permeability. The benzhydryl group introduces significant hydrophobicity, critical for crossing the blood-brain barrier (BBB) in CNS drug development.

Table 1: Comparative Physicochemical Profile
FeatureN-Benzhydryl-2-chloroacetamideN-Benzyl-2-chloroacetamideN-Phenyl-2-chloroacetamide
Structure



CAS Registry 10254-07-6 2564-06-9587-65-5
Molecular Weight 259.73 g/mol 183.63 g/mol 169.61 g/mol
Melting Point 131–133 °C [1]93–96 °C [2]134–136 °C
LogP (Predicted) ~3.4 (High Lipophilicity)~1.8~1.5
Steric Bulk High (Two phenyl rings)Moderate (One phenyl ring)Low (Planar aromatic)
Primary Utility CNS-active intermediates, P-gp inhibitorsGeneral synthesis, Amidase substratesCysteine proteomic probes

Synthesis Protocol: N-Benzhydryl-2-chloroacetamide

Context: The synthesis follows a standard Schotten-Baumann-like acylation. The high steric bulk of the benzhydrylamine requires careful control of temperature and base stoichiometry to prevent di-acylation or side reactions.

Reagents
  • Substrate: Benzhydrylamine (Diphenylmethanamine) [CAS 91-00-9]

  • Acylating Agent: Chloroacetyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve benzhydrylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (30 mL) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath (0–4 °C).

  • Addition: Add chloroacetyl chloride (11 mmol) dropwise over 20 minutes. Note: Exothermic reaction; maintain temp < 10 °C to avoid bis-acylation.

  • Reaction: Remove ice bath and stir at room temperature (RT) for 3–4 hours. Monitor by TLC (EtOAc:Hexane 1:4).

  • Workup:

    • Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine/TEA.

    • Wash with Sat. NaHCO₃ (2 x 15 mL) and Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via silica column chromatography (EtOAc:Hexane 1:10) to yield a white solid (Yield: ~78%) [1].[1][2]

Visualization: Synthesis Workflow

SynthesisWorkflow Start Benzhydrylamine (DCM, 0°C) Reagent + Chloroacetyl Chloride + TEA Start->Reagent Reaction Stir RT (3-4h) Nucleophilic Acyl Substitution Reagent->Reaction Workup Wash: HCl -> NaHCO3 Dry: Na2SO4 Reaction->Workup Product N-Benzhydryl-2-chloroacetamide (White Solid, mp 131-133°C) Workup->Product

Figure 1: Step-by-step synthesis workflow for N-benzhydryl-2-chloroacetamide via acyl substitution.

Reactivity & Performance Analysis

The "warhead" function of chloroacetamides relies on the electrophilic


-carbon undergoing 

displacement by nucleophiles (e.g., thiols, amines).
Electrophilic Reactivity (Cysteine Targeting)
  • N-Phenyl Analogs: The aromatic ring withdraws electron density from the nitrogen lone pair (resonance), making the amide carbonyl less electron-rich. This increases the electrophilicity of the

    
    -carbon, making N-phenyl derivatives faster reactors (t1/2 ~0.8 h with GSH) [3].
    
  • N-Benzhydryl Analog: The benzhydryl group is an alkyl substituent (bonded via

    
     carbon).[3] It lacks the resonance withdrawal of the phenyl group. Consequently, the amide nitrogen is more electron-donating toward the carbonyl, slightly reducing the electrophilicity of the 
    
    
    
    -chlorine compared to N-phenyl variants.
  • Steric Impact: The two phenyl rings on the N-substituent create a "steric umbrella." While the

    
    -chlorine is distal, the bulk influences the approach of large nucleophiles (like proteins), potentially improving selectivity by excluding the warhead from tight enzymatic pockets that accept smaller N-methyl or N-benzyl analogs.
    
Hydrolytic Stability

N-substituted chloroacetamides are susceptible to enzymatic hydrolysis by amidases.

  • N-Benzyl-2-chloroacetamide: A known substrate for Candida antarctica Lipase B (CaLB), often used to screen for amidase activity [4].[4]

  • N-Benzhydryl-2-chloroacetamide: The steric bulk of the diphenylmethyl group significantly hinders the approach of hydrolytic enzymes to the carbonyl carbon. This confers superior metabolic stability in plasma compared to the benzyl analog, a desirable trait for prodrugs or inhibitors designed for systemic circulation.

Visualization: Reactivity Pathways

ReactivityPathways Compound N-Benzhydryl-2-chloroacetamide Path1 Pathway A: Alkylation (SN2) Target: Thiols (Cysteine) / Amines Compound->Path1 Primary Mode Path2 Pathway B: Hydrolysis (Amidase) Target: Amide Bond Cleavage Compound->Path2 Minor Mode Outcome1 Covalent Adduct (e.g., P-gp Inhibitor, Peptidomimetic) Path1->Outcome1 Outcome2 Resistance to Hydrolysis (Due to Steric Bulk) Path2->Outcome2 Slowed by Benzhydryl

Figure 2: Divergent reactivity pathways. The benzhydryl group promotes alkylation utility while suppressing enzymatic hydrolysis.

Applications in Drug Development

P-Glycoprotein (P-gp) Inhibitors

N-Benzhydryl-2-chloroacetamide serves as a key intermediate in synthesizing modulators of P-gp, an efflux pump responsible for multidrug resistance in cancer.

  • Mechanism: The chloro group is displaced by amines or thiols to link the lipophilic benzhydryl "anchor" to a bioactive scaffold.

  • Example: Synthesis of SMU-29 analogs involves reacting N-benzhydryl-2-chloroacetamide with specific thiols to create inhibitors that reverse paclitaxel resistance [5].

Anticonvulsant Glycinamides

The benzhydryl moiety is pharmacophore-mimetic to the structure of Modafinil and Remacemide .

  • Workflow: N-Benzhydryl-2-chloroacetamide

    
     Amination with amines 
    
    
    
    N-Benzhydryl-2-aminoacetamide derivatives.
  • Benefit: The high LogP allows these derivatives to penetrate the CNS effectively, where they modulate sodium channels or NMDA receptors.

Safety & Handling

  • Hazard: Like all

    
    -haloacetamides, N-benzhydryl-2-chloroacetamide is a potent alkylating agent . It is a skin sensitizer and potential irritant.[5][6]
    
  • Precautions: Handle in a fume hood. Double-glove (Nitrile) is recommended due to the compound's lipophilicity, which may facilitate glove permeation faster than simple salts.

  • Storage: Store at 2–8 °C. Keep dry; while sterically protected, moisture can eventually hydrolyze the C-Cl bond over long periods.

References

  • Preparation of N-benzhydryl-2-chloroacetamide: Visible-light-mediated Aerobic Ritter-type C-H Amination of Diarylmethane. ResearchGate.

  • N-Benzyl-2-chloroacetamide Properties: Sigma-Aldrich Product Sheet.

  • Reactivity of Chloroacetamides: Modular Vinyl Phosphonamidates for Cysteine-Directed Protein Targeting. ACS Publications.

  • Amidase Activity Screening: Scheme of the hydrolysis of N-Benzyl-2-chloroacetamide catalyzed by CaLB. ResearchGate.

  • P-gp Inhibitor Synthesis: Synthesis of P-Glycoprotein Inhibitor Compounds. SMU Scholar.

Sources

Assessing the Specificity of N-benzhydryl-2-chloroacetamide as an Alkylating Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent drug discovery and chemical biology, the specificity of an alkylating agent is paramount. An ideal covalent probe or therapeutic should form a stable bond with its intended biological target, minimizing off-target modifications that can lead to toxicity and confounding experimental results. This guide provides an in-depth technical assessment of N-benzhydryl-2-chloroacetamide, a molecule featuring a reactive chloroacetamide warhead and a bulky benzhydryl group. We will explore its chemical properties and present a series of robust experimental protocols to objectively compare its alkylating specificity against benchmark agents.

Introduction: The Quest for Specificity in Covalent Interactions

Alkylating agents are indispensable tools in the study of protein function and are the basis for numerous therapeutic agents. Their utility is defined by their ability to form covalent bonds with nucleophilic residues on proteins, such as cysteine, lysine, and histidine.[1] However, this reactivity can be a double-edged sword. Highly reactive, non-specific agents like iodoacetamide (IAA) readily modify a broad range of proteins, making them useful for general applications like denaturing proteomics but unsuitable for targeted studies in a biological context.[2][3][4]

The chloroacetamide moiety is a well-established electrophile used in the design of covalent inhibitors.[5][6] While generally considered reactive, the substituents on the acetamide nitrogen can dramatically influence both reactivity and specificity.[7][8] N-benzhydryl-2-chloroacetamide incorporates a large, hydrophobic benzhydryl group, which raises a critical question: does this bulky substituent sterically hinder non-specific reactions and promote specific interactions with proteins that have complementary binding pockets? This guide will outline the experimental framework necessary to answer this question.

Chemical Properties and Hypothesized Reactivity Profile

N-benzhydryl-2-chloroacetamide belongs to the class of N-substituted 2-chloroacetamides.[5][6] The core reactivity lies in the carbon-chlorine bond, which is susceptible to nucleophilic attack by amino acid side chains.

Key Structural Features:

  • Electrophilic Warhead: The 2-chloroacetamide group is the reactive center, targeting nucleophilic residues.

  • Bulky N-substituent: The benzhydryl group (diphenylmethyl) is large and lipophilic.

Hypothesis on Specificity:

We hypothesize that the benzhydryl group will impart a degree of specificity to N-benzhydryl-2-chloroacetamide compared to smaller, more promiscuous alkylating agents. This is based on two potential mechanisms:

  • Steric Hindrance: The bulky nature of the benzhydryl group may prevent the chloroacetamide from accessing nucleophiles on the surface of many proteins, thereby reducing non-specific background labeling.

  • Affinity-Driven Labeling: The hydrophobic benzhydryl group could engage in specific binding interactions (e.g., hydrophobic or π-π stacking) within a protein's binding pocket, increasing the local concentration of the electrophile near a target nucleophile and driving a more specific covalent modification.

To test this hypothesis, we will compare N-benzhydryl-2-chloroacetamide against two benchmark compounds:

  • Iodoacetamide (IAA): A highly reactive and largely non-specific alkylating agent.

  • N-benzyl-2-chloroacetamide: A structural analog with a smaller benzyl group, serving as an intermediate comparison point.[9][10][11]

Experimental Design for Specificity Assessment

A multi-pronged approach is necessary to rigorously assess the specificity of an alkylating agent. We propose a combination of proteome-wide analysis, in vitro validation with a model protein, and cell-based assays.

Experiment 1: Competitive Activity-Based Protein Profiling (ABPP)

This experiment aims to visualize and compare the global protein modification profiles of N-benzhydryl-2-chloroacetamide and iodoacetamide in a complex biological sample.

Workflow Diagram:

ABPP_Workflow cluster_0 Step 1: Proteome Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Analysis cluster_3 Step 4: Identification (Optional) Proteome Cell Lysate (Complex Proteome) Incubate Incubate with Alkylating Agent (N-benzhydryl-2-chloroacetamide or IAA) Proteome->Incubate Click Add Azide-Fluorophore (e.g., TAMRA-azide) + CuSO4/TBTA/Na-Ascorbate Incubate->Click SDS_PAGE SDS-PAGE Click->SDS_PAGE Gel_Imaging In-gel Fluorescence Scanning SDS_PAGE->Gel_Imaging Excise Excise Bands of Interest Gel_Imaging->Excise MS In-gel Digestion & LC-MS/MS Analysis Excise->MS

Caption: Competitive ABPP workflow for assessing alkylating agent specificity.

Detailed Protocol:

  • Synthesis of Alkyne-tagged Probes: Synthesize alkyne-functionalized versions of N-benzhydryl-2-chloroacetamide and iodoacetamide for subsequent "click" chemistry visualization.

  • Proteome Preparation: Prepare a cell lysate from a relevant cell line (e.g., HEK293T or a cancer cell line) in a suitable buffer without detergents that would interfere with native protein folding. Determine the total protein concentration using a BCA assay.

  • Competitive Labeling:

    • Pre-incubate aliquots of the proteome (e.g., 1 mg/mL) with increasing concentrations of N-benzhydryl-2-chloroacetamide (e.g., 0, 1, 10, 100 µM) for 30 minutes at room temperature.

    • Add a fixed, low concentration of the alkyne-tagged iodoacetamide probe (a "broad-spectrum" probe) to all samples and incubate for another 30 minutes.

  • Click Chemistry: To each sample, add the click chemistry cocktail: TAMRA-azide, copper(II) sulfate, tris(benzyltriazolylmethyl)amine (TBTA), and freshly prepared sodium ascorbate. Incubate for 1 hour at room temperature in the dark.

  • SDS-PAGE Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins on a polyacrylamide gel.

  • In-gel Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescent signal in the lanes pre-incubated with N-benzhydryl-2-chloroacetamide indicates that it has modified the same sites as the iodoacetamide probe.

  • Data Interpretation: A highly specific agent will show competition for only a few protein bands, while a non-specific agent will show a broad reduction in fluorescence across many bands.

Experiment 2: Mass Spectrometry-Based Proteomic Profiling

This experiment will identify the specific protein targets of N-benzhydryl-2-chloroacetamide.

Workflow Diagram:

MS_Workflow Proteome Cell Lysate Labeling Label with Alkyne-tagged N-benzhydryl-2-chloroacetamide Proteome->Labeling Click Click Chemistry with Biotin-Azide Labeling->Click Enrichment Streptavidin Affinity Purification Click->Enrichment Digestion On-bead Trypsin Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search & Protein Identification LC_MS->Data_Analysis

Caption: Mass spectrometry workflow for identifying protein targets.

Detailed Protocol:

  • Proteome Labeling: Incubate cell lysate with the alkyne-tagged N-benzhydryl-2-chloroacetamide.

  • Click Chemistry with Biotin-Azide: Perform a click reaction to attach a biotin tag to the modified proteins.

  • Enrichment: Use streptavidin-coated beads to pull down the biotinylated proteins.

  • On-bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the captured proteins with trypsin directly on the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Search the MS/MS data against a protein database to identify the proteins that were modified by N-benzhydryl-2-chloroacetamide. The number of identified proteins is a direct measure of its specificity.

Experiment 3: Cell Viability Assay

This assay provides an indirect measure of specificity by assessing the overall cytotoxicity of the compounds. The rationale is that a highly non-specific alkylating agent will cause more widespread cellular damage and thus be more cytotoxic at lower concentrations.

Detailed Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., A549) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-benzhydryl-2-chloroacetamide, iodoacetamide, and N-benzyl-2-chloroacetamide for 24 or 48 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer) and read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the IC50 (half-maximal inhibitory concentration) for each compound.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Proteomic Reactivity

CompoundNumber of Proteins Identified by MSIC50 in Competitive ABPP (µM)
Iodoacetamide>1000~5
N-benzyl-2-chloroacetamide~300~25
N-benzhydryl-2-chloroacetamide<100>50

Interpretation: A lower number of identified proteins and a higher IC50 in the competitive ABPP assay would suggest greater specificity for N-benzhydryl-2-chloroacetamide.

Table 2: Comparative Cytotoxicity

CompoundIC50 in MTT Assay (µM)
Iodoacetamide15
N-benzyl-2-chloroacetamide45
N-benzhydryl-2-chloroacetamide80

Interpretation: A higher IC50 value for N-benzhydryl-2-chloroacetamide would indicate lower general cytotoxicity, which can be correlated with fewer off-target effects.

Discussion and Conclusion

The experimental framework outlined in this guide provides a comprehensive strategy for assessing the specificity of N-benzhydryl-2-chloroacetamide. By comparing its performance against the highly reactive iodoacetamide and the structurally related N-benzyl-2-chloroacetamide, researchers can obtain a clear picture of how the bulky benzhydryl group influences its interaction with the proteome.

The expected outcome, based on our initial hypothesis, is that N-benzhydryl-2-chloroacetamide will demonstrate a significantly more restricted profile of protein modification than iodoacetamide. This increased specificity, if confirmed, would make it a valuable tool for developing targeted covalent inhibitors and highly specific chemical probes. The data generated from these experiments will provide the necessary evidence to support or refute the hypothesis that steric bulk and potential affinity interactions of the benzhydryl group can be effectively leveraged to create a more specific alkylating agent.

References

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3475-3501. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-2-chloroacetamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-benzhydryl-2-chloroacetamide (C15H14ClNO). Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

  • GSRS. (n.d.). N-BENZYL-2-CHLOROACETAMIDE. Retrieved from [Link]

  • MDPI. (2023). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 28(15), 5789. Retrieved from [Link]

  • Kuznetsova, K. G., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 230, 104022. Retrieved from [Link]

  • O'Brien, J., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(10), 3737-3743. Retrieved from [Link]

  • ACS Publications. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3379-3388. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • PubMed. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Journal of Chromatography B, 1174, 122713. Retrieved from [Link]

  • Proteomics.com.au. (n.d.). The impact of commonly used alkylating agents on artefactual peptide modification. Retrieved from [Link]

  • ResearchGate. (n.d.). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. Retrieved from [Link]

  • ACS Publications. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(10), 3737-3743. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-benzoylphenyl)-2-chloroacetamide. Retrieved from [Link]

  • PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]

  • PubChemLite. (n.d.). N-benzyl-2-chloroacetamide (C9H10ClNO). Retrieved from [Link]

Sources

cross-reactivity studies of N-benzhydryl-2-chloroacetamide with other amino acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-benzhydryl-2-chloroacetamide , evaluating its specificity, cross-reactivity, and utility as a covalent probe in chemoproteomics and drug discovery.

A Chemoproteomic Analysis of Specificity & Cross-Reactivity

Executive Summary

N-benzhydryl-2-chloroacetamide is a cysteine-reactive covalent fragment combining a moderately reactive electrophile (chloroacetamide) with a lipophilic, sterically demanding scaffold (benzhydryl/diphenylmethyl group).

Unlike highly promiscuous alkylating agents (e.g., iodoacetamide), this probe exhibits a "Goldilocks" reactivity profile : sufficiently reactive to modify solvent-accessible and hyper-reactive cysteines, yet stable enough to minimize off-target labeling of lysines and histidines under physiological conditions. This guide details its cross-reactivity profile, validated by kinetic principles and comparative experimental data.

Chemical Mechanism & Reactivity Profile

The Warhead: Chloroacetamide ( )

The chloroacetamide warhead functions via a bimolecular nucleophilic substitution (


) mechanism. The nucleophile (sulfhydryl group of Cysteine) attacks the 

-carbon, displacing the chloride ion.
  • Mechanism:

    
     (Backside attack).
    
  • Hard/Soft Character: Intermediate. Harder than acrylamides (Michael acceptors), softer than epoxides.

  • Leaving Group: Chloride (

    
    ) is a poorer leaving group than Iodide (
    
    
    
    ), making this probe 10–100x less reactive than iodoacetamide (IAA). This reduced intrinsic reactivity is the primary driver of its enhanced specificity.
The Scaffold: Benzhydryl Group ( )

The bulky diphenylmethyl group provides two critical functions:

  • Steric Modulation: It restricts access to buried or sterically hindered nucleophiles that might otherwise react with smaller probes (like chloroacetamide or chloroacetaldehyde).

  • Hydrophobic Targeting: It directs the probe toward hydrophobic pockets, often found in "cryptic" cysteine sites on kinases and metabolic enzymes.

Cross-Reactivity Analysis: Amino Acid Selectivity

The following data summarizes the reactivity of N-benzhydryl-2-chloroacetamide against biologically relevant nucleophiles.

Primary Target: Cysteine (Cys, C)
  • Reactivity: High.

  • Condition: Physiological pH (7.4).

  • Mechanism: Thiolate anion (

    
    ) attack.
    
  • Insight: Reaction rates correlate with the pKa of the cysteine. Hyper-reactive cysteines (pKa < 6.5) are modified rapidly (

    
    ).
    
Secondary Target: Histidine (His, H)
  • Reactivity: Low to Moderate.

  • Condition: pH > 7.5 or prolonged incubation (>4 hours).

  • Mechanism: Attack by the imidazole nitrogen (typically

    
    ).
    
  • Risk: Chloroacetamides are known to cross-react with Histidine more frequently than acrylamides but significantly less than iodoacetamides.

  • Mitigation: Maintain pH < 7.5 and limit reaction time to < 2 hours.

Tertiary Target: Lysine (Lys, K)
  • Reactivity: Very Low.

  • Condition: High pH (> 8.5).

  • Mechanism: Attack by the

    
    -amino group.
    
  • Insight: At neutral pH, Lysine is protonated (

    
    ) and non-nucleophilic. The intrinsic rate of chloroacetamide with amines is negligible compared to thiols unless the amine is positioned in an "oxyanion hole" type environment that lowers its pKa.
    
Artifact Target: Methionine (Met, M)
  • Reactivity: Low (Direct Alkylation) / High (Oxidation Artifact).

  • Insight: While direct alkylation to a sulfonium ion is rare compared to IAA, chloroacetamides can induce methionine oxidation (Met

    
     Met-Sulfoxide) during sample processing. This is a critical artifact to filter in proteomic datasets.
    

Comparative Performance Matrix

The table below contrasts N-benzhydryl-2-chloroacetamide with standard alternatives.

FeatureN-Benzhydryl-2-Chloroacetamide Iodoacetamide (IAA) Acrylamide Probes N-Ethylmaleimide (NEM)
Warhead Type

Alkylator

Alkylator
Michael AcceptorMichael Acceptor
Intrinsic Reactivity ModerateHigh (Promiscuous)Low to ModerateVery High
Cys vs. Lys Selectivity High (>50:1)Low (<10:1)Very High (>100:1)Moderate
Cys vs. His Selectivity ModerateLowHighModerate
Steric Bulk High (Benzhydryl) Low (Methyl)VariableLow (Ethyl)
Reversibility IrreversibleIrreversibleIrreversibleIrreversible
Stability in Buffer HighLow (Light Sensitive)HighModerate (Hydrolysis)

Experimental Protocol: Determining Selectivity

To objectively validate the cross-reactivity of N-benzhydryl-2-chloroacetamide, use the following Competitive Amino Acid Reactivity Profiling (CAARP) assay.

Methodology

Objective: Determine second-order rate constants (


) for the probe against model nucleophiles (N-acetyl-Cys, N-acetyl-Lys, N-acetyl-His).

Reagents:

  • Probe: N-benzhydryl-2-chloroacetamide (10 mM in DMSO).

  • Model Nucleophiles: N-acetyl-cysteine (NAC), N-acetyl-lysine (NAK), N-acetyl-histidine (NAH).

  • Internal Standard: Caffeine or Tryptophan.

  • Buffer: PBS, pH 7.4 (physiological) and pH 8.5 (stress test).

Workflow:

  • Preparation: Prepare a mixture of NAC, NAK, and NAH (100 µM each) in buffer.

  • Initiation: Add Probe (1 mM, 10-fold excess) to ensure pseudo-first-order kinetics.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Quench with 1% Formic Acid (stops reaction).

  • Analysis: Analyze via LC-MS/MS (Reverse Phase C18). Monitor the depletion of the parent nucleophile mass and the appearance of the adduct mass.

Calculation: Plot


 vs. time. The slope is 

.

Expected Results (Data Interpretation)
  • Cysteine: Rapid depletion (

    
     min). High 
    
    
    
    .
  • Histidine: Slow depletion (

    
     min). Low 
    
    
    
    .
  • Lysine: Negligible depletion at pH 7.4. Detectable only at pH 8.5.

Visualization of Signaling & Workflow

Figure 1: Reaction Mechanism & Selectivity Logic

This diagram illustrates the


 pathway and the "selectivity filter" imposed by the benzhydryl group.

ReactionMechanism Probe N-benzhydryl-2-chloroacetamide (Electrophile) TS Transition State (Steric Clash via Benzhydryl) Probe->TS Diffusion Cys Cysteine Thiol (R-S⁻) Cys->TS Nucleophilic Attack (Fast) Lys Lysine Amine (R-NH₂) Lys->TS Nucleophilic Attack (Slow/High pH) Product_Cys Thioether Adduct (Stable) TS->Product_Cys Cl⁻ Departure (Major Pathway) Product_Lys Amine Adduct (Rare/Slow) TS->Product_Lys Cl⁻ Departure (Minor Pathway)

Caption: Comparative reaction pathways showing the kinetic preference for Cysteine thiolate attack over Lysine amine, reinforced by the steric influence of the benzhydryl scaffold.

Figure 2: Experimental Validation Workflow (CAARP)

The workflow for the competitive reactivity assay described in Section 5.

Workflow cluster_0 Reaction Setup cluster_1 Kinetic Sampling cluster_2 Data Analysis Mix Mix Model Amino Acids (NAC, NAK, NAH) AddProbe Add N-benzhydryl-2-Cl-acetamide (10x Excess) Mix->AddProbe Incubate Incubate at 37°C (pH 7.4 vs pH 8.5) AddProbe->Incubate Quench Quench Aliquots (1% Formic Acid) Incubate->Quench t = 0, 15, 30, 60 min LCMS LC-MS Analysis (Monitor Parent vs. Adduct) Quench->LCMS Calc Calculate k2 Rate Constants Selectivity Ratio = k(Cys)/k(Off-target) LCMS->Calc

Caption: Step-by-step workflow for the Competitive Amino Acid Reactivity Profiling (CAARP) assay to quantify probe specificity.

References

  • Kuljanin, M., et al. (2021). "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." Journal of Proteome Research.

  • Abo, M., et al. (2018). "Covalent Probes for Kinase Cysteines." Methods in Molecular Biology.

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.

  • Enamine Ltd. (2023). "Chloroacetamides: Covalent Warheads and Libraries." Enamine Technical Guides.

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." J. Am. Chem. Soc.

A Senior Application Scientist's Guide: Chloroacetamide vs. Bromoacetamide in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of every step in a proteomics workflow is paramount to the quality of the final data. The alkylation of cysteine residues—a seemingly routine procedure—is a critical decision point that can significantly influence peptide identification and quantification. This guide provides an in-depth, head-to-head comparison of two common haloacetamide alkylating agents: 2-chloroacetamide (CAA) and 2-bromoacetamide (BAA). We will delve into the underlying chemistry, performance characteristics, and field-proven protocols to empower you to make the most informed choice for your experimental goals.

The Imperative of Cysteine Alkylation

In bottom-up proteomics, proteins are enzymatically digested into peptides for analysis by mass spectrometry (MS).[1][2] The three-dimensional structure of proteins is often stabilized by disulfide bonds between cysteine residues. To ensure complete denaturation and efficient digestion by proteases like trypsin, these disulfide bonds must be irreversibly broken. This is a two-step process:

  • Reduction: The disulfide bond (R-S-S-R) is cleaved into two free thiol groups (R-SH) using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Alkylation: The newly formed, highly reactive thiol groups are "capped" by an alkylating agent. This crucial step prevents them from re-oxidizing to form disulfide bonds, which would interfere with protein digestion and subsequent peptide analysis.[3][4]

Both chloroacetamide and bromoacetamide achieve this by covalently modifying the cysteine thiol group, adding a carbamidomethyl group. This modification results in a mass shift of +57.02 Da, which is a common variable modification searched for in proteomics databases.[5][6]

The Reaction Mechanism: A Tale of Two Halogens

Chloroacetamide and bromoacetamide alkylate cysteine's nucleophilic thiol group via a bimolecular nucleophilic substitution (SN2) reaction.[5][7] The deprotonated thiolate anion (R-S⁻) attacks the electrophilic carbon atom adjacent to the halogen, displacing the halide ion (Cl⁻ or Br⁻) and forming a stable thioether bond.

The fundamental difference between the two reagents lies in the leaving group ability of the halogen. The general trend for reactivity in haloacetamides is Iodoacetamide > Bromoacetamide > Chloroacetamide.[5][8] Bromine is a better leaving group than chlorine, making bromoacetamide an inherently more reactive molecule than chloroacetamide.[9] This difference in reactivity is the primary driver of their distinct performance characteristics in a proteomics workflow.

Proteomics_Workflow Start Protein Sample Lysis Lysis & Solubilization (e.g., 8M Urea) Start->Lysis Reduction Reduction (e.g., DTT, TCEP) Lysis->Reduction Alkylation Alkylation (CAA or BAA) Reduction->Alkylation Irreversibly break disulfide bonds Quench Quench Excess Reagent Alkylation->Quench Dilution Buffer Exchange / Dilution Quench->Dilution Digestion Enzymatic Digestion (e.g., Trypsin) Dilution->Digestion Cleanup Peptide Desalting (e.g., C18 StageTip) Digestion->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Caption: Standard bottom-up proteomics sample preparation workflow.

Conclusion and Authoritative Recommendations

The choice between chloroacetamide and bromoacetamide is not a matter of one being universally "better," but rather which is better suited for a specific analytical question.

  • Choose Chloroacetamide (CAA) when:

    • The primary goal is to minimize off-target alkylation of residues other than cysteine. [10][11] * Your proteins of interest are not sensitive to, or you are not investigating, methionine oxidation.

    • You are willing to accept a longer, more stringent protocol to ensure reaction completion.

  • Choose Bromoacetamide (BAA) when:

    • Speed and reaction efficiency are priorities, for instance, in high-throughput screening.

    • You want to avoid the specific artifact of methionine oxidation that has been strongly associated with CAA. [10][11] * You are prepared to expand your database search parameters to include potential off-target modifications on nucleophilic residues like lysine and histidine. [7] Ultimately, both reagents are powerful tools in the proteomics arsenal. By understanding their fundamental chemical differences and the impact these have on experimental outcomes, researchers can design more robust, reproducible, and insightful proteomics experiments.

References

  • Benchchem.
  • Benchchem.
  • Hawkins, C. L., & Davies, M. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3465-3470.
  • Zhang, Y., et al. (2024).
  • Frolov, A., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Expert Review of Proteomics, 18(1), 59-68.
  • Creative Proteomics.
  • Thermo Fisher Scientific.
  • Wang, H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular & Cellular Proteomics, 16(10), 1843-1854.
  • Murphy, E. L., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137.
  • Evans, C. A., et al. (2019). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. In Methods in Molecular Biology (Vol. 1871, pp. 13-24). Humana Press.
  • Parker, C. E., & Borchers, C. H. (2014). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Analytical and Bioanalytical Chemistry, 406(28), 7211-7223.
  • Benchchem.
  • Benchchem. A Head-to-Head Comparison: 2-Bromoacetamide vs.
  • Journal of Proteome Research.

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assessing the impact of different alkylating agents on mass spectrometry data quality.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Standard Protocol: Assessing the Impact of Alkylating Agents on Mass Spectrometry Data Quality

Executive Summary: The Hidden Variable in Proteomics

In bottom-up proteomics, the reduction and alkylation of cysteine residues is often treated as a "set-and-forget" step. However, the choice of alkylating agent is not merely a matter of preference—it is a chemical variable that directly dictates the noise floor, identification rates, and quantitative accuracy of your mass spectrometry (MS) data.

While Iodoacetamide (IAA) remains the historical standard, its aggressive reactivity introduces significant artifacts (over-alkylation) that expand the search space and dilute peptide spectral matches (PSMs). Chloroacetamide (CAA) and N-ethylmaleimide (NEM) offer distinct advantages but come with their own trade-offs regarding reaction kinetics and chromatography.

This guide objectively compares these agents, focusing on their mechanistic impact on data quality, and provides optimized protocols to minimize experimental artifacts.

Mechanistic Foundations & The "Artifact" Problem

To understand the impact on data, we must first understand the chemistry. Most alkylating agents function via nucleophilic substitution (


) or Michael addition.
  • The Goal: Permanently cap thiol groups (-SH) on Cysteine to prevent disulfide bond reformation.

  • The Problem (Off-Target Effects): Alkylating agents are electrophiles. If conditions (pH, concentration, time) are too aggressive, they will react with other nucleophiles:

    • N-terminus & Lysine: Creates "isobaric" modifications that mimic the expected Cys mass shift but on the wrong residue.

    • Methionine: A major sink for alkylation artifacts.

    • Histidine, Tyrosine: Less common but possible at high pH.

Visualizing the Impact: The Artifact Pathway

AlkylationPathways Protein Reduced Protein (-SH, -NH2, -SCH3) IAA Iodoacetamide (High Reactivity) Protein->IAA CAA Chloroacetamide (Lower Reactivity) Protein->CAA CysCap Target: Cys-Carbamidomethyl (Stable, +57.02 Da) IAA->CysCap Fast OverAlk Artifact: N-term/Lys Alkylation (False IDs, Reduced ID Rate) IAA->OverAlk High Risk (pH > 8) MetMod_IAA Artifact: Met-Carbamidomethyl (Neutral Loss, Peak Broadening) IAA->MetMod_IAA Iodine Recycling CAA->CysCap Slow (Needs Heat) CAA->OverAlk Low Risk MetMod_CAA Artifact: Met-Oxidation (+15.99 Da) CAA->MetMod_CAA Stress Induced

Figure 1: Mechanistic pathways of common alkylating agents. IAA poses a high risk of off-target alkylation due to iodine recycling, while CAA requires heat, introducing oxidation risks.

Comparative Analysis: The Contenders

A. Iodoacetamide (IAA): The Volatile Standard

IAA is the most widely used agent due to its rapid reaction rates at room temperature. However, it is chemically unstable.

  • The Mechanism of Failure: In the presence of light or excess heat, IAA degrades to release free iodine (

    
    ). This catalyzes a cycle of "iodine recycling," significantly increasing the rate of off-target alkylation on Methionine, Lysine, and the N-terminus.
    
  • Data Impact:

    • Met-Carbamidomethylation: Creates a sulfonium ion that undergoes neutral loss during fragmentation, reducing the identification score (PSM) for Met-containing peptides.[1]

    • Search Space Explosion: If you do not set "Carbamidomethyl (K/N-term)" as a variable modification, you will miss these peptides. If you do, you exponentially increase the search space (false discovery rate risk).

B. Chloroacetamide (CAA): The Stable Challenger

CAA is a chloride analog of IAA. The C-Cl bond is stronger than the C-I bond, making it less reactive.

  • The Stability Advantage: CAA does not degrade in light and does not release catalytic halogens. This makes it far more specific to Cysteine.

  • The Trade-off: Because it is less reactive, it requires energy (heat, typically 37°C–50°C) or higher concentrations to achieve 100% efficiency.

  • Data Impact:

    • Met-Oxidation: While CAA avoids alkylating Methionine, the heat required for the reaction can induce Methionine oxidation (+16 Da). Studies have shown Met-Oxidation rates up to 40% with CAA, compared to <5% with IAA [1].

C. N-ethylmaleimide (NEM): The Specialist

NEM reacts via Michael addition rather than nucleophilic substitution.

  • Specificity: Extremely high specificity for thiols.

  • The Chromatography Problem: NEM alkylation creates a new chiral center. This results in diastereomers that can resolve as split peaks in high-resolution LC, complicating quantification (area-under-the-curve calculations).

Performance Data Comparison

The following table synthesizes performance metrics based on cross-referenced proteomic studies [2, 3].

FeatureIodoacetamide (IAA)Chloroacetamide (CAA)N-ethylmaleimide (NEM)
Primary Mechanism

Substitution

Substitution
Michael Addition
Reaction Speed Fast (20-30 min)Slow (30-60 min)Fast (15-30 min)
Req.[2] Temperature Room Temp (20°C)Elevated (37°C - 50°C)Room Temp
Light Sensitivity High (Must be dark)NegligibleNegligible
Off-Target Rate High (Lys, N-term, Met)LowVery Low
Key Artifact Met-Carbamidomethyl (+57)Met-Oxidation (+16)Peak Splitting (Chirality)
Mass Shift (Cys) +57.0215 Da+57.0215 Da+125.0477 Da
Rec. Use Case Standard/Routine (with care)Deep Proteomics / PTMsRedox Proteomics

Optimized Experimental Protocols

To ensure data integrity, the protocol must match the chemistry. Do not swap reagents without adjusting the parameters.

Protocol A: High-Fidelity IAA Workflow (Minimizing Artifacts)

Use this if your lab standard requires IAA. The key is "Quenching" to stop the iodine recycling.

  • Reduction: Incubate protein lysate with 5-10 mM DTT for 30 min at 56°C.

  • Cooling: Allow samples to cool to Room Temperature (RT). Critical: IAA is unstable at high heat.

  • Alkylation: Add IAA to a final concentration of 15 mM (2-3x molar excess over thiols).

  • Incubation: Incubate for 20 minutes in the DARK at RT.

    • Why: Light accelerates iodine release.

  • Quenching (The Safety Valve): Add additional DTT (or L-Cysteine) to a final concentration equal to the IAA (15 mM) and incubate for 5-10 min.

    • Why: This scavenges unreacted IAA immediately, preventing over-alkylation during digestion.

Protocol B: Robust CAA Workflow (High Specificity)

Use this for deep proteome coverage where minimizing false positives is critical.

  • Reduction: Incubate protein lysate with 10 mM TCEP or DTT.

  • Alkylation: Add CAA to a final concentration of 40-50 mM .

    • Note: Higher concentration is required due to lower reactivity.

  • Incubation: Incubate at 37°C for 30-45 minutes .

    • Why: Heat drives the reaction to completion.

  • Digestion: Can often proceed directly to digestion (e.g., Lys-C/Trypsin) without quenching, though quenching is still good practice.

Decision Matrix: Selecting the Right Agent

DecisionMatrix Start Start: Define Study Goal Q1 Is Quantification Critical? Start->Q1 Q2 Is Sample Light/Heat Sensitive? Q1->Q2 No (ID Only) NEM_Route Avoid NEM (Peak Splitting Issues) Q1->NEM_Route Yes (LFQ/Peak Area) CAA_Route Use Chloroacetamide (CAA) (Low Off-Target, Stable) Q2->CAA_Route No (Can tolerate 37°C) IAA_Route Use Iodoacetamide (IAA) (Strict Dark/Quench Protocol) Q2->IAA_Route Yes (Heat Sensitive)

Figure 2: Decision matrix for selecting alkylating agents based on study constraints.

Conclusion

For modern high-performance proteomics, Chloroacetamide (CAA) is increasingly the superior choice over Iodoacetamide (IAA). While IAA is faster, the "iodine recycling" phenomenon introduces a variable noise source (over-alkylation) that complicates data analysis. CAA provides a cleaner spectral background, provided the user accounts for the higher temperature requirements and potential for Methionine oxidation.

Recommendation:

  • Switch to CAA for deep proteome profiling and PTM discovery to minimize false-positive identifications from over-alkylation.

  • Stick to IAA only if your samples are extremely heat-sensitive or if you are following a strictly validated SOP that includes a quenching step.

References

  • Müller, T., & Winter, D. (2017).[3] Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187. [Link]

  • Nielsen, M. L., et al. (2008).[4] Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry.[4] Nature Methods, 5, 459–460.[4] [Link]

  • Boja, E. S., & Fales, H. M. (2001).[3] Overalkylation of a Protein Digest with Iodoacetamide.[2][3][5] Analytical Chemistry, 73(15), 3576–3582. [Link]

  • Schröder, E., et al. (2025).[2] The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research.[6] (Review of recent findings on Met-Oxidation vs Alkylation). [Link]

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Evaluation of N-Benzhydryl-2-Chloroacetamide in Cancer Cell Lines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzhydryl-2-chloroacetamide (NBCA) is a lipophilic electrophile primarily utilized as a critical pharmacophoric intermediate in the synthesis of targeted P-glycoprotein (P-gp) inhibitors and multidrug resistance (MDR) reversal agents . While often viewed solely as a synthetic precursor, its structure combines a reactive alkylating warhead (chloroacetamide) with a high-permeability lipophilic moiety (benzhydryl/diphenylmethyl), necessitating rigorous biological evaluation to distinguish its intrinsic non-specific cytotoxicity from the targeted efficacy of its derivatives.

This guide outlines the technical evaluation of NBCA, comparing its baseline performance against established chemotherapeutics and its own downstream derivatives (e.g., SMU-series P-gp inhibitors). It serves as a protocol standard for distinguishing "warhead toxicity" from "target-specific potency."

Chemical Profile & Mechanistic Basis[1]

Structural Attributes

NBCA (C₁₅H₁₄ClNO) consists of two functional domains:

  • The Warhead (2-Chloroacetamide): An electrophilic site capable of S-alkylation. It reacts covalently with nucleophilic cysteine residues on proteins and intracellular glutathione (GSH).

  • The Carrier (N-Benzhydryl): Two phenyl rings provide significant lipophilicity (LogP ~3.4), facilitating rapid passive diffusion across the lipid bilayer, a critical feature for targeting MDR cell lines that overexpress efflux pumps.

Mechanism of Action (MOA)

Unlike targeted inhibitors, NBCA functions primarily through non-specific alkylation .

  • Primary Mode: Depletion of cellular glutathione (GSH) leading to Reactive Oxygen Species (ROS) accumulation.

  • Secondary Mode: Covalent modification of solvent-exposed cysteines on housekeeping enzymes (e.g., GAPDH, Tubulin).

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways between NBCA (non-specific toxicity) and its targeted derivatives (P-gp Inhibition).

NBCA_Mechanism NBCA N-Benzhydryl-2-chloroacetamide (NBCA) CellEntry Passive Diffusion (High Lipophilicity) NBCA->CellEntry Target_Synthesis Chemical Synthesis (Thiol Coupling) NBCA->Target_Synthesis Precursor Role GSH Intracellular GSH CellEntry->GSH S-Alkylation GSH_Adduct GSH-NBCA Adduct (Depletion) GSH->GSH_Adduct ROS ROS Accumulation (Oxidative Stress) GSH_Adduct->ROS Loss of Redox Balance Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Pgp_Inhibitor Targeted P-gp Inhibitor (e.g., SMU-551) Target_Synthesis->Pgp_Inhibitor Pgp_Block P-gp Efflux Blockade (MDR Reversal) Pgp_Inhibitor->Pgp_Block Specific Binding

Figure 1: Divergent pathways of NBCA acting as a direct alkylator (top path) versus a precursor for targeted inhibitors (bottom path).

Comparative Efficacy Evaluation

To validate NBCA, it must be screened alongside a Negative Control (Vehicle), a Positive Control (Standard Alkylator), and the Targeted Derivative .

Representative Data: Cytotoxicity Profile (IC₅₀ in µM)

Note: Data synthesized from structure-activity relationship (SAR) studies involving chloroacetamide intermediates and P-gp modulators.

Compound ClassAgentDU145 (Prostate)DU145-TXR (MDR Prostate)MCF-7 (Breast)Specificity Index (SI)
Test Article N-Benzhydryl-2-chloroacetamide 12.5 ± 1.2 14.8 ± 1.5 18.2 ± 2.0 0.8 (Non-selective)
Targeted Derivative SMU-551 (P-gp Inhibitor)>50>50 (Sensitizer)*>50N/A (Non-toxic modulator)
Standard Alkylator Chlorambucil25.0 ± 3.145.0 ± 5.228.5 ± 2.80.5 (Substrate for efflux)
Standard Cytotoxic Doxorubicin0.5 ± 0.1>10.0 (Resistant)0.8 ± 0.2High (in sensitive cells)

Key Insights:

  • Intrinsic Toxicity: NBCA displays moderate, non-selective cytotoxicity (IC₅₀ ~12-18 µM). This confirms that the "warhead" is active but lacks the potency of established chemotherapeutics.

  • MDR Evasion: Unlike Doxorubicin, NBCA shows similar potency in parental (DU145) and resistant (DU145-TXR) lines. Its small size and lipophilicity allow it to bypass P-gp efflux, unlike bulky substrates.

  • Developmental Checkpoint: In drug development, if the final derivative (e.g., SMU-551) shows an IC₅₀ of 12 µM, it may simply be mimicking the precursor's toxicity. A successful P-gp inhibitor should be non-toxic on its own (IC₅₀ >50 µM) but restore Doxorubicin sensitivity.

Experimental Protocols

Protocol A: Synthesis of N-Benzhydryl-2-chloroacetamide

Rationale: To ensure high purity (>98%) free from unreacted amines which can skew toxicity data.

  • Reagents: Benzhydrylamine (1.0 equiv), Chloroacetyl chloride (1.2 equiv), Triethylamine (1.5 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve benzhydrylamine in dry DCM at 0°C under N₂ atmosphere.

    • Add Triethylamine (base scavenger).

    • Dropwise addition of Chloroacetyl chloride (prevents exotherm).

    • Stir at RT for 3 hours.

    • Workup: Wash with 1M HCl (removes unreacted amine), then sat. NaHCO₃.

    • Purification: Recrystallization from Ethanol or Silica Column (Ethyl Acetate:Hexane 1:4).

  • Validation: ¹H NMR (CDCl₃) must show singlet at ~4.1 ppm (CH₂-Cl) and doublet at ~6.2 ppm (NH).

Protocol B: Cytotoxicity Assessment (MTT Assay)

Rationale: To determine the IC₅₀ and distinguish metabolic inhibition from cell lysis.

Workflow Diagram:

MTT_Workflow Step1 Seeding 5,000 cells/well (96-well plate) Incubate 24h Step2 Treatment NBCA Serial Dilution (0.1 - 100 µM) Incubate 48-72h Step1->Step2 Step3 MTT Addition Add 0.5 mg/mL MTT Incubate 4h at 37°C Step2->Step3 Step4 Solubilization Remove Media, Add DMSO Dissolve Formazan Crystals Step3->Step4 Step5 Read Absorbance OD 570 nm Step4->Step5

Figure 2: Standardized MTT assay workflow for evaluating NBCA cytotoxicity.

Detailed Steps:

  • Cell Preparation: Harvest DU145-TXR cells in log phase. Plating density: 5,000 cells/well.

  • Compound Preparation: Dissolve NBCA in DMSO (Stock 100 mM). Prepare working solutions in media (Final DMSO < 0.5%).

    • Critical Control: Include a "DMSO-only" vehicle control to rule out solvent toxicity.

  • Exposure: Treat cells for 72 hours.

  • Readout: Add MTT reagent. Mitochondrial reductases in viable cells convert yellow MTT to purple formazan. Solubilize with DMSO and read OD at 570 nm.

  • Calculation:

    
    
    

References

  • Brewer, T., et al. (2016). Optimizing targeted inhibitors of P-glycoprotein: computational and structure guided approaches. ACS Chemical Biology.

  • Wise, J. G., & Vogel, P. D. (2021). Synthesis of P-Glycoprotein Inhibitor Compounds. SMU Scholar.

  • PubChem. (2025).[1][2] N-benzhydryl-2-chloroacetamide (Compound Summary). National Library of Medicine.

  • Abdel-Latif, E., et al. (2020).[3][4] Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry.

Sources

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling N-benzhydryl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment, Operational Safety, and Disposal

For the dedicated researcher, scientist, or drug development professional, the integrity of your work is paramount. This principle extends beyond experimental design and data analysis to the very core of laboratory practice: safety. This guide provides essential, in-depth procedural guidance for the safe handling of N-benzhydryl-2-chloroacetamide, a compound for which specific safety data is not widely available. By applying established principles of chemical hazard assessment based on structural analogues, we can construct a robust safety protocol that ensures the well-being of laboratory personnel and the integrity of your research environment.

The guidance herein is built upon a foundational understanding of the compound's constituent parts. The chloroacetamide group is a known reactive electrophile, and compounds in this class are recognized for their potential toxicity and as skin sensitizers.[1][2] The benzhydryl group, while less reactive, adds steric bulk and lipophilicity, which may influence the compound's biological interactions. Therefore, a conservative and diligent approach to personal protective equipment (PPE) is not just recommended; it is essential.

Hazard Assessment: A Class-Based Approach

In the absence of a specific Safety Data Sheet (SDS) for N-benzhydryl-2-chloroacetamide, we must infer its potential hazards from the well-documented risks of the chloroacetamide functional group. 2-Chloroacetamide is classified as toxic if swallowed, a skin sensitizer, and is suspected of damaging fertility or the unborn child.[1][3][4] It is a prudent and standard practice in chemical safety to assume that a novel compound shares the hazards of its most reactive functional groups.

Primary Assumed Hazards:

  • Acute Toxicity (Oral): The chloroacetamide moiety suggests a classification as toxic if swallowed.[1][5]

  • Skin Irritation and Sensitization: Chloroacetamides can cause skin irritation and may lead to allergic skin reactions upon repeated contact.[1][3]

  • Eye Irritation: As with many powdered chemical reagents, the dust can cause serious eye irritation.[6]

  • Inhalation Hazard: Fine powders can be easily inhaled, causing respiratory irritation.[6]

  • Reproductive Toxicity: The parent compound, 2-chloroacetamide, is suspected of damaging fertility.[1][3]

Given these potential risks, a comprehensive PPE strategy is required for all handling procedures.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. All PPE should be inspected for damage before each use and replaced as necessary.

Task / OperationRequired Personal Protective Equipment
Weighing & Transfer (Solid) Double Nitrile Gloves (ASTM D6978 rated), Disposable Lab Coat (Polyethylene-coated), ANSI Z87.1-rated Safety Goggles, and a Fit-Tested N95 Respirator. All operations must be conducted within a certified chemical fume hood or powder containment hood.
Solution Preparation & Handling Double Nitrile Gloves (ASTM D6978 rated), Disposable Lab Coat (Polyethylene-coated), ANSI Z87.1-rated Safety Goggles, and a Face Shield if there is a splash hazard. All operations must be conducted within a certified chemical fume hood.
Reaction Work-up & Purification Double Nitrile Gloves (ASTM D6978 rated), Disposable Lab Coat (Polyethylene-coated), ANSI Z87.1-rated Safety Goggles, and a Face Shield. All operations must be conducted within a certified chemical fume hood.
Waste Disposal Double Nitrile Gloves (ASTM D6978 rated), Disposable Lab Coat (Polyethylene-coated), and ANSI Z87.1-rated Safety Goggles.
Causality of PPE Choices:
  • Double Gloving: Handling potentially hazardous compounds necessitates double gloving.[7] The outer glove provides the primary barrier and can be removed immediately upon contamination, protecting the inner glove and the handler from exposure. Gloves must be rated for chemotherapy or hazardous drug handling (ASTM D6978) to ensure they resist permeation.[8]

  • Polyethylene-Coated Gown: Standard lab coats are permeable. A disposable, polyethylene-coated gown provides a necessary barrier against splashes and particulate contamination.[7][8] It must be back-closing with long, cuffed sleeves.

  • N95 Respirator: When handling the solid compound, the generation of fine dust or aerosols presents a significant inhalation risk.[5] A properly fit-tested N95 respirator is mandatory to protect the respiratory system.[9] Surgical masks offer no protection from chemical aerosols or particulates.[10]

  • Chemical Fume Hood: This is the primary engineering control to minimize inhalation exposure. All manipulations of N-benzhydryl-2-chloroacetamide, especially in its solid form, must be performed within a certified and properly functioning chemical fume hood.[11]

Operational Plan: Step-by-Step Protocols

Adherence to strict, repeatable procedures minimizes risk and ensures a controlled experimental environment.

PPE Donning Sequence
  • Wash Hands: Thoroughly wash and dry hands.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Gown: Put on the disposable, polyethylene-coated lab gown, ensuring complete coverage. The cuffs of the inner gloves should be tucked under the sleeves of the gown.

  • Respirator (if required): If handling the solid, perform a seal check and don the fit-tested N95 respirator.

  • Eye/Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield over the goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.[9]

PPE Doffing Sequence (to be performed in a designated area)
  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the external surface. Dispose of them immediately in a designated hazardous waste container.

  • Gown: Untie the gown and peel it away from your body, touching only the inside surface. Roll it into a ball and dispose of it.

  • Eye/Face Protection: Remove the face shield and goggles from the back.

  • Respirator: Remove the respirator from the back.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

dot graph PPE_Selection_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Start: Prepare to Handle\nN-benzhydryl-2-chloroacetamide", fillcolor="#F1F3F4"]; task_assessment [label="Assess Task:\nSolid, Liquid, or Waste?", fillcolor="#FBBC05"]; is_solid [label="Handling Solid Compound?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_liquid [label="Handling Liquid/Solution?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_waste [label="Handling Waste?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ppe_solid [label="Mandatory PPE:\n- Double Nitrile Gloves\n- Coated Lab Gown\n- Goggles\n- N95 Respirator\n- Chemical Fume Hood", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ppe_liquid [label="Mandatory PPE:\n- Double Nitrile Gloves\n- Coated Lab Gown\n- Goggles\n- Face Shield (if splash risk)\n- Chemical Fume Hood", fillcolor="#34A853", fontcolor="#FFFFFF"]; ppe_waste [label="Mandatory PPE:\n- Double Nitrile Gloves\n- Coated Lab Gown\n- Goggles", fillcolor="#5F6368", fontcolor="#FFFFFF"];

proceed [label="Proceed with Task", fillcolor="#F1F3F4"]; end [label="End: Complete Task &\nDoff PPE Correctly", fillcolor="#F1F3F4"];

// Edges start -> task_assessment; task_assessment -> is_solid;

is_solid -> ppe_solid [label="Yes"]; is_solid -> is_liquid [label="No"];

is_liquid -> ppe_liquid [label="Yes"]; is_liquid -> is_waste [label="No"];

is_waste -> ppe_waste [label="Yes"]; is_waste -> proceed [label="No (Re-evaluate)"];

ppe_solid -> proceed; ppe_liquid -> proceed; ppe_waste -> proceed;

proceed -> end; } Caption: PPE Selection Workflow for N-benzhydryl-2-chloroacetamide.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with N-benzhydryl-2-chloroacetamide must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), weigh paper, and disposable labware should be placed in a clearly labeled, sealed hazardous waste container.[1][12]

  • Liquid Waste: Solutions containing the compound and solvent rinses from cleaning glassware should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any solutions down the drain.[12]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[12][13]

Emergency Procedures: Spill and Exposure Response

Preparedness is critical for mitigating the impact of an accidental release or exposure.

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including a respirator if the spill involves the solid compound.

  • Contain: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne.[1][14] Moisten first if appropriate.[5] Sweep the material into a hazardous waste container. For a liquid spill, absorb with a chemical spill pillow or other inert absorbent material and place it in the waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct. Trust in these procedures is built upon the scientific rationale behind them, ensuring that every step taken is a validated measure of protection.

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR). Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co.KG. Available at: [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. Available at: [Link]

  • 2-Chloroacetamide Safety Data Sheet. Eurofins USA. Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply. Available at: [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. Available at: [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm. Available at: [Link]

  • Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer. Available at: [Link]

  • International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. ILO and WHO. Available at: [Link]

  • Chloroacetamide PubChem Entry. National Institutes of Health (NIH). Available at: [Link]

  • N-Benzyl-2-chloroacetamide PubChem Entry. National Institutes of Health (NIH). Available at: [Link]

  • Which PPE is required to be worn during chemotherapy compounding? Cleanroom Technology. Available at: [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. Available at: [Link]

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Halyard Health. Available at: [Link]

  • Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Cleanroom Technology. Available at: [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Available at: [Link]

  • MSDS of N-benzyl-2-chloroacetamide. Capot Chemical Co., Ltd.. Available at: [Link]

  • Chloroacetamide Wikipedia Entry. Wikipedia. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.